molecular formula C59H58N4O14S4 B15604833 Cy5.5 DBCO

Cy5.5 DBCO

Numéro de catalogue: B15604833
Poids moléculaire: 1175.4 g/mol
Clé InChI: VTRGNBPOXZSARU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Cy5.5 DBCO is a useful research compound. Its molecular formula is C59H58N4O14S4 and its molecular weight is 1175.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C59H58N4O14S4

Poids moléculaire

1175.4 g/mol

Nom IUPAC

3-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate

InChI

InChI=1S/C59H58N4O14S4/c1-6-61-48-28-26-43-45(33-41(78(66,67)68)35-50(43)80(72,73)74)56(48)58(2,3)52(61)21-9-7-10-22-53-59(4,5)57-46-34-42(79(69,70)71)36-51(81(75,76)77)44(46)27-29-49(57)62(53)32-16-8-11-23-54(64)60-31-30-55(65)63-37-40-19-13-12-17-38(40)24-25-39-18-14-15-20-47(39)63/h7,9-10,12-15,17-22,26-29,33-36H,6,8,11,16,23,30-32,37H2,1-5H3,(H4-,60,64,66,67,68,69,70,71,72,73,74,75,76,77)

Clé InChI

VTRGNBPOXZSARU-UHFFFAOYSA-N

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Cy5.5 DBCO in Copper-Free Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Cyanine5.5 Dibenzocyclooctyne (Cy5.5 DBCO), a key reagent in copper-free click chemistry. It details the underlying reaction mechanism, presents relevant quantitative data, offers detailed experimental protocols, and visualizes the core concepts for enhanced understanding.

Introduction to this compound and Copper-Free Click Chemistry

Copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has become an indispensable tool for bioorthogonal ligation—the process of covalently linking molecules in a complex biological environment without interfering with native biochemical processes.[][2][3] This method circumvents the cytotoxicity associated with the copper(I) catalyst used in the traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), making it ideal for applications in living cells, tissues, and whole organisms.[4][5][6]

This compound is a fluorescent probe designed for this purpose. It consists of two key components:

  • Cyanine5.5 (Cy5.5): A bright and photostable near-infrared (NIR) fluorescent dye.[7] Its emission in the NIR spectrum minimizes autofluorescence from biological samples, enabling high-contrast imaging.[7]

  • Dibenzocyclooctyne (DBCO): A highly strained cyclooctyne (B158145) derivative. The significant ring strain is the driving force for its rapid and specific reaction with azide-functionalized molecules.[][8]

The combination of a sensitive NIR fluorophore with a highly reactive, bioorthogonal handle makes this compound a premier reagent for labeling and visualizing azide-tagged biomolecules in vitro and in vivo.[9][10][11]

The Core Mechanism: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The reaction between this compound and an azide-modified molecule is a [3+2] cycloaddition. The driving force behind this catalyst-free reaction is the high degree of ring strain (~18 kcal/mol) within the eight-membered DBCO ring, which deforms the alkyne from its ideal 180° linear geometry.[5] This strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.[2]

The reaction is highly specific and bioorthogonal; the DBCO and azide (B81097) groups are abiotic and do not react with naturally occurring functional groups found in biological systems, ensuring that the labeling is confined to the intended azide-tagged targets.[3][4][6] The process results in the formation of a stable, covalent triazole linkage.[][4][12]

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cy55_DBCO Cy5.5-DBCO (Strained Alkyne) TS [3+2] Cycloaddition (Strain Release) Cy55_DBCO->TS Azide R-N₃ (Azide-tagged Molecule) Azide->TS Triazole Cy5.5-Triazole-R (Stable Conjugate) TS->Triazole

Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data Summary

The efficiency and sensitivity of experiments using this compound depend on its physicochemical and kinetic properties. The following table summarizes key quantitative data for Cy5.5 dye and the DBCO-azide reaction.

ParameterValue / RangeSignificanceReference(s)
Spectroscopic Properties (Cy5.5)
Excitation Maximum (λex)~673-675 nmOptimal wavelength for exciting the fluorophore.[7][13]
Emission Maximum (λem)~692-707 nmWavelength of maximum fluorescence emission, located in the near-infrared range to reduce background.[7][13]
Molar Extinction Coefficient~250,000 M-1cm-1A measure of how strongly the dye absorbs light at its excitation maximum.[12]
pH SensitivityFluorescence is stable from pH 4 to pH 10Reliable performance across a wide range of biological and experimental conditions.[7][12]
Kinetic Properties (SPAAC)
Second-Order Rate Constant0.18 – 1.22 M-1s-1Determines the speed of the conjugation reaction. Varies with buffer, pH, and azide structure.[14]
Reaction TemperatureOccurs efficiently at room temp. and 37°CCompatible with live-cell and in vivo experiments without the need for heating.[4][15]
Reaction pHEfficient across physiological pH (e.g., 7.4)Reaction proceeds well in standard biological buffers. Rates may increase at higher pH.[14]

Detailed Experimental Protocols

This section provides a generalized protocol for labeling and imaging cell-surface glycans on live mammalian cells using metabolic labeling followed by the SPAAC reaction with this compound.

Protocol: Live-Cell Imaging of Azide-Modified Glycans

Objective: To fluorescently label cell-surface glycans by metabolically incorporating an azide-bearing sugar and subsequently reacting it with this compound.

Materials:

  • Adherent mammalian cells (e.g., HeLa, HEK293) in a glass-bottom imaging dish.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) stock solution (10 mM in sterile DMSO).

  • This compound stock solution (1-5 mM in sterile DMSO).

  • Phosphate-buffered saline (PBS), pre-warmed to 37°C.

  • Fluorescence microscope with appropriate filters for Cy5.5 (e.g., Cy5 filter set).

Procedure:

Step 1: Metabolic Labeling

  • Culture cells on a glass-bottom imaging dish to approximately 70-80% confluency.

  • Prepare the labeling medium by diluting the Ac₄ManNAz stock solution into pre-warmed complete culture medium to a final concentration of 25-50 µM.

  • Aspirate the existing medium from the cells and replace it with the Ac₄ManNAz-containing labeling medium.

  • Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO₂). This allows the cells to metabolize the sugar analog and display azide groups on their surface glycans.

  • Control: In parallel, incubate a separate dish of cells with a medium containing an equivalent amount of DMSO but no Ac₄ManNAz.

Step 2: Copper-Free Click Reaction (SPAAC)

  • After the metabolic labeling incubation, gently wash the cells twice with pre-warmed PBS to remove any unincorporated Ac₄ManNAz.[16]

  • Prepare the this compound labeling solution by diluting the stock solution into fresh, pre-warmed culture medium to a final concentration of 10-25 µM.

  • Add the this compound labeling solution to the cells.

  • Incubate for 30-90 minutes at 37°C, protected from light to prevent photobleaching.[16] The optimal incubation time may need to be determined empirically.[16]

Step 3: Washing and Imaging

  • Remove the labeling solution and wash the cells three to four times with warm PBS or fresh medium to remove unbound this compound probe and reduce background fluorescence.[16]

  • Add fresh imaging medium (e.g., phenol (B47542) red-free medium or PBS) to the cells.

  • The cells are now ready for visualization. Image the cells using a fluorescence microscope equipped with a laser line appropriate for Cy5.5 excitation (e.g., 633 nm or 647 nm) and a corresponding emission filter.[12] A significantly higher fluorescent signal is expected from the cells treated with Ac₄ManNAz compared to the control group.

Experimental_Workflow cluster_prep Cell Preparation & Labeling cluster_reaction SPAAC Reaction cluster_analysis Analysis A 1. Culture Cells (e.g., HeLa, 70-80% confluency) B 2. Metabolic Labeling (Add Ac₄ManNAz, incubate 24-48h) A->B C 3. Wash Cells (Remove unincorporated azide sugar) B->C D 4. Add this compound (Incubate 30-90 min at 37°C) C->D E 5. Wash Cells (Remove unbound this compound) D->E F 6. Add Imaging Medium E->F G 7. Fluorescence Microscopy (Ex: ~650 nm, Em: ~670 nm) F->G

Experimental workflow for live-cell labeling and imaging.

Key Applications in Research and Development

The bioorthogonality and high performance of this compound enable a wide range of applications for researchers and drug development professionals:

  • In Vitro and In Vivo Imaging: Tracking cells, proteins, and glycans in complex biological systems, including live animals, to study disease progression, cell migration, and drug distribution.[2][9][10]

  • Targeted Drug Delivery: Constructing antibody-drug conjugates (ADCs) or other targeted therapies where a targeting moiety is linked to a therapeutic payload with high precision.[16]

  • Biomolecule Labeling: Attaching fluorescent tags to proteins, nucleic acids, and lipids for use in various assays like flow cytometry, microscopy, and western blotting.[15]

Conclusion

This compound is a powerful tool in modern chemical biology and drug development. Its mechanism, rooted in the strain-promoted alkyne-azide cycloaddition reaction, allows for the specific and efficient fluorescent labeling of biomolecules in their native environment without the need for a toxic catalyst. By understanding its core mechanism, quantitative properties, and experimental considerations, researchers can effectively leverage this compound to visualize and interrogate complex biological processes with high fidelity.

References

An In-depth Technical Guide to Cy5.5 DBCO: Chemical Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and applications of Cy5.5 dibenzocyclooctyne (DBCO), a near-infrared fluorescent probe critical for bioorthogonal chemistry. This document details the essential properties of Cy5.5 DBCO, outlines a plausible synthetic pathway based on established chemical principles, and describes its utility in biological research, particularly in the study of protein trafficking and receptor internalization.

Core Properties of this compound

This compound is a valuable tool in chemical biology, renowned for its bright fluorescence in the near-infrared (NIR) spectrum and its ability to participate in copper-free click chemistry reactions. Its core structure comprises a heptamethine cyanine (B1664457) dye (Cy5.5) functionalized with a dibenzocyclooctyne (DBCO) moiety. This combination allows for the highly specific and efficient labeling of azide-modified biomolecules.

The NIR fluorescence of Cy5.5 is particularly advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio. The DBCO group enables strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst. This makes this compound ideal for labeling biomolecules in living cells and organisms.[1][2]

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C58H56N4O14S4[3]
Molecular Weight 1161.34 g/mol [2]
CAS Number 1857352-95-4[2][3]
Excitation Maximum (λex) 678 nm[2][3]
Emission Maximum (λem) 694 nm[2][3]
Extinction Coefficient (ε) 190,000 cm⁻¹M⁻¹[2][3]
Purity (Typical) >95% (HPLC)[2][3]
Solubility Water, DMSO, DMF[2]

Table 1: Physicochemical and Spectroscopic Properties of this compound

Synthesis of this compound: A Modular Approach

While a detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature, a plausible and efficient synthesis can be devised based on a modular approach commonly used for asymmetric cyanine dyes. This strategy involves the synthesis of key intermediates that are then coupled to form the final product. The proposed synthetic workflow is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis of this compound Indolium_Precursors Indolium Precursors Sulfo_Cy5_5_NHS sulfo-Cy5.5-NHS ester Indolium_Precursors->Sulfo_Cy5_5_NHS Polymethine chain formation Cy5_5_DBCO This compound Sulfo_Cy5_5_NHS->Cy5_5_DBCO Amide bond formation DBCO_Amine DBCO-Amine DBCO_Amine->Cy5_5_DBCO

Caption: Proposed modular synthesis workflow for this compound.

Experimental Protocols

The following sections outline the detailed experimental methodologies for the key steps in the proposed synthesis of this compound.

Protocol 1: Synthesis of sulfo-Cy5.5-NHS Ester

The synthesis of the activated cyanine dye, sulfo-Cy5.5-NHS ester, is a critical step. While a specific protocol for this exact molecule is not detailed in the provided search results, a general procedure for creating amine-reactive sulfo-cyanine dyes can be inferred from protocols for similar dyes like sulfo-Cy5 NHS ester.[4][5] This typically involves the condensation of two heterocyclic quaternary ammonium (B1175870) salts with a polymethine bridge-forming reagent, followed by activation of a carboxylic acid group to an N-hydroxysuccinimidyl (NHS) ester.

Materials:

  • Appropriate sulfonated indoleninium precursors

  • Malonaldehyde bis(phenylimine) hydrochloride or similar polymethine source

  • N,N'-Disuccinimidyl carbonate (DSC) or a combination of N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., EDC)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Cyanine Dye Formation: The asymmetric sulfo-Cy5.5 core with a carboxylic acid handle is synthesized by reacting the appropriate sulfonated indoleninium precursors with a polymethine bridge-forming reagent in a suitable solvent and catalyst.

  • NHS Ester Activation: The purified carboxylic acid-functionalized sulfo-Cy5.5 dye is dissolved in anhydrous DMF or DMSO.

  • To this solution, an excess of DSC or a mixture of NHS and EDC is added.

  • The reaction is stirred at room temperature for several hours to overnight, protected from light.

  • The formation of the NHS ester can be monitored by thin-layer chromatography (TLC) or HPLC.

  • The crude sulfo-Cy5.5-NHS ester is then purified, typically by preparative HPLC.

Protocol 2: Synthesis of this compound via Coupling of sulfo-Cy5.5-NHS Ester and DBCO-Amine

This protocol describes the final step in the synthesis: the coupling of the activated cyanine dye with a DBCO-amine derivative. This reaction forms a stable amide bond.[1][6][7]

Materials:

  • sulfo-Cy5.5-NHS ester

  • DBCO-amine (e.g., DBCO-PEG4-amine)

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Reaction Setup: Dissolve the sulfo-Cy5.5-NHS ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Dissolve the DBCO-amine in the reaction buffer.

  • Coupling Reaction: Add the sulfo-Cy5.5-NHS ester stock solution to the DBCO-amine solution with gentle stirring. A molar excess of the NHS ester may be used to ensure complete reaction of the amine.

  • The reaction mixture is incubated at room temperature for 1-2 hours or overnight at 4°C, protected from light.

  • The progress of the reaction can be monitored by HPLC.

Protocol 3: Purification of this compound by Preparative HPLC

Purification of the final this compound product is crucial to remove unreacted starting materials and byproducts. Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[8][9][10]

Materials and Equipment:

  • Preparative HPLC system with a UV-Vis detector

  • Preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Procedure:

  • Sample Preparation: The crude reaction mixture is filtered to remove any particulate matter.

  • Chromatography: The sample is injected onto the preparative C18 column. A gradient elution is typically used, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic this compound.

  • Fraction Collection: Fractions are collected based on the UV absorbance at the λmax of Cy5.5 (around 678 nm).

  • Analysis and Lyophilization: The collected fractions are analyzed by analytical HPLC to assess purity. Pure fractions are pooled and lyophilized to obtain the final this compound product as a solid.

Protocol 4: Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Analytical HPLC: To determine the purity of the final product.[2][3]

  • UV-Vis Spectroscopy: To determine the concentration and confirm the spectral properties (λex and λem).[2][3]

Applications in Biological Research: Experimental Workflows

This compound is a powerful tool for labeling and tracking azide-modified biomolecules in living systems. Its primary application lies in the field of bioorthogonal chemistry, enabling researchers to study complex biological processes with high specificity.

Labeling of Azide-Modified Proteins

A common application of this compound is the labeling of proteins that have been metabolically or enzymatically modified to contain azide (B81097) groups. This allows for the visualization and tracking of these proteins within cells.[11][12]

Protein_Labeling_Workflow cluster_labeling Protein Labeling and Imaging Metabolic_Labeling Metabolic Labeling with Azide-Sugar Cell_Lysis Cell Lysis (optional) Metabolic_Labeling->Cell_Lysis Click_Reaction Copper-Free Click Reaction with this compound Metabolic_Labeling->Click_Reaction Live Cells Cell_Lysis->Click_Reaction Lysate Imaging Fluorescence Imaging (Microscopy/Flow Cytometry) Click_Reaction->Imaging

Caption: Experimental workflow for labeling and imaging azide-modified proteins.

Investigating Receptor Internalization and Protein Trafficking

This compound can be employed to study dynamic cellular processes such as receptor internalization and protein trafficking.[13][14][15][16][17][18] By labeling a cell-surface receptor or a protein of interest with this compound, its movement within the cell can be monitored over time using live-cell imaging techniques.

Receptor_Internalization_Workflow cluster_trafficking Receptor Internalization Study Label_Receptor Label surface receptors with Azide Add_Ligand Add Ligand to induce internalization Label_Receptor->Add_Ligand Click_Label Label internalized receptors with this compound Add_Ligand->Click_Label Live_Imaging Live-cell imaging to track trafficking Click_Label->Live_Imaging

Caption: Workflow for studying receptor internalization using this compound.

Conclusion

This compound stands out as a premier near-infrared fluorescent probe for bioorthogonal labeling. Its bright, photostable fluorescence and participation in copper-free click chemistry make it an indispensable tool for researchers in cell biology, drug development, and diagnostics. The modular synthetic approach, coupled with robust purification and characterization protocols, ensures the availability of high-purity material for demanding applications. The ability to specifically label and track biomolecules in living systems opens up new avenues for understanding complex biological processes, such as protein trafficking and receptor-mediated signaling events. As research continues to push the boundaries of molecular imaging, the utility of this compound is poised to expand even further.

References

Cy5.5 DBCO excitation and emission spectra for microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine5.5 Dibenzocyclooctyne (Cy5.5 DBCO), a near-infrared fluorescent probe, for its application in microscopy. It covers the dye's spectral properties, detailed experimental protocols for its use in copper-free click chemistry, and visual representations of the underlying chemical reaction and experimental workflow.

Core Properties of this compound

This compound is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2] Its near-infrared excitation and emission profile makes it particularly suitable for biological imaging, as it minimizes autofluorescence from endogenous biomolecules.[1][2] The dibenzocyclooctyne (DBCO) group enables its use in bioorthogonal chemistry, specifically in copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.[3][4] This allows for the specific labeling of azide-modified biomolecules in living cells and organisms without the need for a cytotoxic copper catalyst.[4][5] The fluorescence of this compound is stable across a wide pH range, from 4 to 10.[1][2]

Quantitative Data for this compound

The following table summarizes the key quantitative properties of this compound, compiled from various sources. These values are crucial for designing and optimizing microscopy experiments.

PropertyValueSource(s)
Excitation Maximum (λex) 678 - 684 nm[1][2][3][6][7][8][9][10]
Emission Maximum (λem) 694 - 710 nm[1][2][3][6][7][8][9][10]
Molar Extinction Coefficient (ε) 190,000 - 198,000 L⋅mol⁻¹⋅cm⁻¹[1][2][3][6][7]
Fluorescence Quantum Yield (Φ) 0.2[6]
Molecular Weight ~1161.3 g/mol [1][2][3]
Solubility Water, DMSO, DMF[1][2][3]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of this compound's utility in bioimaging lies in its ability to undergo a highly specific and efficient reaction with azide-containing molecules. This reaction, known as SPAAC or copper-free click chemistry, forms a stable triazole linkage. The high ring strain of the DBCO moiety drives the reaction forward without the need for a copper catalyst, which can be toxic to cells.[4]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Cy55_DBCO Cy5.5-DBCO Triazole_Product Stable Cy5.5-labeled Biomolecule (Triazole) Cy55_DBCO->Triazole_Product + Azide_Molecule Azide-modified Biomolecule (R-N3) Azide_Molecule->Triazole_Product

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

Experimental Protocol: Labeling of Azide-Modified Cells with this compound for Fluorescence Microscopy

This protocol provides a general workflow for labeling cells that have been metabolically engineered to incorporate azide (B81097) groups into their biomolecules (e.g., glycans or proteins) with this compound for subsequent fluorescence microscopy imaging.

Materials
  • Azide-modified cells cultured on coverslips or in imaging dishes

  • This compound

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Bovine serum albumin (BSA)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, for intracellular targets, e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Experimental Workflow

Experimental_Workflow A Prepare Azide-Modified Cells C Wash Cells A->C B Prepare this compound Staining Solution F Incubate with this compound B->F D Fix and Permeabilize (Optional) C->D E Block Non-Specific Binding D->E E->F G Wash to Remove Unbound Dye F->G H Counterstain Nuclei (e.g., DAPI) G->H I Mount Coverslip H->I J Image with Fluorescence Microscope I->J

Generalized workflow for cell labeling with this compound.
Detailed Procedure

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 1-10 mM) in anhydrous DMSO or DMF.

    • Store the stock solution at -20°C, protected from light and moisture. When dissolved in DMSO, the DBCO-NHS ester is stable for 2-3 months at -20°C.[11]

  • Cell Preparation:

    • Culture azide-modified cells on sterile glass coverslips or in imaging-compatible dishes to the desired confluency.

    • Wash the cells twice with warm PBS to remove any residual culture medium.

  • Fixation and Permeabilization (Optional):

    • For labeling of intracellular targets, cells must be fixed and permeabilized. For surface labeling of live cells, skip to step 4.

    • Fix the cells by incubating with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Blocking (Recommended for Fixed and Permeabilized Cells):

    • To minimize non-specific binding of the dye, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

  • This compound Staining:

    • Prepare a working solution of this compound in PBS. The optimal concentration should be determined experimentally but typically ranges from 1 to 20 µM.[12][13]

    • Incubate the cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.[12][14]

  • Washing:

    • Remove the staining solution and wash the cells three to four times with PBS for 5 minutes each to remove any unbound this compound.[12][14]

  • Counterstaining (Optional):

    • If desired, incubate the cells with a nuclear counterstain such as DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image the cells using a fluorescence microscope equipped with filter sets appropriate for Cy5.5 (Excitation: ~678 nm, Emission: ~694 nm) and the chosen counterstain.[8][9] Cy5.5 is best visualized with a confocal microscope equipped with a suitable laser for excitation (e.g., 633 nm or 647 nm) and a far-red detector.[5][14]

Troubleshooting

  • High Background Fluorescence:

    • Cause: Insufficient washing or non-specific binding.

    • Solution: Increase the number and duration of washing steps.[12] For fixed and permeabilized cells, ensure an adequate blocking step is included before incubation with this compound.[12]

  • No or Weak Signal:

    • Cause: Inefficient azide incorporation, degradation of this compound, or insufficient dye concentration.

    • Solution: Verify the metabolic labeling efficiency. Prepare a fresh stock solution of this compound. Optimize the dye concentration and incubation time.

  • Photobleaching:

    • Cause: Excessive exposure to excitation light.

    • Solution: Use an anti-fade mounting medium. Minimize the exposure time and intensity of the excitation light during imaging.

By following this guide, researchers can effectively utilize this compound for high-quality fluorescence microscopy, enabling the specific visualization of a wide range of biomolecules and cellular processes.

References

A Technical Guide to the Quantum Yield and Photostability of Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared fluorescent probe essential for bioorthogonal labeling and imaging. A comprehensive understanding of its quantum yield and photostability is critical for the design and execution of robust and reproducible experiments in drug development and molecular biology.

Core Photophysical Properties of Cy5.5 DBCO

This compound is a bright and photostable near-infrared dye that is spectrally similar to Alexa Fluor® 680 and DyLight® 680.[1][2] Its fluorescence is insensitive to pH in the range of 4 to 10.[1][2] The DBCO moiety allows for its conjugation to azide-containing molecules through a copper-free "click chemistry" reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction is highly efficient and occurs under mild, physiological conditions, making it ideal for labeling biomolecules in living systems.[4]

Quantitative Data Summary

The following tables summarize the key quantitative photophysical and molecular properties of this compound and its sulfonated variant. The data presented is compiled from various commercial suppliers and scientific literature.

Table 1: Spectral and Photophysical Properties of this compound Variants

PropertyThis compoundsulfo-Cyanine5.5 DBCOSource(s)
Excitation Maximum (λex) 678 nm, 684 nm673 nm[1][3][5]
Emission Maximum (λem) 694 nm, 710 nm691 nm[1][3][5]
Molar Extinction Coefficient (ε) 190,000 cm⁻¹M⁻¹, 198,000 cm⁻¹M⁻¹211,000 cm⁻¹M⁻¹[1][3][5]
Fluorescence Quantum Yield (Φ) 0.20.21[3]

Table 2: Molecular Properties of this compound

PropertyValueSource(s)
Molecular Weight ~1029.14 g/mol to 1161.34 g/mol (varies by salt form and modifications)[1][3][5]
Solubility Good in DMSO, DMF, and chlorinated organic solvents; poor in water[3]
sulfo-Cy5.5 DBCO Solubility Good in water, DMSO, DMF[1]
Storage Conditions -20°C, in the dark, desiccated[3][][7]

Experimental Protocols

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of photon emission after photon absorption. It is one of the most critical parameters for a fluorescent probe. The most common method for determining the quantum yield of a fluorescent molecule is the relative method, which involves comparing its fluorescence intensity to that of a standard with a known quantum yield.

Principle: The quantum yield of a sample can be calculated using the following equation:

Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

Where:

  • Φ is the quantum yield

  • I is the integrated fluorescence intensity

  • A is the absorbance at the excitation wavelength

  • n is the refractive index of the solvent

Protocol:

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region to this compound. A suitable standard would be a well-characterized dye like Cresyl Violet or another cyanine (B1664457) dye with a known quantum yield in the same solvent.

  • Solution Preparation:

    • Prepare a stock solution of both the this compound sample and the standard in a high-purity solvent (e.g., ethanol (B145695) or phosphate-buffered saline, PBS).

    • Prepare a series of dilutions for both the sample and the standard, with absorbances at the excitation wavelength ranging from 0.01 to 0.1 to avoid inner filter effects.

  • Absorbance Measurement:

    • Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

    • Determine the absorbance at the chosen excitation wavelength for each solution.

  • Fluorescence Measurement:

    • Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

    • The excitation wavelength should be the same for both the sample and the standard.

    • Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution to obtain the integrated fluorescence intensity (I).

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The resulting plots should be linear.

    • The slopes of these lines represent I/A for the sample and the standard.

    • Use the slopes and the known quantum yield of the standard in the equation above to calculate the quantum yield of this compound.

Measurement of Photostability

Photostability refers to the ability of a fluorophore to resist photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse imaging and single-molecule studies.

Principle: The photostability of a fluorescent dye is typically assessed by measuring the decay of its fluorescence intensity over time under continuous illumination.

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable buffer or solvent. The concentration should be optimized to provide a strong fluorescence signal without significant self-quenching.

    • Alternatively, the dye can be conjugated to a biomolecule and immobilized on a microscope slide to mimic experimental conditions.

  • Microscopy Setup:

    • Use a fluorescence microscope equipped with a laser line appropriate for exciting Cy5.5 (e.g., 633 nm or 647 nm).

    • The laser power should be set to a level relevant to the intended application.

    • An electron-multiplying charge-coupled device (EMCCD) or a sensitive complementary metal-oxide-semiconductor (CMOS) camera is ideal for detecting the fluorescence signal.

  • Data Acquisition:

    • Acquire a time-lapse series of images of the sample under continuous laser illumination.

    • The exposure time and frame rate should be chosen to capture the decay of the fluorescence signal accurately.

  • Data Analysis:

    • Measure the mean fluorescence intensity of the sample in each frame of the time-lapse series.

    • Plot the normalized fluorescence intensity as a function of time.

    • The resulting curve can be fitted to an exponential decay function to determine the photobleaching half-life (t1/2), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

    • The photobleaching quantum yield (Φb), which is the probability of a molecule being bleached per absorbed photon, can also be calculated if the photon flux is known.

Visualizations

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The utility of this compound in bioconjugation stems from its ability to undergo a highly efficient and bioorthogonal "click" reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of modern chemical biology.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product Cy55_DBCO Cy5.5-DBCO Cy55_DBCO->p1 Azide_Molecule Azide-tagged Biomolecule Azide_Molecule->p1 Triazole_Product Stable Triazole-linked Cy5.5-Biomolecule Conjugate p1->Triazole_Product SPAAC (Copper-free)

Caption: SPAAC reaction of this compound with an azide-tagged molecule.

Experimental Workflow for Quantum Yield Measurement

The following diagram illustrates the key steps in determining the relative fluorescence quantum yield of this compound.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Data Acquisition cluster_analysis Data Analysis Prep_Sample Prepare this compound Solutions Measure_Abs Measure Absorbance (UV-Vis) Prep_Sample->Measure_Abs Measure_Fluor Measure Fluorescence (Spectrofluorometer) Prep_Sample->Measure_Fluor Prep_Standard Prepare Standard Solutions Prep_Standard->Measure_Abs Prep_Standard->Measure_Fluor Plot Plot Intensity vs. Absorbance Measure_Abs->Plot Integrate Integrate Fluorescence Spectra Measure_Fluor->Integrate Integrate->Plot Calculate Calculate Quantum Yield Plot->Calculate

References

Navigating the Handling of Cy5.5 DBCO: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of fluorescent probes is paramount to ensure experimental success and reproducibility. This in-depth technical guide provides a comprehensive overview of the solubility and optimal storage conditions for Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared dye crucial for copper-free click chemistry applications.

The stability and solubility of Cy5.5 DBCO are critical factors that can significantly impact its performance in labeling and imaging studies. This guide summarizes key quantitative data, presents detailed experimental protocols for solution preparation, and offers a visual workflow for the proper handling and storage of this vital reagent.

Quantitative Data Summary

The solubility of this compound is highly dependent on the specific form of the dye (standard or sulfonated) and the chosen solvent. The following tables provide a summary of available solubility and recommended storage conditions.

Table 1: Solubility of this compound

SolventStandard this compound SolubilitySulfo-Cy5.5 DBCO SolubilityNotes
Organic Solvents
Dimethyl Sulfoxide (DMSO)Good[][2][3]Good[][4]A common solvent for creating concentrated stock solutions. For a similar compound, Cyanine5 DBCO hexafluorophosphate, a solubility of 125 mg/mL has been reported.
Dimethylformamide (DMF)Good[][2][3]Good[][4]Another suitable organic solvent for stock solution preparation.
Dichloromethane (DCM)Soluble[2]Soluble[4]
MethanolSolubleNot explicitly statedFor the related DBCO-Cy5, solubility of at least 0.5 mg/mL is reported.
Chlorinated Organic SolventsGood[3]Not explicitly stated
Aqueous Solutions
WaterPoorly soluble to water-soluble (conflicting reports)[2][5]Water-soluble[4][6]The non-sulfonated, standard form is generally hydrophobic. The presence of sulfonate groups in Sulfo-Cy5.5 DBCO significantly enhances water solubility.
Phosphate-Buffered Saline (PBS)Generally requires a co-solventSolubleFor non-sulfonated cyanine (B1664457) dyes, a small amount of an organic co-solvent like DMSO or DMF is often necessary to achieve dissolution in aqueous buffers.

Table 2: Recommended Storage and Stability of this compound

ConditionSolid FormStock Solutions (in DMSO)Recommendations
Temperature -20°C[][2][3]-20°C (short-term) or -80°C (long-term)Avoid repeated freeze-thaw cycles.
Light Protect from light[][3]Store in the darkCyanine dyes are susceptible to photobleaching.
Moisture Desiccate[][3]Store in a dry environment.
Shelf-Life 12 to 24 months[3]1 month at -20°C, 6 months at -80°CAliquoting is recommended to minimize degradation.

Experimental Protocols

Protocol for Preparation of a Concentrated Stock Solution (e.g., 10 mM in DMSO)

This protocol is a general guideline for preparing a stock solution of this compound. Always refer to the manufacturer's specific instructions for the product you are using.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and sterile, light-blocking microcentrifuge tubes

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Calculation: Determine the required volume of DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: ~1161 g/mol ):

    • Moles = Mass / Molecular Weight = 0.001 g / 1161 g/mol ≈ 8.61 x 10⁻⁷ mol

    • Volume (L) = Moles / Molarity = 8.61 x 10⁻⁷ mol / 0.010 mol/L = 8.61 x 10⁻⁵ L

    • Volume (µL) = 8.61 x 10⁻⁵ L * 1,000,000 µL/L = 86.1 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. A brief centrifugation may be necessary to collect the solution at the bottom of the vial.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in light-blocking microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships for the handling and storage of this compound.

cluster_receiving Receiving and Initial Handling cluster_prep Solution Preparation cluster_storage Storage Receive Receive this compound (Solid Form) Equilibrate Equilibrate to Room Temperature Receive->Equilibrate Prevent Condensation Inspect Inspect for Damage or Contamination Equilibrate->Inspect Calculate Calculate Solvent Volume for Desired Concentration Inspect->Calculate Proceed if OK StoreSolid Store Solid at -20°C (Desiccated, Dark) Inspect->StoreSolid For Solid Storage Dissolve Dissolve in Anhydrous Organic Solvent (e.g., DMSO, DMF) Calculate->Dissolve Vortex Vortex Thoroughly Dissolve->Vortex Ensure Complete Dissolution Aliquot Aliquot Stock Solution Vortex->Aliquot For Stock Solution StoreLiquid Store Aliquots at -20°C (Short-term) or -80°C (Long-term, Dark) Aliquot->StoreLiquid Avoid Freeze-Thaw

Caption: Workflow for Handling and Storing this compound.

cluster_factors Key Factors Affecting this compound Stability cluster_outcomes Potential Consequences of Instability Stability This compound Stability Light Light Exposure Stability->Light Temperature Temperature Stability->Temperature Moisture Moisture Stability->Moisture Solvent Solvent Purity Stability->Solvent pH pH of Aqueous Buffer Stability->pH FreezeThaw Freeze-Thaw Cycles Stability->FreezeThaw Photobleaching Photobleaching (Loss of Fluorescence) Light->Photobleaching Degradation Chemical Degradation Temperature->Degradation Moisture->Degradation Solvent->Degradation Aggregation Aggregation in Aqueous Buffers pH->Aggregation FreezeThaw->Degradation ReducedReactivity Reduced Reactivity with Azides Degradation->ReducedReactivity Photobleaching->ReducedReactivity Aggregation->ReducedReactivity

References

A Technical Guide to Cy5.5 DBCO and Its Reactivity with Azide-Modified Biomolecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and practical applications of Cy5.5 Dibenzocyclooctyne (DBCO), a key reagent in copper-free click chemistry. We will delve into its reactivity with azide-modified biomolecules, providing quantitative data, detailed experimental protocols, and visual workflows to empower your research and development endeavors.

Introduction to Cy5.5 DBCO and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound is a near-infrared fluorescent probe that is both bright and photostable.[1][2][3] It is a water-soluble and hydrophilic dye, making it an excellent choice for assays where minimizing non-specific binding is critical.[1][2][3] The fluorescence of this compound is not sensitive to pH in the range of 4 to 10.[1][2][3][4] This long-wavelength cyanine (B1664457) dye's fluorescence is not visible to the naked eye but is readily detected by most imaging systems.[1][2][3]

The reactivity of this compound is centered around the DBCO group, which enables a highly efficient and biocompatible reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a cornerstone of "click chemistry".[5][6][7] A key advantage of SPAAC is that it proceeds readily under mild, non-toxic conditions, such as at room temperature in aqueous solutions, without the need for a copper catalyst, which can be cytotoxic.[1][6][7][8] This makes it an ideal method for conjugating molecules in complex biological systems.[9] The reaction is highly specific, forming a stable, covalent triazole linkage between the DBCO and azide (B81097) moieties.[1][8][10]

Quantitative Data Summary

The selection of a fluorescent probe and the optimization of conjugation reactions are often guided by key quantitative parameters. The following tables summarize the essential data for this compound.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReferences
Molecular Weight 1161.34 g/mol [1][3]
Excitation Maximum (λex) 678 nm[1]
Emission Maximum (λem) 694 nm
Molar Extinction Coefficient (ε) 190,000 cm⁻¹M⁻¹[3]
Solubility Water, DMSO, DMF[3]
Storage Conditions -20°C, desiccated, protected from light[5][11]

Table 2: Influence of Reaction Buffer on this compound Click Reaction Yield

Buffer (10 mM)Click Yield after 2 hoursReference
DPBS >90%[12]
MES 50%[12]
Tris 50%[12]
HEPES <40%[12]
Pure Water <40%[12]

Note: Increasing the concentration of Tris and MES buffers can enhance the click reaction kinetics.[12]

Core Signaling Pathway and Reaction Mechanism

The fundamental reaction pathway for the conjugation of this compound to an azide-modified biomolecule is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The high ring strain of the dibenzocyclooctyne (DBCO) group is the driving force that allows this [3+2] cycloaddition to occur without a catalyst.

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Cy5_5_DBCO Cy5.5-DBCO Triazole_Conjugate Stable Triazole Linkage (Cy5.5-Biomolecule) Cy5_5_DBCO->Triazole_Conjugate + Azide_Biomolecule Azide-Modified Biomolecule (R-N3) Azide_Biomolecule->Triazole_Conjugate Strain-Promoted [3+2] Cycloaddition

SPAAC Reaction Mechanism

Experimental Protocols

The following are generalized yet detailed protocols for key experiments involving this compound. Researchers should optimize these protocols for their specific biomolecules and experimental conditions.

Protocol 1: General Labeling of an Azide-Modified Protein with this compound

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Crucially, the buffer must not contain sodium azide.

  • This compound, dissolved in DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Purification column (e.g., size-exclusion chromatography) to remove excess dye.

Procedure:

  • Preparation of Reactants:

    • Ensure the azide-modified protein is at a suitable concentration (typically 1-5 mg/mL).

    • Prepare the this compound stock solution. It is recommended to prepare this fresh.

  • Reaction Setup:

    • Add a 2-4 molar excess of the this compound solution to the azide-modified protein solution. A higher excess may be required for less efficient reactions.

    • Gently mix the reaction solution. Avoid vigorous vortexing that could denature the protein.

  • Incubation:

    • Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C. For some applications, incubation at 37°C can increase the reaction rate, but the thermal stability of the protein must be considered.

  • Purification:

    • Remove unreacted this compound and any reaction byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

    • Collect the fractions containing the labeled protein.

  • Characterization:

    • Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 678 nm (for Cy5.5).

Protocol 2: In Vitro Labeling of Azide-Modified Live Cells

Materials:

  • Live cells metabolically labeled with an azide-containing precursor (e.g., Ac4ManNAz).

  • This compound.

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Cell Preparation:

    • Culture cells in the presence of an azide-modified metabolic precursor for a sufficient time to allow for incorporation into cellular biomolecules (e.g., 24-72 hours).

    • Wash the cells twice with warm PBS or serum-free medium to remove unincorporated precursor.

  • Labeling:

    • Prepare a working solution of this compound in cell culture medium (a typical final concentration is 10-50 µM).

    • Incubate the cells with the this compound-containing medium for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Wash the cells three to four times with warm PBS to remove any unreacted this compound.

  • Imaging/Analysis:

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for labeling and imaging azide-modified biomolecules on the surface of live cells.

Experimental_Workflow Experimental Workflow for Live Cell Labeling cluster_metabolic_labeling Metabolic Labeling cluster_click_reaction Copper-Free Click Reaction cluster_analysis Analysis Start Start with Live Cells Incubate_Azide Incubate with Azide-Modified Precursor (e.g., Ac4ManNAz) Start->Incubate_Azide Wash1 Wash to Remove Excess Precursor Incubate_Azide->Wash1 Add_Cy5_5_DBCO Add this compound in Media Wash1->Add_Cy5_5_DBCO Incubate_DBCO Incubate (30-60 min) Add_Cy5_5_DBCO->Incubate_DBCO Wash2 Wash to Remove Excess this compound Incubate_DBCO->Wash2 Imaging Fluorescence Microscopy Wash2->Imaging Flow_Cytometry Flow Cytometry Wash2->Flow_Cytometry

Workflow for Live Cell Labeling

Applications in Research and Drug Development

The robust and bioorthogonal nature of the this compound-azide reaction has led to its widespread adoption in various fields:

  • In Vivo Imaging: The near-infrared properties of Cy5.5 make it suitable for deep-tissue imaging with reduced autofluorescence.[13]

  • Antibody-Drug Conjugates (ADCs): The specific and stable linkage formed by SPAAC is highly desirable for the development of targeted cancer therapies.

  • Proteomics and Glycomics: this compound is used to label and identify specific proteins and glycans in complex biological samples.

  • Materials Science: This chemistry is employed for the functionalization of surfaces and nanoparticles for various biomedical applications.

Conclusion

This compound is a powerful tool for researchers and drug development professionals, offering a reliable and efficient method for labeling azide-modified biomolecules. Its excellent photophysical properties, coupled with the biocompatibility of the SPAAC reaction, make it a versatile reagent for a wide range of applications, from fundamental biological research to the development of next-generation therapeutics. By understanding the quantitative aspects and optimizing the experimental protocols outlined in this guide, users can effectively harness the potential of this compound in their work.

References

A Technical Guide to Water-Soluble Cy5.5 DBCO for Aqueous Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of water-soluble Cy5.5 Dibenzocyclooctyne (DBCO), a near-infrared (NIR) fluorescent probe for advanced aqueous bioconjugation. This document details the core properties, experimental protocols, and applications of Cy5.5 DBCO, with a focus on its utility in copper-free click chemistry for labeling a wide range of biomolecules.

Introduction to Water-Soluble this compound

Water-soluble this compound is a highly efficient fluorescent labeling reagent that combines the exceptional brightness and photostability of the Cy5.5 dye with the biocompatibility of DBCO-mediated copper-free click chemistry.[1][2] The sulfonation of the cyanine (B1664457) dye bestows excellent water solubility, making it an ideal choice for bioconjugation reactions in aqueous environments without the need for organic co-solvents that can be detrimental to sensitive biomolecules.[2] Its fluorescence emission in the near-infrared spectrum (approximately 694 nm) is advantageous for biological applications due to reduced autofluorescence from cells and tissues.[1]

The DBCO group reacts specifically and efficiently with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[1][3] This bioorthogonal reaction is highly specific and does not interfere with other functional groups found in biological systems, making it a powerful tool for labeling proteins, nucleic acids, glycans, and cells in complex biological milieu, including in vivo applications.[4][5]

Core Properties and Specifications

The key characteristics of water-soluble this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueReference
Molecular Weight ~1161.34 g/mol [1][6]
Appearance Blue solid[1]
Solubility Water, DMSO, DMF[1][6]
Excitation Maximum (λex) ~678 nm[1][6]
Emission Maximum (λem) ~694 nm[1][6]
Molar Extinction Coefficient (ε) ~190,000 cm⁻¹M⁻¹[1][6]
Purity (by HPLC) ≥ 90-95%[1][6]
Storage Conditions -20°C, desiccated and protected from light[1][6]

Aqueous Bioconjugation via Copper-Free Click Chemistry

The primary application of this compound is the covalent labeling of azide-modified biomolecules through a copper-free click reaction. This process is highly efficient and can be performed under mild, physiological conditions.

SPAAC_Reaction Biomolecule_Azide Azide-Modified Biomolecule Triazole_Product Fluorescently Labeled Biomolecule (Stable Triazole Linkage) Biomolecule_Azide->Triazole_Product Strain-Promoted Cycloaddition Cy55_DBCO Water-Soluble This compound Cy55_DBCO->Triazole_Product

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reaction.

Experimental Protocols

The following sections provide detailed protocols for the bioconjugation of water-soluble this compound with various biomolecules. It is recommended to optimize the reaction conditions, such as the molar ratio of reactants and incubation time, for each specific application.

Labeling of Azide-Modified Proteins

This protocol describes the general procedure for labeling proteins containing an azide (B81097) group, which can be introduced through metabolic labeling with azide-bearing amino acids or by chemical modification.

Materials:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Water-soluble this compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with a suitable buffer like PBS.

  • Prepare this compound Stock Solution: Dissolve water-soluble this compound in anhydrous DMSO or DMF to a concentration of 1-10 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO or DMF in the reaction mixture should be kept below 20% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, with gentle shaking and protected from light.

  • Purification: Remove the unreacted this compound using a spin desalting column or by dialysis against a suitable buffer.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Azide_Protein Azide-Modified Protein (in amine-free buffer) Mix Mix Protein and This compound Azide_Protein->Mix DBCO_Stock Prepare this compound Stock Solution (DMSO/DMF) DBCO_Stock->Mix Incubate Incubate (RT or 4°C) Protected from light Mix->Incubate Purify Remove Excess Dye (Desalting Column/Dialysis) Incubate->Purify Characterize Determine Degree of Labeling (Spectrophotometry) Purify->Characterize Metabolic_Labeling_Signaling cluster_cell Cellular Process cluster_labeling Fluorescent Labeling cluster_analysis Downstream Analysis Azide_Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Cell Live Cell Azide_Sugar->Cell Metabolism Metabolic Incorporation into Glycans Cell->Metabolism Azide_Glycan Cell Surface Azide Metabolism->Azide_Glycan Click_Reaction Copper-Free Click Reaction on Cell Surface Azide_Glycan->Click_Reaction Cy55_DBCO Add Water-Soluble This compound Cy55_DBCO->Click_Reaction Labeled_Cell Fluorescently Labeled Cell Click_Reaction->Labeled_Cell Microscopy Fluorescence Microscopy Labeled_Cell->Microscopy Flow_Cytometry Flow Cytometry Labeled_Cell->Flow_Cytometry In_Vivo_Tracking In Vivo Imaging Labeled_Cell->In_Vivo_Tracking

References

Methodological & Application

Protocol for Labeling Proteins with Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The site-specific labeling of proteins with fluorescent dyes is a cornerstone of modern biological research and drug development. Among the various fluorescent probes, Cy5.5, a near-infrared (NIR) cyanine (B1664457) dye, offers significant advantages for in vivo imaging due to its deep tissue penetration and minimal background autofluorescence.[] The conjugation of Cy5.5 to proteins is achieved with high specificity and efficiency through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3]

SPAAC is a type of "click chemistry" that occurs between a strained alkyne, such as dibenzocyclooctyne (DBCO), and an azide (B81097).[2][3] This reaction is highly efficient and proceeds readily at physiological temperatures and pH without the need for a cytotoxic copper catalyst, making it ideal for labeling biomolecules in complex biological environments.[2][4][5] In this protocol, a protein of interest is first functionalized with an azide group, which can be achieved through various methods such as the incorporation of an azide-bearing unnatural amino acid.[6] Subsequently, the azide-modified protein is reacted with Cy5.5 DBCO to form a stable triazole linkage, resulting in a fluorescently labeled protein.

This application note provides a detailed protocol for the labeling of azide-modified proteins with this compound, purification of the resulting conjugate, and methods for characterization.

Principle of the Method

The labeling strategy is based on the highly selective and efficient SPAAC reaction. An azide-functionalized protein is covalently conjugated to the this compound fluorescent dye. The reaction is driven by the release of ring strain in the DBCO moiety upon cycloaddition with the azide, forming a stable triazole linkage.

cluster_reactants Reactants cluster_product Product Azide-modified\nProtein Azide-modified Protein Labeled_Protein Cy5.5-labeled Protein (Stable Triazole Linkage) Azide-modified\nProtein->Labeled_Protein SPAAC Reaction (Copper-free) Cy5.5_DBCO This compound Cy5.5_DBCO->Labeled_Protein

Figure 1. SPAAC Reaction Mechanism.

Materials and Reagents

  • Azide-modified protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification resin (e.g., size-exclusion chromatography columns)

  • Reaction tubes

  • Spectrophotometer

Experimental Protocols

1. Preparation of Reagents

  • Azide-Modified Protein: Prepare a solution of the azide-modified protein in PBS at a concentration of 1-5 mg/mL. Ensure the buffer is free of any azide-containing compounds.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

2. Protein Labeling with this compound

The following protocol describes a typical labeling reaction. The optimal conditions, particularly the molar ratio of dye to protein, should be determined empirically for each specific protein.

  • To the azide-modified protein solution, add the desired molar excess of the this compound stock solution. A 10- to 20-fold molar excess of the dye is a common starting point.[7]

  • The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain protein integrity.[2]

  • Incubate the reaction mixture for 4-24 hours at room temperature or at 4°C with gentle mixing, protected from light.[2]

Table 1: Recommended Starting Conditions for this compound Labeling

ParameterRecommended Starting ConditionNotes
Molar Excess of this compound 10-20 foldOptimization may be required to achieve the desired degree of labeling and avoid over-labeling which can lead to fluorescence quenching.[7]
Protein Concentration 1-5 mg/mLHigher protein concentrations can improve labeling efficiency.
Reaction Buffer Phosphate-Buffered Saline (PBS), pH 7.4Ensure the buffer is free of azides.
Incubation Time 4-24 hoursLonger incubation times may be necessary for less reactive proteins or lower dye concentrations.[2]
Incubation Temperature Room Temperature or 4°C4°C can be used to maintain the stability of sensitive proteins.
Light Conditions Protect from lightCy5.5 is a light-sensitive dye.

Note: The values in this table are intended as a starting point for optimization. The ideal conditions will vary depending on the specific protein and desired application.

3. Purification of the Labeled Protein

After the incubation period, it is crucial to remove the unreacted this compound from the labeled protein.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method for separating the labeled protein from the free dye based on size.

    • Equilibrate a size-exclusion column (e.g., a desalting column) with PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled protein with PBS according to the manufacturer's instructions. The labeled protein will elute in the initial fractions, while the smaller, unconjugated dye molecules will be retained longer.

  • Dialysis: For larger sample volumes, dialysis can be used to remove the free dye.

    • Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO).

    • Dialyze against a large volume of PBS at 4°C with several buffer changes over 24-48 hours.

4. Characterization of the Labeled Protein

  • Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules per protein molecule, can be determined spectrophotometrically.

    • Measure the absorbance of the purified labeled protein at 280 nm (A280) and at the absorbance maximum of Cy5.5 (approximately 678 nm, A678).

    • Calculate the protein concentration using the following formula: Protein Concentration (M) = [A280 - (A678 × CF)] / ε_protein

      • CF is the correction factor for the absorbance of Cy5.5 at 280 nm.

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye: Dye Concentration (M) = A678 / ε_dye

      • ε_dye is the molar extinction coefficient of Cy5.5 at 678 nm (approximately 190,000 cm⁻¹M⁻¹).

    • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

  • SDS-PAGE Analysis: Analyze the purified labeled protein by SDS-PAGE. The labeled protein can be visualized by its fluorescence using an appropriate imaging system before staining with a total protein stain (e.g., Coomassie Blue) to confirm its purity.

Experimental Workflow Diagram

cluster_prep 1. Reagent Preparation cluster_labeling 2. Labeling Reaction cluster_purification 3. Purification cluster_analysis 4. Characterization Protein_Prep Prepare Azide-modified Protein Solution Mix Mix Protein and Dye Protein_Prep->Mix Dye_Prep Prepare this compound Stock Solution Dye_Prep->Mix Incubate Incubate (4-24h, RT or 4°C, dark) Mix->Incubate Purify Remove Unreacted Dye (e.g., Size-Exclusion Chromatography) Incubate->Purify Analyze Determine Degree of Labeling (DOL) and Purity (SDS-PAGE) Purify->Analyze

Figure 2. Experimental Workflow.

References

Application Notes and Protocols for Cell Surface Labeling Using Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a critical technique in biological research and drug development, enabling the visualization, tracking, and quantification of cells. This application note provides a detailed guide for labeling cell surface glycans using a two-step method involving metabolic labeling with an azide-functionalized sugar and subsequent bioorthogonal conjugation with Cy5.5 DBCO (Dibenzocyclooctyne). This copper-free click chemistry approach, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offers high specificity and biocompatibility, making it ideal for labeling live cells without the cytotoxicity associated with copper catalysts.[1][][3] Cy5.5 is a bright, photostable near-infrared dye, which minimizes background autofluorescence from biological samples, making it well-suited for sensitive detection in various applications, including flow cytometry and in vivo imaging.[4][5][6][7]

The protocol involves the metabolic incorporation of an azide-containing monosaccharide, such as N-azidoacetyl-D-mannosamine (Ac4ManNAz), into the glycan structures on the cell surface.[8] The cells displaying these azide (B81097) groups are then treated with this compound. The strained alkyne group of DBCO rapidly and covalently reacts with the azide group to form a stable triazole linkage, effectively labeling the cell surface with the Cy5.5 fluorophore.[4][9]

Chemical Principle and Workflow

The cell surface labeling strategy is based on the highly efficient and bioorthogonal SPAAC reaction.[1][] First, cells are cultured in the presence of an azide-modified sugar, which is metabolized and incorporated into cell surface glycans. Subsequently, the this compound, which contains a strained cyclooctyne, is added and reacts specifically with the azide groups.

Chemical Principle: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_0 Metabolic Glycan Labeling cluster_1 Copper-Free Click Chemistry Azide-Sugar Azide-Modified Sugar (e.g., Ac4ManNAz) Cell Live Cell Azide-Sugar->Cell Metabolic Incorporation Azide-Cell Cell with Azide Groups on Surface Glycans Cell->Azide-Cell Cy5_5_DBCO This compound Labeled_Cell Fluorescently Labeled Cell Azide-CellCy5_5_DBCO Azide-CellCy5_5_DBCO Azide-CellCy5_5_DBCO->Labeled_Cell SPAAC Reaction

Chemical labeling pathway for cell surface modification.

The overall experimental process follows a straightforward workflow from cell culture to final analysis.

Experimental Workflow for Cell Surface Labeling Seed_Cells 1. Seed Cells Metabolic_Labeling 2. Metabolic Labeling with Azide-Sugar (1-3 days) Seed_Cells->Metabolic_Labeling Wash_1 3. Wash Cells Metabolic_Labeling->Wash_1 DBCO_Incubation 4. Incubate with This compound (30-60 min) Wash_1->DBCO_Incubation Wash_2 5. Wash Cells DBCO_Incubation->Wash_2 Analysis 6. Analysis (e.g., Flow Cytometry, Microscopy) Wash_2->Analysis

Experimental workflow for flow cytometry analysis.

Quantitative Data Summary

The efficiency of cell labeling is dependent on several factors, including the concentration of the azide sugar and the this compound probe, as well as incubation times.[10] The following tables summarize typical concentration ranges and conditions compiled from various sources.

Table 1: Reagent Concentrations and Incubation Times

ParameterCell TypeReagentConcentration RangeIncubation TimeReference(s)
Metabolic LabelingAdherent (e.g., A549, MCF7)Ac4ManNAz10-50 µM1-3 days[10][11]
Metabolic LabelingPlateletsAc4ManNAz100-400 µM4 hours[12]
Click ReactionA549This compound2-50 µM1 hour[8][13]
Click ReactionVariousDBCO-fluorophore5-30 µM30-60 minutes[14]
Click ReactionLS174T, 4T1, MCF-7, HepG2DBCO-Cy550 µM1 hour[15]

Table 2: this compound Properties

PropertyValueReference(s)
Excitation Maximum (Ex)~675-678 nm[4][6]
Emission Maximum (Em)~694 nm[4][6]
Molecular Weight~1161.34 g/mol [4][6]
SolubilityWater, DMSO, DMF[4][6]
Storage-20°C, protect from light[4][9]

Experimental Protocols

This section provides a detailed step-by-step guide for labeling adherent cells.

Protocol 1: Metabolic Labeling of Adherent Cells with Ac4ManNAz

Materials:

  • Adherent cell line of interest (e.g., A549, HeLa)

  • Complete cell culture medium

  • Ac4ManNAz stock solution (e.g., 10 mM in DMSO or PBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tissue culture plates/flasks

Procedure:

  • Seed cells in the desired culture vessel at a density that will ensure they are in the logarithmic growth phase (typically 70-80% confluent) at the time of labeling.

  • Allow cells to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).

  • Prepare the labeling medium by diluting the Ac4ManNAz stock solution into the complete culture medium to a final concentration of 10-50 µM. It is recommended to perform a titration to determine the optimal concentration for your specific cell line and experimental goals.[10][11]

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the Ac4ManNAz-containing medium to the cells.

  • Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time can vary between cell lines.[8][10]

Protocol 2: Cell Surface Labeling with this compound

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound stock solution (e.g., 1-5 mM in DMSO)

  • Labeling buffer (e.g., PBS with 1% BSA or FBS)

  • Wash buffer (e.g., PBS)

Procedure:

  • Prepare the this compound labeling solution by diluting the stock solution in labeling buffer to the desired final concentration (typically 2-50 µM). The optimal concentration should be determined empirically.[8][13] Protect the solution from light.

  • Carefully remove the Ac4ManNAz-containing medium from the cells.

  • Wash the cells twice with wash buffer to remove any residual azide sugar.

  • Add the this compound labeling solution to the cells, ensuring the entire surface is covered.

  • Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light.[14]

  • Remove the this compound solution.

  • Wash the cells three to five times with wash buffer to remove any unbound dye.[16]

  • The cells are now fluorescently labeled and ready for downstream analysis such as fluorescence microscopy or flow cytometry. For flow cytometry, detach adherent cells using a gentle dissociation reagent (e.g., Trypsin-EDTA), neutralize, and resuspend in an appropriate buffer (e.g., FACS buffer).[8][10]

Troubleshooting

Table 3: Troubleshooting Common Issues

ProblemPotential CauseRecommended SolutionReference(s)
No or Low Signal Inefficient metabolic labelingOptimize Ac4ManNAz concentration and incubation time. Ensure cells are healthy and actively dividing.[10][17]
Low concentration of this compoundPerform a titration to determine the optimal dye concentration.[17]
Insufficient incubation time for click reactionIncrease the incubation time with this compound.[16]
High Background Non-specific binding of this compoundDecrease the concentration of this compound. Increase the number and duration of wash steps. Include a blocking step (e.g., 1-3% BSA in PBS) before adding the dye.[4][16]
AutofluorescenceUse appropriate controls (unlabeled cells) and spectral unmixing if necessary. Ensure the use of a near-infrared filter set suitable for Cy5.5.[18]
Cell Death/Toxicity High concentration of reagentsPerform a cytotoxicity assay (e.g., MTT) to determine the optimal, non-toxic concentrations of Ac4ManNAz and this compound.[8][11][19]
ContaminationEnsure sterile technique throughout the protocol.

Note: this compound is generally not suitable for staining intracellular components in fixed and permeabilized cells due to the potential for high background signal.[4][6]

Conclusion

The use of this compound for cell surface labeling via copper-free click chemistry provides a robust and versatile platform for a wide range of biological applications. Its high specificity, biocompatibility, and the favorable spectral properties of the Cy5.5 dye make this an excellent choice for researchers in basic science and drug development. By following the detailed protocols and optimizing the key parameters outlined in this guide, researchers can achieve efficient and reproducible cell surface labeling for their specific experimental needs.

References

Application Notes and Protocols for Cy5.5 DBCO in Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 Dibenzocyclooctyne (DBCO) is a near-infrared fluorescent probe that is instrumental in the precise labeling and analysis of cells via flow cytometry. This technique utilizes a powerful and highly specific bioorthogonal reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of copper-free click chemistry.[1][2] This method allows for the covalent labeling of specific cell populations that have been metabolically tagged with an azide (B81097) group, enabling a wide range of downstream flow cytometry applications without the cytotoxicity associated with copper catalysts.[3][4]

The primary application of Cy5.5 DBCO in flow cytometry involves a two-step process. First, cells are cultured in the presence of an unnatural azide-containing sugar, such as N-azidoacetylmannosamine (Ac4ManNAz). The cells' metabolic machinery incorporates this sugar into cell surface glycoproteins, effectively displaying azide groups on the cell surface.[3][5] Subsequently, the azide-modified cells are treated with this compound. The DBCO group on the Cy5.5 probe specifically and efficiently reacts with the azide groups on the cell surface, resulting in a stable covalent bond that fluorescently labels the cells.[3][6] These labeled cells can then be readily analyzed and quantified using a flow cytometer.[3]

This approach offers a highly selective and efficient method for cell tagging, with applications in cell tracking, monitoring of cell surface glycosylation dynamics, and immune cell interaction studies.[3][5] The fluorescence of this compound is bright, photostable, and pH-insensitive between pH 4 and 10, with minimal autofluorescence from biological specimens in its spectral range, making it an excellent choice for sensitive detection.[1][7]

Principle of the Technology

The core of this cell labeling strategy is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a type of copper-free click chemistry that is highly specific and bioorthogonal, meaning it does not interfere with native biological processes.[3][5]

  • Metabolic Glycoengineering: Cells are cultured with an unnatural monosaccharide containing an azide group (e.g., Ac4ManNAz). Cellular metabolic pathways process this sugar and incorporate it into sialoglycans, leading to the presentation of azide groups on cell surface glycoproteins.[5]

  • Click Chemistry Reaction: The DBCO moiety of the this compound probe reacts specifically with the azide groups introduced onto the cell surface. This reaction forms a stable triazole linkage, covalently attaching the Cy5.5 fluorophore to the cell.[2][5]

cluster_0 Cellular Process cluster_1 Labeling Reaction Azide_Sugar Azide-containing Sugar (e.g., Ac4ManNAz) Metabolic_Machinery Cellular Metabolic Machinery Azide_Sugar->Metabolic_Machinery Uptake Azide_Glycoprotein Cell Surface Glycoprotein with Azide Groups Metabolic_Machinery->Azide_Glycoprotein Incorporation Labeled_Cell Fluorescently Labeled Cell Azide_Glycoprotein->Labeled_Cell SPAAC Click Reaction Cy5_5_DBCO This compound Cy5_5_DBCO->Labeled_Cell

Signaling pathway for cell surface labeling.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azide Sugars

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azide-containing sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • Anhydrous DMSO

  • Appropriate cell culture vessels

Procedure:

  • Prepare Ac4ManNAz Stock Solution: Dissolve Ac4ManNAz in anhydrous DMSO to create a stock solution (e.g., 10 mM).[3]

  • Cell Seeding: Seed cells in the appropriate culture vessels and allow them to adhere and grow overnight.[3][5]

  • Metabolic Labeling: Remove the existing medium and replace it with fresh complete medium containing the desired final concentration of Ac4ManNAz (typically between 10-50 µM).[3][8]

  • Incubation: Culture the cells for 1-3 days to allow for the incorporation of the azide sugar into the cell surface glycans.[3][8] The optimal incubation time and concentration should be determined empirically for each cell type.

Protocol 2: Labeling of Azide-Modified Cells with this compound for Flow Cytometry

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS containing 2% FBS and 1 mM EDTA)[5]

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometry tubes

Procedure:

  • Prepare this compound Staining Solution: Prepare a stock solution of this compound in anhydrous DMSO. Immediately before use, dilute the stock solution in pre-warmed (37°C) complete cell culture medium or PBS to the desired final concentration (typically 10-50 µM).[4][8]

  • Harvesting Cells:

    • Suspension cells: Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).[3]

    • Adherent cells: Wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Quench the trypsin with complete medium and pellet the cells.[3][5]

  • Washing: Wash the cell pellet twice with ice-cold PBS to remove any unincorporated azide sugar.[3]

  • Cell Staining: Resuspend the azide-modified cells in the this compound staining solution.[3]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[3][5]

  • Washing: After incubation, wash the cells three times with FACS buffer to remove any unbound this compound.[5]

  • Flow Cytometry Analysis: Resuspend the final cell pellet in an appropriate volume of FACS buffer and transfer to flow cytometry tubes. Analyze the labeled cells on a flow cytometer using the appropriate laser (e.g., 633 nm or 635 nm) and emission filters for Cy5.5 (emission maximum ~694 nm).[1][2]

A Metabolic Labeling of Cells with Azide Sugar (1-3 days) B Harvest and Wash Cells A->B C Incubate with this compound (30-60 min) B->C D Wash to Remove Unbound Dye C->D E Resuspend in FACS Buffer D->E F Analyze by Flow Cytometry E->F

Experimental workflow for flow cytometry analysis.

Data Presentation

The efficiency of cell labeling with this compound is dependent on several factors, including the concentration of the azide sugar, the concentration of the this compound probe, and the incubation times. The following tables summarize representative quantitative data to aid in experimental design.

Table 1: Recommended Reagent Concentrations and Incubation Times

ParameterRecommended RangeNotes
Ac4ManNAz Concentration10 - 50 µMOptimal concentration should be determined for each cell line to maximize labeling and minimize potential physiological effects.[3][8]
Ac4ManNAz Incubation Time1 - 3 daysLonger incubation times generally lead to higher azide expression on the cell surface.[3][8]
This compound Concentration10 - 50 µMHigher concentrations can increase signal but may also lead to higher background.[4][8]
This compound Incubation Time30 - 60 minutesIncubation at 37°C is generally recommended.[3][5]

Table 2: Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or no fluorescence signal Inefficient metabolic labelingOptimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.[5]
Insufficient this compound concentration or incubation timeIncrease the concentration of this compound or extend the incubation time.[5]
Incorrect flow cytometer settingsVerify that the correct laser and emission filters are being used for Cy5.5.[5]
High background fluorescence Incomplete removal of unbound this compoundIncrease the number of washing steps after incubation with the dye.
Autofluorescence of cellsUse a brighter fluorophore or a spectral flow cytometer to subtract the autofluorescence signal.[5]
High cell death Harsh cell handlingBe gentle during cell washing and harvesting steps.[5]
Reagent toxicityTitrate the concentrations of Ac4ManNAz and this compound to the lowest effective concentration.

Conclusion

This compound, in conjunction with metabolic glycoengineering, provides a robust and versatile platform for the fluorescent labeling of cells for flow cytometry. The copper-free click chemistry approach ensures high specificity and biocompatibility, making it suitable for a wide array of applications in cell biology, immunology, and drug development.[2][3] By following the detailed protocols and considering the quantitative data presented, researchers can effectively implement this powerful technology for their specific research needs.

References

Application Notes: In Vivo Tumor Imaging Using Cy5.5 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Near-infrared (NIR) fluorescence imaging is a powerful modality for non-invasive, real-time visualization of biological processes in vivo. The NIR window (700-900 nm) offers significant advantages, including deeper tissue penetration and reduced autofluorescence compared to the visible spectrum.[1] Cy5.5 is a bright and photostable NIR fluorophore with excitation and emission maxima around 678 nm and 694 nm, respectively.[2] When functionalized with a dibenzocyclooctyne (DBCO) group, Cy5.5 becomes a key tool for bioorthogonal chemistry.

The Cy5.5 DBCO conjugate reacts specifically and covalently with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3] This reaction is highly efficient and biocompatible, as it proceeds under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications.[4][5] These characteristics enable the precise labeling of tumor-targeting moieties like antibodies, peptides, or nanoparticles for sensitive and specific tumor imaging.

Key Strategies for Tumor Targeting

There are two primary strategies for utilizing this compound conjugates in in vivo tumor imaging: the Direct Conjugation Strategy and the Pre-targeting Strategy . A third approach involves metabolic labeling.

  • Direct Conjugation: A tumor-targeting ligand (e.g., an antibody or peptide) is first modified with an azide (B81097) group. This azide-ligand is then conjugated with this compound ex vivo. After purification, the complete fluorescent probe is administered for in vivo imaging. This is the most straightforward approach for labeling specific tumor markers.[6][7][8]

  • Pre-targeting: This multi-step approach separates the tumor targeting and imaging steps to improve the target-to-background ratio. First, an azide-modified, unlabeled antibody is injected. This antibody circulates and accumulates at the tumor site over time (typically 24-72 hours), while the unbound antibody clears from the bloodstream. Subsequently, the small, fast-clearing this compound molecule is injected, which rapidly finds and "clicks" to the azide-antibody localized at the tumor, enabling imaging with minimal background signal.[9][10]

  • Metabolic Labeling: This technique involves introducing unnatural, azide-modified sugars (e.g., Ac4ManAz) to the biological system.[11] Cancer cells with altered metabolism incorporate these sugars into their surface glycans, effectively displaying azide groups. A subsequent injection of this compound leads to an in vivo click reaction on the tumor cell surface, allowing for visualization.[10][11]

Core Technology: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The foundation of this imaging application is the SPAAC reaction. The DBCO group on the Cy5.5 dye is a strained alkyne that reacts spontaneously with an azide group to form a stable, covalent triazole linkage. This reaction is bioorthogonal, meaning neither functional group is naturally present in biological systems, ensuring the reaction is highly specific and avoids side reactions.[4]

SPAAC_Reaction cluster_reactants Reactants cluster_product Product Azide Azide-Modified Targeting Ligand (e.g., Antibody-N₃) Plus + DBCO Cy5.5-DBCO Arrow Strain-Promoted Click Reaction (Copper-Free, In Vivo) Conjugate Stable Triazole Linkage (Antibody-Triazole-Cy5.5)

Figure 1: The SPAAC copper-free click chemistry reaction.

Data and Applications

This compound conjugates have been successfully used in various pre-clinical tumor models. The quantitative data from these studies highlight the effectiveness of this approach for achieving high-contrast tumor images.

Quantitative Imaging Data
Probe / SystemTumor ModelImaging StrategyKey Metric & ValueReference
Ac4ManAz + DBCO-Cy5LS174T Colon CancerMetabolic LabelingTumor Fluorescence Intensity: ~5-fold higher than control[11]
Cy5.5-GX1 PeptideBGC-823 Gastric CancerDirect ConjugationBinding Potential (SRTM Bp): 0.618 ± 0.2923[12][13]
HER2-Cy5.5-ILsKPL-4 Breast CancerDirect ConjugationTumor Fluorescence Intensity (a.u.): ~1.5 x 10⁸[14]
Chlorotoxin:Cy5.5Glioma, MedulloblastomaDirect ConjugationDelineated tumors and detected metastatic foci of a few hundred cells[15][16]
Biodistribution Data

The biodistribution of Cy5.5 conjugates is critical for assessing tumor specificity and clearance from non-target organs.

ProbeTime PointOrgan with Highest Accumulation (Excluding Tumor)Other Notable AccumulationReference
Free Cy5.5 Dye24 hoursLiver, Kidney, Lung, StomachLow levels in most organs[17]
Rituximab-Cy5.5Post-injectionLiver, Kidneys (excretion organs)-[7]
HER2-Cy5.5-ILs24 hoursLiver, SpleenHeart, Lung, Kidney[14]

Experimental Protocols

The following protocols provide detailed methodologies for labeling and imaging.

Protocol 1: Antibody Modification with Azide Groups

This protocol describes how to introduce azide functionalities to a targeting antibody using an NHS-Azide crosslinker.

Materials:

  • Monoclonal antibody (mAb) of interest (1-5 mg/mL)

  • Azide-PEG4-NHS Ester

  • Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • PD-10 desalting columns or appropriate centrifugal filters (e.g., Amicon Ultra, 10K MWCO)

Procedure:

  • Buffer Exchange: Ensure the antibody is in an amine-free buffer (e.g., PBS) at pH 8.0-8.5. If necessary, perform a buffer exchange using a desalting column or centrifugal filtration. Remove any additives like BSA or gelatin.

  • Prepare NHS-Azide: Immediately before use, prepare a 10 mg/mL stock solution of Azide-PEG4-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add the NHS-Azide solution to the antibody solution at a 10:1 to 20:1 molar excess of the linker.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Remove the excess, unreacted azide linker by running the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4). Collect the protein fractions. Alternatively, use centrifugal filters to wash the antibody.

  • Characterization: Confirm the antibody concentration (e.g., via Nanodrop at 280 nm) and store the azide-modified antibody (Ab-N₃) at 4°C for short-term use or -20°C for long-term storage.

Protocol 2: In Vivo Pre-targeting and Imaging

This protocol outlines the two-step in vivo imaging process using an azide-modified antibody and this compound.

Pre_Targeting_Workflow cluster_annotations A 1. Inject Azide-Modified Antibody (Ab-N₃) intravenously into tumor-bearing mouse. B 2. Incubation Period (24-72 hours) A->B C 3. Inject this compound intravenously. B->C B->ann_B D 4. In Vivo Click Reaction at Tumor Site C->D C->ann_C E 5. NIR Fluorescence Imaging (4-24 hours post-DBCO injection) D->E E->ann_E

Figure 2: Experimental workflow for the pre-targeting strategy.

Materials:

  • Azide-modified antibody (Ab-N₃) from Protocol 1

  • This compound

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)

  • Sterile PBS

  • In vivo imaging system (e.g., IVIS Spectrum) with appropriate NIR filters

Procedure:

  • Antibody Administration: Administer the Ab-N₃ (typically 50-100 µg per mouse) via tail vein injection.

  • Accumulation and Clearance: Allow the Ab-N₃ to circulate for 24 to 72 hours. This time frame should be optimized based on the antibody's known pharmacokinetic properties.

  • This compound Administration: Inject this compound (typically 1-5 nmol in 100 µL sterile PBS) via the tail vein.

  • Imaging: Perform whole-body fluorescence imaging at various time points post-injection of this compound (e.g., 4, 8, 24 hours).[18] Use an appropriate filter set for Cy5.5 (e.g., Excitation: 640 nm, Emission: 680 nm).[1]

  • Ex Vivo Analysis (Optional but Recommended): At the final time point, euthanize the mouse and perfuse with saline.[1] Dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart) and image them ex vivo to confirm probe biodistribution and tumor-specific accumulation.[1][14]

Protocol 3: Direct Conjugation and In Vivo Imaging

This protocol details the creation of the fluorescent probe ex vivo followed by in vivo imaging.

Direct_Conjugation_Workflow cluster_annotations A 1. Prepare Azide-Modified Antibody (Ab-N₃) B 2. Ex Vivo Click Reaction: Mix Ab-N₃ with this compound A->B C 3. Purify the Conjugate (Ab-Cy5.5) B->C ann_B Incubate 4-12 hours at 4°C. Use 2-4x molar excess of DBCO. B->ann_B D 4. Inject Purified Ab-Cy5.5 intravenously into tumor-bearing mouse. C->D ann_C Remove unconjugated this compound using a desalting column or dialysis. C->ann_C E 5. NIR Fluorescence Imaging (24-72 hours post-injection) D->E

Figure 3: Experimental workflow for the direct conjugation strategy.

Procedure:

  • Ex Vivo Conjugation:

    • Mix the purified Ab-N₃ from Protocol 1 with this compound in PBS (pH 7.4). Use a 2-4 fold molar excess of this compound to the antibody.[4][5]

    • Incubate the reaction overnight at 4°C with gentle mixing, protected from light.

  • Purification:

    • Remove unconjugated this compound from the mixture using a PD-10 desalting column or extensive dialysis against PBS. The fluorescently labeled antibody will elute in the initial fractions.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~678 nm (for Cy5.5).[18]

    • Calculate the degree of labeling (DOL), which is the molar ratio of dye to antibody.

  • In Vivo Administration and Imaging:

    • Inject the purified Ab-Cy5.5 conjugate (typically 1-2 nmol of dye) intravenously into tumor-bearing mice.[1]

    • Acquire fluorescence images at multiple time points (e.g., 4, 24, 48, 72 hours) to monitor tumor accumulation and clearance from non-target tissues.[18]

    • Perform ex vivo organ analysis as described in Protocol 2.

Protocol 4: Data Quantification and Analysis
  • Region of Interest (ROI) Analysis: Using the imaging software, draw ROIs around the tumor and a contralateral, non-tumor muscle area (for background).[18]

  • Measure Fluorescence: Quantify the average radiant efficiency ([p/s/cm²/sr]/[µW/cm²]) or total flux (photons/sec) within each ROI.

  • Calculate Tumor-to-Background Ratio (TBR): Divide the average radiant efficiency of the tumor ROI by that of the background ROI. A higher TBR indicates better contrast and specificity.

  • Ex Vivo Quantification: For ex vivo images, quantify the fluorescence intensity for each organ to generate a biodistribution profile.[1][14]

References

Application Notes and Protocols for Labeling Azide-Modified Glycans with Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Cy5.5 Dibenzocyclooctyne (DBCO) in labeling azide-modified glycans for various research and drug development applications. This powerful technique utilizes a bioorthogonal copper-free click chemistry reaction, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), to selectively attach the near-infrared fluorescent dye Cy5.5 to glycans that have been metabolically engineered to display azide (B81097) groups.[1][2] This method is highly specific, biocompatible, and efficient for applications such as cell tracking, in vivo imaging, and flow cytometry.[1][3]

Principle of Technology

The labeling strategy is a two-step process:

  • Metabolic Glycoengineering: Cells are cultured with an unnatural sugar analog containing an azide group, such as N-azidoacetylmannosamine (Ac4ManNAz).[4][5] The cellular metabolic machinery incorporates this azido-sugar into the glycan structures on the cell surface.[6]

  • Copper-Free Click Chemistry: The azide-modified glycans are then covalently labeled with Cy5.5 DBCO. The DBCO group reacts specifically with the azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it ideal for live-cell and in vivo applications.[2][7]

Diagram of the Experimental Workflow

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: this compound Labeling cluster_2 Downstream Analysis A Cells of Interest B Incubate with Azide-Modified Sugar (e.g., Ac4ManNAz) A->B 24-48 hours C Azide-Expressing Cells B->C D Wash Cells C->D E Incubate with This compound D->E 30-60 minutes F Cy5.5-Labeled Cells E->F G Wash and Prepare for Analysis F->G H Fluorescence Microscopy G->H I Flow Cytometry G->I J In Vivo Imaging G->J

Caption: General workflow for labeling azide-modified glycans with this compound.

Quantitative Data Summary

The efficiency of labeling is dependent on several factors including the concentration of the azide-sugar and this compound, as well as incubation times. The following tables provide a summary of typical experimental parameters.

Table 1: Reagent Concentrations and Incubation Times

ReagentTypical ConcentrationIncubation TimeTemperatureReference
Azide-Modified Sugar (e.g., Ac4ManNAz)25-50 µM24-48 hours37°C[5][8]
This compound20-50 µM30-60 minutesRoom Temperature or 37°C[4][5]

Table 2: Properties of this compound

PropertyValueReference
Molecular Weight~1161.34 g/mol [7][9]
Excitation Maximum (λex)~678 nm[9][10]
Emission Maximum (λem)~694 nm[9][10]
Extinction Coefficient~190,000 cm⁻¹M⁻¹[7][10]
SolubilityWater, DMSO, DMF[10][11]

Experimental Protocols

Protocol 1: Metabolic Labeling of Live Cells with Azide Sugars

This protocol describes the incorporation of azide groups into cell surface glycans.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., Tetraacetylated N-azidoacetylmannosamine - Ac4ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to the desired confluency.

  • Prepare Azide Sugar Stock Solution: Prepare a stock solution of the azide-modified sugar in sterile DMSO.

  • Metabolic Labeling: Add the azide sugar stock solution to the cell culture medium to achieve the desired final concentration (typically 25-50 µM).[8]

  • Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into the cell surface glycans.[8]

Protocol 2: Labeling of Azide-Modified Cells with this compound for Fluorescence Microscopy

This protocol is for labeling live or fixed cells for imaging.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • For fixed cells: 4% Paraformaldehyde (PFA) in PBS

  • For intracellular labeling: Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Procedure for Live-Cell Imaging:

  • Cell Preparation: Gently wash the azide-labeled cells twice with pre-warmed PBS to remove residual culture medium.

  • Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium or PBS to a final concentration of 20-50 µM.[4]

  • Incubation: Add the this compound staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[4]

  • Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated probe.

  • Imaging: Immediately image the cells using a fluorescence microscope with the appropriate filter sets for Cy5.5 (Excitation: ~678 nm, Emission: ~694 nm).

Procedure for Fixed-Cell Imaging:

  • Fixation: After metabolic labeling, wash the cells with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • (Optional) Permeabilization: For intracellular glycan imaging, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

  • SPAAC Reaction: Incubate the fixed cells with the this compound staining solution (in PBS) for 1 hour at room temperature, protected from light.[4]

  • Washing: Wash the cells three times with PBS.

  • (Optional) Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes. Wash twice with PBS.

  • Imaging: Mount the cells and image using a fluorescence microscope.

Protocol 3: Labeling of Azide-Modified Cells with this compound for Flow Cytometry

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound

  • FACS buffer (PBS containing 2% FBS and 1 mM EDTA)

Procedure:

  • Cell Preparation: Harvest the azide-labeled cells and wash them with FACS buffer.

  • SPAAC Reaction: Resuspend the cells in FACS buffer containing this compound at a final concentration of 20-50 µM.[4] Incubate for 30 minutes at 37°C, protected from light.[4]

  • Washing: Pellet the cells by centrifugation and wash twice with FACS buffer to remove the unbound probe.

  • Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.

  • Analysis: Analyze the labeled cells on a flow cytometer using the appropriate laser and filter set for Cy5.5.

Signaling Pathway Visualization (Illustrative)

While this application does not directly involve a signaling pathway, the following diagram illustrates the logical relationship of the chemical labeling process.

G cluster_0 Cellular Environment cluster_1 Labeling Reaction cluster_2 Detection A Azide-Modified Sugar (Ac4ManNAz) B Cellular Glycan Biosynthesis A->B C Azide-Modified Glycan on Cell Surface B->C E Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) C->E D This compound D->E F Stable Triazole Linkage E->F G Fluorescently Labeled Glycan F->G H Near-Infrared Fluorescence Signal G->H

Caption: Chemical labeling pathway for cell surface modification.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no fluorescence signalInefficient metabolic labelingOptimize the concentration and incubation time of the azide-sugar for your specific cell line. Ensure the reagent has not degraded.
Insufficient this compound concentration or incubation timeIncrease the concentration of this compound or extend the incubation time.
Cell surface azides are not accessibleEnsure cells are healthy and not overly confluent.
High background fluorescenceIncomplete removal of unbound this compoundIncrease the number and duration of washing steps.
Non-specific bindingInclude a blocking step with a suitable agent if necessary. For fixed and permeabilized cells, high backgrounds can be an issue with this reagent.[7]

Conclusion

Labeling of azide-modified glycans with this compound is a robust and versatile method for the fluorescent detection of glycans in a variety of biological contexts. The copper-free nature of the SPAAC reaction makes it particularly well-suited for live-cell imaging and in vivo studies. By following the detailed protocols and considering the quantitative data provided, researchers can effectively utilize this technology for their specific applications in basic research and drug development.

References

Application Notes and Protocols for Cy5.5 DBCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Cy5.5 DBCO, a near-infrared fluorescent probe, for super-resolution microscopy. This document details the dye's photophysical properties, provides protocols for its application in single-molecule localization microscopy (SMLM) techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy), and offers visualizations of experimental workflows and biological pathways.

Introduction to this compound

This compound is a bright and photostable cyanine (B1664457) dye functionalized with a dibenzocyclooctyne (DBCO) group. This feature allows for its covalent attachment to azide-modified biomolecules via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1][2]. The bioorthogonal nature of this reaction enables specific and efficient labeling of target molecules in complex biological environments, including living cells, without the need for a cytotoxic copper catalyst[3]. Its emission in the near-infrared spectrum minimizes background autofluorescence from biological samples, making it an excellent candidate for high-sensitivity imaging applications[1].

Data Presentation: Photophysical Properties

The selection of a suitable fluorophore is critical for the success of super-resolution imaging experiments. The following tables summarize the key photophysical properties of Cy5.5 and compare its performance in dSTORM with the commonly used Alexa Fluor 647.

Table 1: Photophysical Properties of Cy5.5

PropertyValueSource(s)
Excitation Maximum (λex)678 nm[1]
Emission Maximum (λem)694 nm[1]
Molar Extinction Coefficient (ε)190,000 cm⁻¹M⁻¹[1]
SolubilityWater, DMSO, DMF[1]
pH SensitivityInsensitive from pH 4 to 10[1]

Table 2: Comparative Performance in dSTORM (in the presence of βME)

FluorophoreMean Photon Yield per Switching EventOn/Off Duty CycleSource(s)
Cy5.5 ~6,000~0.007[4]
Alexa Fluor 647 ~5,200~0.0004[4][5]

Note: A higher photon yield contributes to better localization precision, while a lower duty cycle is crucial for minimizing the simultaneous activation of multiple fluorophores, which is essential for accurate single-molecule localization. While Cy5.5 offers a high photon yield, its higher duty cycle may necessitate adjustments in labeling density or imaging conditions to achieve optimal dSTORM results[4].

Mandatory Visualization

Experimental Workflow: Bioorthogonal Labeling for Super-Resolution Microscopy

The following diagram outlines the general workflow for labeling and imaging a target protein in a cellular context using this compound.

G cluster_0 Metabolic Labeling (in vivo) cluster_1 Bioorthogonal Ligation cluster_2 Super-Resolution Imaging A Azide-modified precursor (e.g., Ac4ManNAz) B Cellular uptake and metabolic incorporation A->B C Azide-tagged biomolecule B->C D Introduction of This compound E Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) D->E F Covalently labeled biomolecule E->F G Sample Preparation (Fixation, Permeabilization) H dSTORM/DNA-PAINT Imaging G->H I Image Reconstruction & Analysis H->I

Caption: General workflow for super-resolution imaging using this compound.

Signaling Pathway Example: Visualizing Focal Adhesion Architecture

This diagram illustrates the principle of using this compound to visualize the nanoscale organization of proteins within a focal adhesion, a key structure in cell adhesion and mechanotransduction.

G cluster_0 Focal Adhesion Complex cluster_1 Labeling & Imaging cluster_2 Data Output Integrin Integrin (Azide-tagged) Talin Talin Integrin->Talin dSTORM dSTORM Imaging Integrin->dSTORM Signal Acquisition Paxillin Paxillin Talin->Paxillin Actin Actin Cytoskeleton Talin->Actin Cy5_5_DBCO This compound Cy5_5_DBCO->Integrin SPAAC SuperRes_Image Super-resolved image of Integrin nanoclusters dSTORM->SuperRes_Image

Caption: Visualizing integrin nanoclusters in focal adhesions with this compound.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Groups

This protocol describes the incorporation of an azide-functionalized amino acid into newly synthesized proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • L-Azidohomoalanine (AHA) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a suitable culture vessel (e.g., glass-bottom dishes for imaging) and allow them to adhere and grow to the desired confluency.

  • Prepare AHA-containing medium by diluting the AHA stock solution into pre-warmed complete cell culture medium to a final concentration of 25-50 µM.

  • Remove the existing medium from the cells and wash once with pre-warmed PBS.

  • Replace the PBS with the AHA-containing medium.

  • Incubate the cells for 4-24 hours at 37°C in a CO2 incubator to allow for the incorporation of AHA into newly synthesized proteins.

  • After incubation, proceed with cell fixation and labeling.

Protocol 2: dSTORM Imaging of Azide-Labeled Proteins with this compound

This protocol provides a general procedure for labeling azide-modified proteins with this compound and performing dSTORM imaging.

Materials:

  • Azide-labeled cells on glass-bottom dishes

  • This compound stock solution (e.g., 1-10 mM in DMSO)

  • PBS or Hank's Balanced Salt Solution (HBSS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 3% BSA in PBS)

  • dSTORM imaging buffer (see below)

Procedure:

Cell Fixation and Permeabilization:

  • Wash the azide-labeled cells twice with pre-warmed PBS.

  • Fix the cells with fixation buffer for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Incubate the cells with blocking buffer for 1 hour at room temperature.

This compound Labeling:

  • Prepare the labeling solution by diluting the this compound stock solution in blocking buffer to a final concentration of 5-20 µM.

  • Remove the blocking buffer from the cells and add the this compound labeling solution.

  • Incubate for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS to remove unbound dye.

dSTORM Imaging:

  • Prepare the dSTORM imaging buffer immediately before use. A common formulation consists of:

    • An enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase in a glucose-containing buffer).

    • A primary thiol, such as β-mercaptoethanol (βME) or mercaptoethylamine (MEA), to facilitate photoswitching. A starting concentration of 140 mM βME can be used for cyanine dyes like Cy5.5[4].

  • Replace the PBS in the imaging dish with the freshly prepared dSTORM imaging buffer.

  • Mount the sample on a dSTORM-capable microscope.

  • Use a 640-647 nm laser for excitation.

  • Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate to capture the stochastic blinking of individual Cy5.5 molecules.

  • Process the acquired image series using appropriate localization microscopy software to reconstruct the super-resolved image.

dSTORM Imaging Buffer Example:

  • Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

  • Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

  • GLOX solution: 14 mg glucose oxidase + 50 µL catalase (17 mg/mL) in 200 µL Buffer A

  • Final Imaging Buffer: To ~700 µL of Buffer B, add 7 µL of GLOX solution and 7 µL of β-mercaptoethanol (for a final concentration of ~140 mM).

Note: The optimal concentrations of this compound and the components of the dSTORM imaging buffer may need to be empirically determined for your specific experimental setup and biological sample.

Conclusion

This compound is a valuable tool for super-resolution microscopy, offering bright, near-infrared fluorescence and the ability for specific, covalent labeling through copper-free click chemistry. By carefully considering its photophysical properties and optimizing labeling and imaging protocols, researchers can leverage this compound to visualize cellular structures and signaling pathways with nanoscale resolution, advancing our understanding of complex biological processes.

References

Application Notes and Protocols for In Vivo Cell Tracking Using Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of cellular biology and drug development, the ability to track cells in a living organism is paramount. This allows for the visualization of cellular migration, engraftment, and persistence, which are critical for evaluating the efficacy and safety of cell-based therapies and understanding disease progression. Cy5.5 Dibenzocyclooctyne (DBCO) has emerged as a powerful tool for in vivo cell tracking, leveraging the principles of bioorthogonal chemistry. This near-infrared (NIR) fluorescent probe enables sensitive and specific labeling of cells for longitudinal imaging studies.[1][2]

This document provides detailed application notes and protocols for the use of Cy5.5 DBCO in in vivo cell tracking. The methodology is based on a two-step labeling process involving metabolic glycoengineering followed by a copper-free click chemistry reaction.

Principle of the Technology

The in vivo cell tracking strategy with this compound relies on the strain-promoted alkyne-azide cycloaddition (SPAAC), a highly specific and biocompatible click chemistry reaction.[3][4] The process involves two key steps:

  • Metabolic Labeling: Target cells are first incubated with a modified sugar, such as tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz).[5] Cells process this sugar and incorporate the azide (B81097) group onto sialoglycans on the cell surface. This introduces a bioorthogonal "handle" on the cells.

  • In Vivo Click Reaction: The azide-labeled cells are then introduced into the in vivo model. Subsequently, this compound is administered, typically via intravenous injection.[5] The DBCO moiety of the Cy5.5 probe reacts specifically and covalently with the azide groups on the cell surface, resulting in fluorescently labeled cells that can be tracked using in vivo imaging systems.[4][5]

This method offers several advantages over traditional cell labeling techniques, including high specificity, minimal perturbation to cell function, and the ability to label cells in situ.[6][7]

Data Presentation

Spectral Properties of this compound
PropertyValueReference
Excitation Maximum (Ex)~675-678 nm[1][3][8]
Emission Maximum (Em)~694 nm[1][3][8]
Molar Extinction Coefficient~190,000 - 250,000 cm⁻¹M⁻¹[2][3][9]
Quantum Yield~0.20[3][9]
Spectrally Similar DyesAlexa Fluor 680, IRDye 680, DyLight 680[1][2]
Recommended Reagent Concentrations for Cell Labeling
ReagentIn Vitro ConcentrationIn Vivo AdministrationReference
Ac₄ManNAz50 µMN/A[5][6]
This compound20 µM (for in vitro reaction)5 mg/kg (example dose)[5][6][10]

Experimental Protocols

Protocol 1: In Vitro Metabolic Labeling of Cells with Azide Groups

This protocol describes the metabolic labeling of target cells with azide groups using Ac₄ManNAz.

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • Tetra-acetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture the target cells to the desired confluency in a suitable culture vessel.

  • Prepare a stock solution of Ac₄ManNAz in DMSO.

  • Add Ac₄ManNAz to the cell culture medium to a final concentration of 50 µM.[6]

  • Incubate the cells for 2-3 days to allow for the metabolic incorporation of the azide groups onto the cell surface glycans.[3][5]

  • After incubation, gently wash the cells twice with PBS to remove any unincorporated Ac₄ManNAz.

  • The azide-labeled cells are now ready for in vivo administration.

Protocol 2: In Vivo Cell Tracking with this compound

This protocol outlines the procedure for administering azide-labeled cells and this compound for in vivo imaging.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Appropriate in vivo model (e.g., mouse)

  • This compound

  • Sterile PBS or other appropriate vehicle for injection

  • In vivo imaging system (e.g., IVIS)

Procedure:

  • Resuspend the azide-labeled cells in a sterile, physiologically compatible buffer (e.g., PBS) at the desired concentration for injection.

  • Administer the azide-labeled cells to the animal model via the desired route (e.g., intravenous, intraperitoneal, subcutaneous).

  • Allow time for the cells to circulate and home to their target tissues. This time will vary depending on the cell type and experimental goals.

  • Prepare a solution of this compound in a sterile vehicle. An example dose is 5 mg/kg.[10]

  • Administer the this compound solution to the animal, typically via intravenous injection.[5]

  • Wait for a sufficient period for the click reaction to occur and for unbound this compound to clear from circulation. A considerable fluorescence signal can be detected as early as 4 hours after injection.[5]

  • Perform in vivo fluorescence imaging at various time points (e.g., 4, 24, 48, 72 hours) to track the location and migration of the labeled cells.[9] Use appropriate excitation and emission filters for Cy5.5 (Ex: ~675 nm, Em: ~694 nm).

Mandatory Visualizations

Experimental Workflow for In Vivo Cell Tracking

G cluster_0 Step 1: Metabolic Labeling (In Vitro) cluster_1 Step 2: In Vivo Administration cluster_2 Step 3: In Vivo Click Reaction & Imaging A Target Cells in Culture B Incubate with Ac₄ManNAz (50 µM) for 2-3 days A->B C Azide Groups Expressed on Cell Surface B->C D Administer Azide-Labeled Cells to Animal Model C->D E Inject this compound (e.g., 5 mg/kg) D->E F SPAAC Reaction: DBCO reacts with Azide E->F G Fluorescently Labeled Cells in vivo F->G H In Vivo Fluorescence Imaging (Ex: ~675 nm, Em: ~694 nm) G->H

Caption: Workflow for in vivo cell tracking using this compound.

Bioorthogonal Labeling Reaction

Caption: Bioorthogonal reaction between azide and DBCO.

Stability and Cytotoxicity

This compound is generally considered to have low cytotoxicity and does not appear to cause damage to non-target cells.[6] The covalent bond formed through the click reaction is stable, allowing for long-term tracking of the labeled cells. The degree of labeling can be controlled by adjusting the concentration of this compound, and studies have shown that this labeling method can achieve high efficiency.[11]

Conclusion

The use of this compound in conjunction with metabolic glycoengineering provides a robust and versatile platform for in vivo cell tracking. This approach offers high specificity and sensitivity, enabling researchers to monitor cellular dynamics in real-time within a living organism. The detailed protocols and data presented in this document serve as a comprehensive guide for the successful implementation of this powerful technology in preclinical research and drug development.

References

Application Notes and Protocols for Dual-Labeling Experiments with Cy5.5 DBCO and Other Fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for performing dual-labeling experiments using Cy5.5 DBCO in conjunction with other fluorophores. The methodologies described herein are designed for advanced fluorescence microscopy applications, including Förster Resonance Energy Transfer (FRET) and two-color colocalization studies to investigate cellular dynamics and biomolecular interactions.

Introduction to Dual-Labeling with this compound

Dual-labeling techniques are essential for the simultaneous visualization and analysis of two distinct molecular species within a single biological sample. This compound, a near-infrared fluorescent probe functionalized with a dibenzocyclooctyne (DBCO) group, is an ideal candidate for such experiments. The DBCO moiety allows for highly specific and efficient covalent labeling of azide-modified biomolecules via copper-free click chemistry, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This bioorthogonal reaction proceeds readily under physiological conditions, making it suitable for labeling live cells and sensitive biological samples.[3]

The long-wavelength excitation and emission of Cy5.5 minimize autofluorescence from biological specimens, providing a high signal-to-noise ratio.[4] When paired with a spectrally distinct fluorophore, this compound enables a variety of dual-labeling applications, from studying protein-protein interactions and receptor dimerization to tracking the colocalization of different cellular components.[5][6]

Quantitative Data for Fluorophore Selection

The selection of an appropriate fluorophore partner for this compound is critical for successful dual-labeling experiments. Key considerations include spectral overlap, brightness, and photostability. The following tables summarize the photophysical properties of this compound and potential partner fluorophores.

Table 1: Photophysical Properties of DBCO-Functionalized Fluorophores [7]

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)
AF488-DBCO~495~519~73,000
Cy3-DBCO~555~570~150,000
This compound ~678 ~694 ~190,000 [4]
Cy5-DBCO~647~665~250,000

Table 2: Potential FRET Pairs for this compound

DonorAcceptorR₀ (Å)¹Notes
Cy3BCy5.5 ~62Good spectral overlap for FRET.
Alexa Fluor 555Cy5.5 ~61Commonly used FRET pair.
TAMRACy5.5 ~55Suitable for distance measurements in the 4-7 nm range.

¹ R₀ (Förster radius) is the distance at which FRET efficiency is 50%.[8]

Experimental Protocols

The following section provides detailed protocols for dual-labeling experiments. These protocols are designed to be adaptable to specific experimental needs.

Protocol 1: Sequential Dual-Labeling of Two Different Cell Surface Proteins

This protocol describes the labeling of two different cell surface proteins using two distinct bioorthogonal reactions in a sequential manner. This approach is ideal for avoiding cross-reactivity between labeling reagents.

Workflow for Sequential Dual-Labeling

G cluster_step1 Step 1: First Labeling cluster_step2 Step 2: Second Labeling cluster_analysis Analysis a Metabolically label cells with Azide (B81097) Sugar 1 b Label with Fluorophore 1-DBCO (e.g., this compound) a->b c Metabolically label cells with Azide Sugar 2 (or use a different orthogonal reaction) b->c Wash d Label with Fluorophore 2 (e.g., AF488-Alkyne + CuAAC) c->d e Wash and Image d->e Wash f Two-Color Microscopy e->f

Caption: Workflow for sequential dual-labeling of cell surface proteins.

Materials:

  • Mammalian cells expressing the proteins of interest

  • Complete cell culture medium

  • Azide-modified sugar 1 (e.g., Ac4ManNAz) for metabolic labeling[9]

  • This compound

  • Second azide-modified sugar or another bioorthogonal handle (e.g., a terminal alkyne)

  • Second fluorophore with a compatible reactive group (e.g., an azide- or DBCO-conjugated fluorophore)

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer

Procedure:

  • Metabolic Labeling (First Target): a. Seed cells in a suitable imaging dish and culture to 60-80% confluency. b. Supplement the culture medium with an azide-modified sugar (e.g., 25-50 µM Ac4ManNAz) and incubate for 1-3 days to introduce azide groups onto the cell surface glycans.[10]

  • First Fluorophore Labeling (this compound): a. Gently wash the cells twice with pre-warmed PBS. b. Prepare a 10-20 µM solution of this compound in serum-free medium. c. Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.[10] d. Wash the cells three times with complete culture medium to remove unbound this compound.

  • Metabolic Labeling (Second Target): a. If labeling a second set of glycoproteins, repeat step 1 with a different azide-modified sugar if your system allows for differential incorporation. Alternatively, if your second target is a protein that can be genetically modified, you can introduce a different bioorthogonal handle like a terminal alkyne.

  • Second Fluorophore Labeling: a. Prepare a solution of the second fluorophore (e.g., 10-50 µM of an alkyne-modified fluorophore if using a copper-catalyzed azide-alkyne cycloaddition, or another DBCO-fluorophore if a second azide handle was introduced) in an appropriate reaction buffer. b. Incubate the cells with the second fluorophore solution for 30-60 minutes at 37°C, protected from light. c. Wash the cells three to five times with live-cell imaging buffer.[11]

  • Imaging: a. Image the cells using a fluorescence microscope equipped with the appropriate filter sets for Cy5.5 and the second fluorophore.

Protocol 2: Simultaneous Dual-Labeling for Colocalization Studies

This protocol describes the simultaneous labeling of two different azide-modified targets using two spectrally distinct DBCO-conjugated fluorophores. This method is suitable when the two targets can be labeled with the same chemistry without interference.

Workflow for Simultaneous Dual-Labeling

G cluster_step1 Step 1: Introduce Azide Groups cluster_step2 Step 2: Simultaneous Labeling cluster_analysis Analysis a Metabolically label cells with Azide Sugar b Incubate with a mixture of This compound and Fluorophore 2-DBCO (e.g., AF488 DBCO) a->b c Wash and Image b->c d Two-Color Colocalization Analysis c->d

Caption: Workflow for simultaneous dual-labeling of cell surface proteins.

Materials:

  • Mammalian cells expressing the proteins of interest

  • Complete cell culture medium

  • Azide-modified sugar (e.g., Ac4ManNAz)

  • This compound

  • A second, spectrally distinct DBCO-conjugated fluorophore (e.g., AF488-DBCO)[7]

  • PBS

  • Live-cell imaging buffer

Procedure:

  • Metabolic Labeling: a. Follow step 1 from Protocol 1 to introduce azide groups onto the cell surface.

  • Simultaneous Fluorophore Labeling: a. Gently wash the cells twice with pre-warmed PBS. b. Prepare a labeling solution containing a mixture of this compound and the second DBCO-conjugated fluorophore (e.g., 10-20 µM of each) in serum-free medium. The optimal concentrations may need to be determined empirically. c. Incubate the cells with the mixed fluorophore solution for 30-60 minutes at 37°C, protected from light.[7] d. Wash the cells three to five times with live-cell imaging buffer.

  • Imaging and Analysis: a. Image the cells using a fluorescence microscope with appropriate filter sets for both fluorophores. b. Perform quantitative colocalization analysis to determine the degree of spatial overlap between the two signals.[12]

Protocol 3: FRET-Based Analysis of Protein-Protein Interactions

This protocol outlines a method for studying the interaction between two proteins using a FRET pair consisting of a donor fluorophore and this compound as the acceptor. This requires one protein to be labeled with the donor and the other with the acceptor.

Signaling Pathway for FRET Analysis of Receptor Dimerization

G cluster_before Before Ligand Binding cluster_after After Ligand Binding Receptor1_unbound Receptor 1 (Donor Labeled) Receptor1_bound Receptor 1 Receptor2_unbound Receptor 2 (Acceptor Labeled) label_no_fret No FRET Receptor2_bound Receptor 2 Receptor1_bound->Receptor2_bound Dimerization Ligand Ligand Ligand->Receptor1_bound Ligand->Receptor2_bound label_fret FRET Signal

References

Troubleshooting & Optimization

Cy5.5 DBCO Technical Support Center: Troubleshooting High Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 DBCO. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high background fluorescence in experiments utilizing this compound for copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background fluorescence when using this compound?

High background fluorescence with this compound can arise from several factors:

  • Non-specific Binding: The this compound probe can non-specifically adhere to cellular components or surfaces through hydrophobic and electrostatic interactions. This is a common issue, particularly in fixed and permeabilized cells where intracellular components are exposed.[1]

  • High Probe Concentration: Using an excessive concentration of this compound increases the likelihood of non-specific binding and incomplete removal of unbound probe during washing steps.[2]

  • Inadequate Washing: Insufficient or poorly optimized washing steps after incubation with the probe will fail to remove all unbound this compound, leading to a generalized high background.

  • Cellular Autofluorescence: Some cell types naturally exhibit fluorescence, which can contribute to the overall background signal. This is generally less of an issue with far-red dyes like Cy5.5 compared to fluorophores in the green or yellow spectrum.[3][4]

  • Reaction with Thiols: Cyclooctynes, including DBCO, have been reported to react with free thiol groups in cysteine residues of proteins, which can lead to off-target labeling.[5]

  • Reagent Quality and Storage: Degradation of the this compound reagent due to improper storage (e.g., exposure to light or moisture) can lead to increased background. It is recommended to store this compound at -20°C in the dark and desiccated.[3][4][6][7]

Q2: Is this compound suitable for staining intracellular targets in fixed and permeabilized cells?

This compound is generally not recommended for staining intracellular components of fixed and permeabilized cells due to a high propensity for non-specific binding, which results in significant background fluorescence.[3][4] For such applications, alternative strategies or extensive optimization of blocking and washing protocols are necessary.

Q3: How can I optimize the concentration of this compound to improve my signal-to-noise ratio?

Optimizing the this compound concentration is critical. A titration experiment is the most effective way to determine the lowest concentration that provides a strong specific signal with minimal background.

  • Start with a suggested range: For live cell labeling, a starting concentration range of 5-30 µM is often recommended for similar DBCO-conjugated dyes.[8]

  • Perform serial dilutions: Prepare a series of dilutions above and below the initial concentration to identify the optimal concentration for your specific cell type and experimental conditions.

  • Quantify the signal-to-noise ratio: For each concentration, quantify the mean fluorescence intensity of your target structure and a background region. The optimal concentration will yield the highest signal-to-noise ratio.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving high background fluorescence with this compound.

Problem: High Background Fluorescence Across the Entire Sample

This is the most common issue and is often related to probe concentration, washing, or blocking.

Troubleshooting Workflow

start High Background Observed check_concentration Is this compound concentration optimized? start->check_concentration titrate Perform Concentration Titration (e.g., 1-20 µM range) check_concentration->titrate No optimize_washing Are washing steps adequate? check_concentration->optimize_washing Yes titrate->optimize_washing increase_washes Increase number and duration of washes Add 0.05-0.1% Tween-20 to wash buffer optimize_washing->increase_washes No check_blocking Is blocking sufficient? optimize_washing->check_blocking Yes increase_washes->check_blocking optimize_blocking Optimize blocking buffer (e.g., 1-5% BSA, 5-10% normal serum) Increase blocking time check_blocking->optimize_blocking No check_autofluorescence Is autofluorescence a contributing factor? check_blocking->check_autofluorescence Yes optimize_blocking->check_autofluorescence unstained_control Image unstained control sample check_autofluorescence->unstained_control Unsure solution Problem Resolved check_autofluorescence->solution No unstained_control->solution

Caption: Troubleshooting workflow for high background fluorescence.

Quantitative Data: General Recommendations for Staining Parameters

The optimal parameters are highly dependent on the specific cell type, target molecule, and experimental setup. The following table provides a starting point for optimization.

ParameterLive Cell StainingFixed Cell Staining (Surface)Notes
This compound Concentration 1 - 20 µM5 - 30 µMTitration is essential to find the optimal concentration.[8]
Incubation Time 30 - 60 minutes1 - 2 hoursLonger incubation may increase signal but also background.
Incubation Temperature Room Temperature or 37°CRoom TemperatureLower temperatures may reduce non-specific binding but slow the reaction.
Blocking Buffer Not always required1-5% BSA or 5-10% Normal Serum in PBSCrucial for reducing non-specific binding in fixed cells.[9]
Wash Buffer PBS or complete mediaPBS with 0.05-0.1% Tween-20Detergent helps to reduce non-specific hydrophobic interactions.[10][11]
Number of Washes 3 - 4 times3 - 5 timesIncrease the number and duration of washes if background is high.

Experimental Protocols

Protocol 1: Live Cell Surface Labeling with this compound

This protocol describes a general workflow for labeling azide-modified biomolecules on the surface of live cells.

Experimental Workflow

start Start: Azide-labeled live cells wash1 Wash cells twice with serum-free media start->wash1 stain Incubate with this compound (e.g., 10 µM in serum-free media) for 30-60 min at 37°C wash1->stain wash2 Wash cells three to four times with complete media stain->wash2 image Image cells in appropriate imaging buffer wash2->image end End: Analyze fluorescence image->end

Caption: Workflow for live cell surface labeling with this compound.

Methodology:

  • Cell Preparation: Culture cells expressing the azide-tagged biomolecule of interest in a suitable imaging dish or plate to the desired confluency.

  • Washing: Gently wash the cells twice with pre-warmed, serum-free cell culture medium to remove any serum components that could interfere with the reaction.

  • This compound Incubation: Prepare a working solution of this compound in pre-warmed, serum-free medium. A starting concentration of 10 µM is recommended, but this should be optimized. Remove the wash medium and add the this compound solution to the cells. Incubate for 30-60 minutes at 37°C, protected from light.

  • Final Washes: Aspirate the this compound solution and gently wash the cells three to four times with pre-warmed, complete cell culture medium to remove any unbound probe.

  • Imaging: Replace the wash medium with an appropriate imaging buffer (e.g., phenol (B47542) red-free medium) and image the cells using a fluorescence microscope with filter sets appropriate for Cy5.5 (Excitation/Emission maxima: ~678/694 nm).[4][7]

Protocol 2: Fixed Cell Surface Labeling with this compound

This protocol is for labeling azide-modified biomolecules on the surface of fixed cells.

Experimental Workflow

start Start: Azide-labeled cells fix Fix cells with 4% PFA for 15 min at RT start->fix wash1 Wash cells 3x with PBS fix->wash1 block Block with 3% BSA in PBS for 1 hour at RT wash1->block stain Incubate with this compound (e.g., 20 µM in blocking buffer) for 1-2 hours at RT block->stain wash2 Wash cells 3-5x with PBS + 0.1% Tween-20 stain->wash2 mount Mount coverslip with antifade mounting medium wash2->mount image Image with fluorescence microscope mount->image end End: Analyze fluorescence image->end

Caption: Workflow for fixed cell surface labeling with this compound.

Methodology:

  • Cell Fixation: Fix azide-labeled cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: To reduce non-specific binding, incubate the cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • This compound Incubation: Dilute the this compound to its optimal concentration (a starting point of 20 µM is suggested for fixed cells) in blocking buffer. Remove the blocking buffer and incubate the cells with the this compound solution for 1-2 hours at room temperature, protected from light.

  • Final Washes: Remove the this compound solution and wash the cells three to five times with PBS containing 0.1% Tween-20 for 5 minutes each. These extensive washing steps are critical for removing unbound probe.

  • Mounting and Imaging: Mount the coverslip onto a microscope slide using an antifade mounting medium. Image the cells using a fluorescence microscope with appropriate filter sets for Cy5.5.

References

Technical Support Center: Optimizing Cy5.5 DBCO to Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the conjugation of Cy5.5 DBCO to your proteins. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve high-efficiency labeling for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my azide-modified protein?

A1: A molar excess of the this compound reagent is generally recommended to drive the reaction to completion. A common starting point is a 2- to 4-fold molar excess of this compound to the azide-modified protein.[1][2] However, the optimal ratio can vary depending on the protein and should be empirically determined. For antibody conjugations, a molar excess of 1.5 to 10 equivalents can be used to enhance efficiency, with 7.5 equivalents being a good starting point.[3]

Q2: What are the recommended reaction conditions (temperature, time, pH, and buffer)?

A2: DBCO-azide reactions are robust and can proceed under a range of conditions. For sensitive biomolecules, the reaction can be performed overnight at 4°C.[1][3] To increase the reaction rate, higher temperatures (room temperature up to 37°C) and longer incubation times (2-12 hours, or even up to 48 hours) can be utilized, though protein stability must be considered.[1][3][4] The reaction is efficient over a pH range of 4 to 10.[5][6] Amine-free buffers such as PBS are commonly used; however, HEPES buffer has been shown to yield faster reaction rates in some cases.[1][3] It is crucial to use buffers free of sodium azide (B81097), as it will compete with the azide-modified protein for reaction with the DBCO group.[1][2]

Q3: What solvents are compatible with this compound?

A3: this compound is soluble in water, DMSO, and DMF.[5][6] For protein labeling, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous protein solution.[3] To prevent protein precipitation, the final concentration of the organic solvent should ideally be kept below 20%.[1][3]

Q4: How should I store this compound?

A4: this compound should be stored at -20°C, desiccated, and protected from light.[5][6][7] Before use, it is important to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, as the DBCO group can be moisture-sensitive.[4]

Q5: How can I determine the success and efficiency of my conjugation reaction?

A5: The success of the conjugation can be assessed by a few methods. The progress of the reaction can be monitored by the decrease in the characteristic UV absorbance of the DBCO group at approximately 309 nm as it is consumed.[3] After the reaction, the final conjugate can be analyzed by SDS-PAGE to observe the shift in molecular weight of the labeled protein.[2] The degree of labeling (DOL), which is the average number of dye molecules per protein, can be calculated using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and ~678 nm (for Cy5.5).[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency / Low Yield Presence of interfering substances: Buffers containing sodium azide will compete with the azide on your protein.[1][2]Buffer Exchange: Ensure your protein is in an azide-free buffer like PBS or HEPES. Use dialysis or desalting spin columns for buffer exchange.[1]
Suboptimal reaction conditions: Incorrect molar ratio, temperature, or reaction time.Optimize Conditions: Empirically test different molar excesses of this compound (e.g., 2x, 5x, 10x).[4] Increase incubation time or temperature (e.g., incubate at 37°C for 2-4 hours or overnight at 4°C).[1][3][4]
Degraded this compound reagent: The DBCO group is sensitive to moisture and can hydrolyze over time.[3][4]Use Fresh Reagent: Prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before use.[2] Ensure the reagent is brought to room temperature before opening.[3][4]
Protein Aggregation/Precipitation High concentration of organic solvent: Many proteins are sensitive to high concentrations of DMSO or DMF.[3]Minimize Organic Solvent: Keep the final concentration of the organic co-solvent below 20%.[1][3]
Over-labeling of the protein: A high degree of labeling can alter the protein's solubility.[8]Reduce Molar Excess: Decrease the molar excess of this compound used in the reaction to achieve a lower degree of labeling.[8]
High Background Fluorescence Non-specific binding of this compound: The dye may interact non-specifically with cellular components, particularly in fixed and permeabilized cells.[5]Increase Washing Steps: After the conjugation reaction, perform thorough washing steps to remove any unbound dye.[9]
Use Blocking Agents: For cell-based assays, use a blocking buffer (e.g., containing BSA) to reduce non-specific binding sites.[9]
Inadequate purification: Unreacted this compound remains in the final sample.Purify the Conjugate: Use an appropriate purification method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted dye.[1][3]

Experimental Protocols

Protocol 1: Conjugation of this compound to an Azide-Modified Protein
  • Protein Preparation:

    • Ensure the azide-modified protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).[1][8]

    • The protein concentration should ideally be between 0.5-5 mg/mL.[4] If necessary, concentrate the protein using an appropriate centrifugal filter unit.

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][10]

  • Conjugation Reaction:

    • Add the desired molar excess (starting with 2-4x) of the this compound stock solution to the protein solution.[1][2]

    • Ensure the final concentration of DMSO or DMF is below 20% to avoid protein precipitation.[1][3]

    • Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[1][3] For potentially faster kinetics, the temperature can be increased to 37°C.[4]

  • Purification of the Conjugate:

    • Remove unreacted this compound by size exclusion chromatography (e.g., a desalting spin column), dialysis, or HPLC.[1][3] The purified conjugate can be stored at 4°C, protected from light.[4]

Protocol 2: Determination of the Degree of Labeling (DOL)
  • Spectrophotometric Measurement:

    • Measure the absorbance of the purified this compound-protein conjugate at 280 nm (A280) and at the absorbance maximum of Cy5.5 (~678 nm, Amax).

  • Calculation:

    • Calculate the concentration of the protein using the following formula:

      • Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein

      • Where:

        • CF280 is the correction factor for the absorbance of Cy5.5 at 280 nm.

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Calculate the concentration of the dye:

      • Dye Concentration (M) = Amax / εdye

      • Where εdye for Cy5.5 is approximately 190,000 M-1cm-1.[6]

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Visual Guides

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Prot_Prep Prepare Azide-Protein (0.5-5 mg/mL in PBS) Reaction Mix Protein and this compound (2-4x molar excess of dye) Incubate RT for 2-12h or 4°C overnight Prot_Prep->Reaction DBCO_Prep Prepare this compound (1-10 mM in DMSO) DBCO_Prep->Reaction Purify Purify Conjugate (SEC or Dialysis) Reaction->Purify Analyze Characterize Conjugate (SDS-PAGE, UV-Vis for DOL) Purify->Analyze

Caption: Experimental workflow for this compound to protein conjugation.

troubleshooting_guide Start Low Conjugation Efficiency? Check_Buffer Is buffer azide-free? Start->Check_Buffer Optimize_Ratio Optimize Molar Ratio (Increase this compound) Check_Buffer->Optimize_Ratio Yes Buffer_Exchange Perform Buffer Exchange Check_Buffer->Buffer_Exchange No Optimize_Conditions Optimize Reaction Time/Temp (e.g., 37°C for 2-4h) Optimize_Ratio->Optimize_Conditions Check_Reagent Is this compound fresh? Optimize_Conditions->Check_Reagent Success Problem Solved Check_Reagent->Success Yes Use_Fresh_Reagent Use Freshly Prepared Reagent Check_Reagent->Use_Fresh_Reagent No Buffer_Exchange->Check_Buffer Use_Fresh_Reagent->Optimize_Ratio

Caption: Troubleshooting logic for low conjugation efficiency.

References

Preventing photobleaching of Cy5.5 DBCO during imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Cy5.5 DBCO during fluorescence imaging experiments.

Troubleshooting Guide: Dim or Fading this compound Signal

Rapid signal loss or a dim initial signal during the imaging of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues related to photobleaching.

Problem: The fluorescent signal of this compound is weak from the start.

Possible Cause Suggested Solution
Low Labeling Efficiency - Ensure that the azide-containing molecule is present and accessible for the click chemistry reaction with DBCO. - Optimize the concentration of this compound and the azide-labeled target. A final concentration of 5 to 30 µM for the DBCO reagent is a common starting point.[1] - Increase the incubation time for the labeling reaction. A duration of 30-60 minutes at room temperature in the dark is often sufficient.[1]
Suboptimal Imaging Settings - Confirm that the excitation and emission filters on the microscope are appropriate for Cy5.5 (Excitation max: ~678 nm, Emission max: ~694 nm).[2][3][4][5] - Use a laser line that is close to the excitation maximum of Cy5.5, such as a 633 nm or 647 nm laser.[1][6]
Degradation of this compound - Store the this compound reagent at -20°C and protect it from light.[2][4][5] - Prepare fresh dilutions of the dye before each experiment.

Problem: The this compound signal fades quickly during imaging (photobleaching).

Possible Cause Suggested Solution
Excessive Light Exposure - Reduce the laser power to the minimum level that provides a sufficient signal-to-noise ratio. - Decrease the exposure time for each image captured. - Minimize the number of images taken and the duration of time-lapse experiments.
Absence of Antifade Reagent - For fixed cells, use a mounting medium containing an antifade reagent. - For live-cell imaging, add an antifade reagent to the imaging medium.
Presence of Reactive Oxygen Species (ROS) - Use an antifade reagent that contains ROS scavengers. - For live-cell imaging, consider using an imaging medium with reduced levels of components that can generate ROS.
Inherent Photostability of the Dye - If photobleaching persists despite optimization, consider using a more photostable alternative dye, such as Alexa Fluor 647.[7][8][9]

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This is a significant issue when imaging fluorescently labeled samples, including those tagged with this compound, as it can lead to a progressive decrease in signal intensity during an experiment, limiting the duration of observation and the quality of the collected data. Cyanine (B1664457) dyes, including Cy5.5, are known to be susceptible to photobleaching.[6]

Q2: How can I reduce photobleaching of this compound during imaging?

There are several strategies to minimize photobleaching:

  • Minimize Light Exposure: Use the lowest possible laser power and the shortest possible exposure time that still provides a good quality image.

  • Use Antifade Reagents: Incorporate a commercially available antifade reagent into your mounting medium for fixed cells or your imaging buffer for live cells.

  • Choose the Right Imaging System: A confocal microscope with a far-red detector is often recommended for imaging Cy5.[1]

  • Consider Alternative Dyes: If photobleaching remains a significant issue, consider using a more photostable dye from a different family, such as the Alexa Fluor series.[7][8][9]

Q3: What are antifade reagents and how do they work?

Antifade reagents are chemical cocktails added to mounting media or imaging buffers to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS), which are a major cause of fluorophore degradation.

Q4: Which antifade reagent should I use for this compound?

The choice of antifade reagent will depend on whether you are imaging fixed or live cells.

  • For Fixed Cells: ProLong™ Gold and ProLong™ Diamond Antifade Mountants are popular choices that provide long-term protection against photobleaching.[10][11][12]

  • For Live Cells: ProLong™ Live Antifade Reagent can be added to the cell culture medium to reduce photobleaching during time-lapse imaging experiments.[13]

Q5: Are there more photostable alternatives to this compound?

Yes, several alternatives to cyanine dyes are known for their enhanced photostability. Alexa Fluor 647, for example, is spectrally similar to Cy5 but has been shown to be considerably more resistant to photobleaching.[14][7][8][9]

Quantitative Data Summary

While specific quantitative data on the photobleaching of this compound with various antifade reagents is limited in the literature, comparative studies of the closely related Cy5 dye provide valuable insights.

Table 1: Comparison of Photostability between Alexa Fluor 647 and Cy5

MetricAlexa Fluor 647Cy5Reference
Relative Photostability More photostableLess photostable[7][8][9]
Fluorescence Retention after Prolonged Exposure Retained ~80% of initial fluorescenceRetained ~55% of initial fluorescence[7]

Note: This data is for Cy5 and serves as an estimate for the performance of Cy5.5.

Experimental Protocols

Protocol 1: General Procedure for Labeling and Imaging Cells with this compound

This protocol provides a general workflow for labeling azide-modified cells with this compound and subsequent imaging.

  • Cell Preparation: Culture cells expressing the azide-modified molecule of interest on a suitable imaging dish or coverslip.

  • Washing: Gently wash the cells twice with 1x Phosphate-Buffered Saline (PBS).

  • Labeling:

    • Prepare a working solution of this compound in serum-free medium or PBS. A final concentration between 5 µM and 30 µM is a good starting point.[1]

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C, protected from light.[1]

  • Washing: Wash the cells three to four times with PBS to remove any unbound dye.[1]

  • Fixation (Optional): If imaging fixed cells, fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1]

  • Washing after Fixation: Wash the cells twice with PBS.

  • Mounting (for fixed cells):

    • Carefully remove the excess PBS from the coverslip.

    • Add a drop of antifade mounting medium (e.g., ProLong™ Gold) to a microscope slide.

    • Invert the coverslip onto the drop of mounting medium.

    • Allow the mounting medium to cure according to the manufacturer's instructions (typically 24 hours at room temperature in the dark).[10][11]

  • Imaging:

    • Use a microscope equipped with appropriate filters for Cy5.5 (Excitation: ~678 nm, Emission: ~694 nm).[2][3][4][5]

    • Start with low laser power and short exposure times and adjust as necessary to obtain a good signal.

Protocol 2: Using ProLong™ Live Antifade Reagent for Live-Cell Imaging

This protocol outlines the steps for using ProLong™ Live Antifade Reagent to reduce photobleaching during live-cell imaging of this compound.

  • Prepare ProLong™ Live Working Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your normal imaging medium (e.g., complete cell culture medium or an isotonic buffer).[13]

  • Label Cells: Perform the labeling of your azide-modified target with this compound as described in Protocol 1 (steps 1-4).

  • Incubate with Antifade Reagent:

    • After the final wash, replace the medium with the prepared ProLong™ Live working solution.

    • Incubate the cells for at least 15 minutes to 2 hours in the dark before imaging. A 2-hour incubation is recommended for optimal performance.[13]

  • Image: Proceed with your live-cell imaging experiment, keeping in mind the general principles of minimizing light exposure. It is not recommended to leave the ProLong™ Live solution on the cells for more than 24 hours.[13]

Visualizations

experimental_workflow Experimental Workflow for Imaging this compound cluster_prep Sample Preparation cluster_fixed Fixed Cell Imaging cluster_live Live Cell Imaging cell_prep 1. Prepare Azide-Modified Cells labeling 2. Label with this compound cell_prep->labeling washing1 3. Wash to Remove Unbound Dye labeling->washing1 fixation 4a. Fix Cells washing1->fixation add_antifade 4b. Add Live Cell Antifade Reagent washing1->add_antifade washing2 5a. Wash Cells fixation->washing2 mounting 6a. Mount with Antifade Medium washing2->mounting curing 7a. Cure Mountant mounting->curing imaging_fixed 8a. Image curing->imaging_fixed incubation 5b. Incubate add_antifade->incubation imaging_live 6b. Image incubation->imaging_live

Caption: Workflow for preparing and imaging cells labeled with this compound.

photobleaching_prevention Strategies to Prevent Photobleaching cluster_solutions Preventative Measures photobleaching Photobleaching (Signal Loss) reduce_light Minimize Light Exposure (Lower Laser Power, Shorter Exposure) reduce_light->photobleaching Reduces use_antifade Use Antifade Reagents (ROS Scavenging) use_antifade->photobleaching Reduces stable_dyes Choose More Photostable Dyes (e.g., Alexa Fluor 647) stable_dyes->photobleaching Reduces

Caption: Key strategies to mitigate the effects of photobleaching during fluorescence microscopy.

References

Troubleshooting low signal in Cy5.5 DBCO labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 DBCO labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize your strain-promoted azide-alkyne cycloaddition (SPAAC) experiments and resolve issues of low signal.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound labeling reactions?

A1: While there is no single "best" buffer for all SPAAC reactions, buffer choice significantly impacts reaction kinetics. Studies have shown that HEPES buffer at pH 7 often yields higher reaction rates compared to PBS at the same pH.[1][2] Additionally, reactions in DMEM have been observed to be faster than in RPMI.[1][2] The ideal buffer should be selected based on the specific requirements of your biomolecule's stability. It is critical to ensure that all buffers are free of sodium azide (B81097), as it will compete with your azide-functionalized molecule.[3]

Q2: What are the recommended reaction conditions for this compound labeling?

A2: For optimal results, it is recommended to use a molar excess of one reactant. A common starting point is a 1.5 to 10-fold molar excess of the this compound reagent over the azide-containing molecule.[4][5] Reactions can be performed at temperatures ranging from 4°C to 37°C, with higher temperatures generally leading to faster rates.[4][6] Typical reaction times are between 2 to 24 hours.[4][7] For sensitive biomolecules, an overnight reaction at 4°C is often recommended.[5][7]

Q3: How should I store my this compound reagent?

A3: Proper storage is crucial for maintaining the reactivity of this compound. In solid form, it should be stored at -20°C, protected from light and moisture.[4][8][9] Stock solutions should be prepared in anhydrous, water-miscible organic solvents like DMSO or DMF and can be stored at -20°C for a few months, although preparing them fresh is recommended.[4][10] Aqueous working solutions should be prepared on the day of the experiment due to the decreased stability of DBCO in aqueous buffers over time.[4]

Q4: How can I purify my Cy5.5-labeled conjugate?

A4: After the labeling reaction, it is essential to remove unreacted this compound to avoid high background and inaccurate quantification. Common purification methods include:

  • Size-Exclusion Chromatography (SEC) / Spin Columns: Effective for separating the larger labeled biomolecule from the smaller, unreacted dye.[11]

  • Dialysis: A straightforward method for removing small molecules from larger biomolecules.[11]

  • High-Performance Liquid Chromatography (HPLC): Techniques like reverse-phase HPLC can provide high purity, especially for peptides and small molecules.[11][12]

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Can be used to purify labeled peptides and oligonucleotides.[13]

Q5: What are some potential causes of Cy5.5 fluorescence quenching?

A5: Fluorescence quenching can lead to a significant reduction in signal. Potential causes include:

  • Self-quenching: High concentrations of Cy5.5 can lead to self-quenching.[14][15]

  • Proximity to certain molecules: Guanine (B1146940) bases in DNA can quench the fluorescence of nearby cyanine (B1664457) dyes.[16][17]

  • Interaction with quenchers: The presence of quenching molecules, such as gold nanoparticles or specific quencher dyes (e.g., BHQ3), can reduce the fluorescence signal.[14][16]

  • Environmental factors: The local chemical environment can influence the fluorescence quantum yield.

Troubleshooting Guide: Low Signal in this compound Labeling

Low fluorescence signal is a common issue in labeling experiments. The following guide provides potential causes and recommended solutions to enhance your signal.

// Nodes Start [label="Low Cy5.5 Signal Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem1 [label="Inefficient Labeling Reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Problem2 [label="Reagent Degradation / Inactivity", fillcolor="#FBBC05", fontcolor="#202124"]; Problem3 [label="Suboptimal Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Problem4 [label="Fluorescence Quenching", fillcolor="#FBBC05", fontcolor="#202124"]; Problem5 [label="Incorrect Imaging Settings", fillcolor="#FBBC05", fontcolor="#202124"];

Solution1a [label="Optimize Reaction Conditions:\n- Increase reactant concentration\n- Adjust molar ratio (excess DBCO)\n- Increase reaction time/temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1b [label="Optimize Buffer:\n- Switch to HEPES from PBS\n- Optimize pH (7.0-8.5)\n- Ensure buffer is azide-free", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution1c [label="Address Solubility/Steric Hindrance:\n- Add organic co-solvent (e.g., DMSO)\n- Use DBCO with a PEG linker", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2a [label="Check Reagent Quality:\n- Use fresh this compound\n- Confirm azide incorporation in target molecule\n- Store reagents properly (-20°C, dark, dry)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3a [label="Improve Purification Method:\n- Choose appropriate method (SEC, Dialysis, HPLC)\n- Ensure complete removal of free dye", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution4a [label="Mitigate Quenching Effects:\n- Check for quenchers in the system\n- Avoid high labeling density (self-quenching)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution5a [label="Verify Imaging Parameters:\n- Use correct excitation/emission filters for Cy5.5\n- Ensure sufficient laser power and exposure time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Problem1; Start -> Problem2; Start -> Problem3; Start -> Problem4; Start -> Problem5;

Problem1 -> Solution1a; Problem1 -> Solution1b; Problem1 -> Solution1c; Problem2 -> Solution2a; Problem3 -> Solution3a; Problem4 -> Solution4a; Problem5 -> Solution5a; } /dot Caption: Troubleshooting workflow for low Cy5.5 signal.

ProblemPotential CauseRecommended Solution
Weak or No Signal Inefficient Labeling Reaction Optimize Reaction Conditions: Increase the concentration of reactants, use a 3-5 fold molar excess of this compound, and consider increasing the reaction time or temperature (e.g., 2-4 hours at room temperature or overnight at 4°C).[7] Optimize Buffer: Switch from PBS to HEPES buffer and ensure the pH is between 7.0 and 8.5.[1][2][3] Crucially, confirm that no buffers contain sodium azide.[3] Improve Solubility: For hydrophobic reagents, add a small amount of a water-miscible organic solvent like DMSO (typically <10% final concentration).[3][5] Reduce Steric Hindrance: If the azide or DBCO group is sterically hindered, consider using a DBCO reagent with a longer PEG linker to increase accessibility.[2][4]
Degraded or Inactive Reagents Verify Reagent Integrity: Use fresh, properly stored this compound.[4][8] Confirm the successful incorporation of the azide group into your target biomolecule. The DBCO group can degrade in aqueous solutions over time; it's best to perform the reaction soon after preparing the DBCO solution.[4]
High Background Signal Inefficient Purification Refine Purification: Ensure the complete removal of unreacted this compound. Use an appropriate purification method for your biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.[11][12]
Non-specific Binding Optimize Blocking and Washing: For cell-based assays, use a robust blocking buffer (e.g., 1-3% BSA).[18] Increase the number and duration of wash steps and consider including a non-ionic detergent like Tween 20 in the wash buffer.[18] Titrate DBCO Concentration: Determine the lowest concentration of this compound that provides a good signal-to-noise ratio.[18]
Signal Fades Quickly Photobleaching Use Antifade Reagents: When imaging, use a mounting medium containing an antifade reagent.[19] Minimize Light Exposure: Reduce the exposure time and excitation light intensity during image acquisition.
Low Signal Despite Successful Labeling Fluorescence Quenching Check for Quenchers: Ensure your buffer or media does not contain components known to quench Cy5.5 fluorescence. Be aware of potential quenching by adjacent molecules, such as guanine in nucleic acids.[16][17] Avoid Over-labeling: A high degree of labeling on a single molecule can lead to self-quenching.[14]

Quantitative Data Summary

The following tables provide key quantitative parameters to guide the optimization of your this compound labeling experiments.

Table 1: Recommended Reaction Conditions for SPAAC

ParameterRecommended RangeNotes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1A 3-5 fold excess of the less critical component is a good starting point.[4][7]
Temperature 4°C to 37°CHigher temperatures increase the reaction rate but may affect biomolecule stability.[4][6]
Reaction Time 2 to 24 hoursLonger incubation can improve yield, especially at lower temperatures or concentrations.[4][7]
pH 7.0 to 8.5The DBCO group is generally stable in this range. Higher pH can increase reaction rates.[1][2][4]
Organic Co-solvent (e.g., DMSO) < 10% (for proteins)Use minimal amounts to dissolve hydrophobic reagents without denaturing biomolecules.[3][5]

Table 2: Influence of Buffer on SPAAC Reaction Rates

Buffer (at pH 7)Relative Reaction RateReference
HEPESHighest[1][2]
DMEMHigh[1][2]
PBSLow[1][2]
RPMILowest[1][2]

Experimental Protocols

Protocol 1: General Protocol for Labeling an Azide-Modified Biomolecule with this compound

  • Reagent Preparation:

    • Dissolve the azide-modified biomolecule in an azide-free reaction buffer (e.g., HEPES, pH 7.4) to a final concentration of 1-10 mg/mL.[7]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[7]

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the this compound stock solution to the solution of the azide-modified biomolecule.[7]

    • Gently mix the reaction components.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification:

    • Remove the unreacted this compound using a suitable purification method such as size-exclusion chromatography (e.g., PD-10 desalting column), dialysis, or HPLC.[7][11]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).

// Nodes Prep [label="1. Reagent Preparation\n- Dissolve azide-biomolecule in buffer\n- Prepare this compound stock in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="2. Conjugation Reaction\n- Mix reagents (3-5x excess DBCO)\n- Incubate (2-4h RT or overnight 4°C)\n- Protect from light", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="3. Purification\n- Remove unreacted this compound\n (SEC, Dialysis, or HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="4. Analysis\n- Determine Degree of Labeling (DOL)\n- Functional assays", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Prep -> React; React -> Purify; Purify -> Analyze; } /dot Caption: General experimental workflow for this compound labeling.

Signaling Pathway and Mechanism

The reaction between this compound and an azide-functionalized molecule is a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of bioorthogonal "click" chemistry reaction.

// Nodes Reactants [label="Azide-Biomolecule + Cy5.5-DBCO", shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; TransitionState [label="[3+2] Cycloaddition\n(Concerted Mechanism)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Stable Triazole Linkage\n(Cy5.5-Labeled Biomolecule)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Reactants -> TransitionState [label=" Strain-promoted "]; TransitionState -> Product; } /dot Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The driving force for this reaction is the high ring strain of the dibenzocyclooctyne (DBCO) group, which significantly lowers the activation energy for the [3+2] cycloaddition with an azide.[20] This allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[20] The result is a stable, covalent triazole linkage between the Cy5.5 dye and the target biomolecule.

References

Technical Support Center: Cy5.5-DBCO Non-Specific Binding and Blocking Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding associated with the near-infrared fluorescent probe, Cy5.5-DBCO.

Understanding Non-Specific Binding of Cy5.5-DBCO

Non-specific binding of Cy5.5-DBCO is a prevalent issue that can lead to high background fluorescence, low signal-to-noise ratios, and inaccurate experimental results. The primary driver of this phenomenon is the inherent hydrophobicity of the cyanine (B1664457) dye core structure. This hydrophobicity promotes interactions with various biological components, including cell membranes, intracellular proteins, and extracellular matrix components, independent of the specific azide-DBCO click chemistry reaction.[1]

Key Factors Contributing to Non-Specific Binding:

  • Hydrophobicity: The Cy5.5 dye itself is hydrophobic, leading to its association with lipid-rich structures and hydrophobic pockets in proteins.[1]

  • Ionic Interactions: Although hydrophobicity is the primary driver, electrostatic interactions between the charged portions of the dye molecule and biological macromolecules can also contribute to non-specific binding.

  • Probe Concentration: Higher concentrations of Cy5.5-DBCO can increase the likelihood of non-specific interactions.

  • Cell/Tissue Type: The composition and characteristics of the biological sample can influence the extent of non-specific binding. For instance, tissues rich in lipids or macrophages may exhibit higher background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high background fluorescence when using Cy5.5-DBCO?

A1: High background is most commonly caused by non-specific binding of the Cy5.5-DBCO probe to cellular or tissue components due to its hydrophobic nature.[1] Other contributing factors include suboptimal probe concentration (too high), insufficient blocking of non-specific sites, and inadequate washing steps to remove unbound probe.

Q2: How can I differentiate between specific and non-specific binding in my experiment?

A2: A crucial control is to include a sample that has not been labeled with the azide-modified target but is otherwise treated identically with Cy5.5-DBCO. Any fluorescence observed in this negative control can be attributed to non-specific binding or autofluorescence.

Q3: Is non-specific binding more of an issue for intracellular or cell-surface labeling?

A3: Non-specific binding can be a significant problem in both, but it is often more pronounced in intracellular staining of fixed and permeabilized cells. This is because permeabilization exposes a multitude of intracellular components that can interact non-specifically with the hydrophobic dye.[1]

Q4: Can the DBCO moiety itself contribute to non-specific binding?

A4: While the Cy5.5 dye is the primary contributor to hydrophobic non-specific binding, the DBCO group can also participate in side reactions. For instance, it has been reported that cyclooctynes can react with free thiol groups (cysteine residues) in proteins, although this reaction is significantly slower than the strain-promoted azide-alkyne cycloaddition (SPAAC).

Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving high background and non-specific binding issues encountered during experiments with Cy5.5-DBCO.

Problem: High Background Fluorescence in Negative Control

dot graph TD { A[High Background in Negative Control] --> B{Potential Causes}; B --> C[Non-specific binding of Cy5.5-DBCO]; B --> D[Autofluorescence of sample]; B --> E[Suboptimal probe concentration]; B --> F[Inadequate blocking]; B --> G[Insufficient washing];

} dot Caption: Troubleshooting workflow for high background fluorescence.

Recommended Solutions:

  • Optimize Cy5.5-DBCO Concentration: Perform a titration experiment to determine the lowest concentration of Cy5.5-DBCO that provides a good signal-to-noise ratio. A typical starting point for cell-based assays is in the range of 5-20 µM.[1]

  • Improve Blocking: Utilize a robust blocking buffer to saturate non-specific binding sites before adding the Cy5.5-DBCO probe. Common and effective blocking agents are summarized in the table below.

  • Enhance Washing: Increase the number and duration of wash steps after incubation with Cy5.5-DBCO. Including a non-ionic detergent in the wash buffer is highly recommended.[1]

Problem: Signal Observed in Unexpected Cellular Compartments

dot graph { node [shape=box, style=filled]; A [label="Unexpected Signal Localization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Potential Cause: Hydrophobic Interactions", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Solution 1: Use Detergents in Buffers", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Solution 2: Consider a More Hydrophilic Dye", fillcolor="#34A853", fontcolor="#FFFFFF"];

} dot Caption: Addressing non-specific signal localization.

Recommended Solutions:

  • Use of Detergents: Include a low concentration (0.05-0.1%) of a non-ionic detergent such as Tween® 20 or Triton™ X-100 in your blocking and wash buffers to disrupt hydrophobic interactions.[1][2]

  • Consider an Alternative Dye: If the problem persists, consider using a more hydrophilic variant of a DBCO-conjugated dye if available for your application. Sulfonated cyanine dyes, for example, exhibit reduced non-specific binding.

Data Presentation: Comparison of Blocking Agents

Blocking AgentTypical ConcentrationIncubation TimeAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v) in PBS30-60 minCost-effective, readily available, effective for blocking general protein-binding sites.[1]Can sometimes contain endogenous immunoglobulins that may cross-react with antibodies. May be less effective than serum in some cases.
Normal Serum (e.g., Goat, Donkey) 5-10% (v/v) in PBS30-60 minHighly effective at blocking non-specific antibody binding sites and Fc receptors.[3]More expensive than BSA. The species of the serum should be chosen carefully to avoid cross-reactivity with antibodies used in the experiment.
Non-fat Dry Milk 5% (w/v) in TBS60 minInexpensive and effective for many applications, particularly Western blotting.Not recommended for systems involving biotin-avidin detection or when using phospho-specific antibodies due to the presence of endogenous biotin (B1667282) and phosphoproteins.
Commercial Blocking Buffers Varies by manufacturerVaries by manufacturerOften protein-free and optimized for low background in fluorescent applications.Can be more expensive than homemade solutions.

Experimental Protocols

Protocol 1: Immunofluorescence Staining with Cy5.5-DBCO (Cell Culture)

This protocol provides a general workflow for labeling azide-modified cells with Cy5.5-DBCO, with an emphasis on steps to minimize non-specific binding.

Materials:

  • Azide-labeled cells on coverslips

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Fixative (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (for intracellular targets): 0.1-0.25% Triton™ X-100 in PBS

  • Blocking Buffer: 3% BSA and 5% Normal Goat Serum in PBS with 0.1% Tween® 20

  • Cy5.5-DBCO stock solution (e.g., 10 mM in DMSO)

  • Wash Buffer: PBS with 0.1% Tween® 20

  • Mounting Medium

Procedure:

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.[1]

  • Permeabilization (for intracellular targets only):

    • Incubate fixed cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.[1]

  • Blocking:

    • Incubate cells with Blocking Buffer for 1 hour at room temperature with gentle agitation. This step is crucial for saturating non-specific binding sites.[1]

  • Cy5.5-DBCO Incubation:

    • Dilute the Cy5.5-DBCO stock solution to the desired final concentration (start with a titration from 5-20 µM) in Blocking Buffer.

    • Remove the blocking buffer and add the diluted Cy5.5-DBCO solution.

    • Incubate for 1-2 hours at room temperature, protected from light.[1]

  • Washing (Critical Step):

    • Remove the Cy5.5-DBCO solution.

    • Wash the cells three to five times with Wash Buffer for 5-10 minutes each with gentle agitation. These extensive washing steps are critical for removing unbound probe.[1]

    • Perform a final wash with PBS to remove any residual detergent.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using a suitable mounting medium.

    • Image using a fluorescence microscope with appropriate filters for Cy5.5 (Excitation max: ~678 nm, Emission max: ~694 nm).[4][5]

G

Protocol 2: In Vivo Imaging with Cy5.5-DBCO Conjugates

This protocol provides a general workflow for in vivo imaging using Cy5.5-DBCO labeled targeting agents (e.g., antibodies, peptides).

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • Cy5.5-DBCO conjugated targeting agent, purified

  • Sterile PBS or other appropriate vehicle for injection

  • Anesthesia (e.g., isoflurane)

  • In vivo imaging system with appropriate NIR filters

Procedure:

  • Animal Preparation:

    • To reduce autofluorescence from food, it is recommended to feed the animals a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[6]

    • Anesthetize the animal before probe administration and imaging.

  • Probe Administration:

    • Dilute the Cy5.5-DBCO conjugate to the desired concentration in a sterile vehicle. The optimal dose should be determined empirically (a typical starting dose for antibodies is 1-5 nmol per mouse).

    • Administer the probe via the desired route (e.g., intravenous tail vein injection).

  • In Vivo Imaging:

    • Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to monitor the biodistribution, tumor accumulation, and clearance from non-target organs.

    • Use an appropriate excitation laser (e.g., 675 nm) and emission filter (e.g., 720 nm long pass).

  • Ex Vivo Analysis (Optional but Recommended):

    • At the final time point, euthanize the animal and dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the excised organs to confirm the in vivo findings and to more accurately quantify probe distribution.

Blocking Non-Specific Uptake in Vivo:

For some targeting agents, a pre-injection of a blocking agent can reduce non-specific uptake in certain organs.

  • Fc Receptor Blockade: If using an antibody-based conjugate, pre-injection of a non-labeled isotype control antibody or a commercial Fc block can help reduce uptake by Fc receptors in the liver and spleen.

  • Competition Assay: To demonstrate target specificity, a cohort of animals can be pre-injected with an excess of the unlabeled targeting molecule prior to administration of the Cy5.5-DBCO conjugate. A significant reduction in signal at the target site in the blocked group confirms specific binding.[7]

This technical support center provides a comprehensive overview of the challenges and solutions related to the non-specific binding of Cy5.5-DBCO. By understanding the underlying causes and implementing the recommended troubleshooting strategies and protocols, researchers can significantly improve the quality and reliability of their experimental data.

References

Impact of buffer conditions on Cy5.5 DBCO-azide reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for optimizing your Cy5.5 DBCO-azide conjugation reactions. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve efficient and reproducible results in your research.

Frequently Asked Questions (FAQs)

Q1: Which buffer should I choose for my this compound-azide reaction?

A1: The choice of buffer can significantly impact your reaction kinetics. While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher reaction rates.[1][2][3] Borate buffers are also a suitable option.[1][2][3] It is recommended to avoid buffers containing primary amines, such as Tris, as they can potentially react with NHS esters if you are labeling your biomolecule with a DBCO-NHS ester.[4]

Q2: What is the optimal pH for the reaction?

A2: Generally, a pH range of 7-9 is recommended for efficient DBCO-azide conjugation.[4] Higher pH values within this range often lead to increased reaction rates.[1][2] However, it's important to consider the pH stability of your specific biomolecules. The fluorescence of Cy5.5 is stable across a wide pH range of 4 to 10.[5]

Q3: What is the recommended temperature for the incubation?

A3: this compound-azide reactions can be performed at temperatures ranging from 4°C to 37°C.[4][6] Higher temperatures will generally accelerate the reaction rate.[6][7] For sensitive biomolecules, an overnight incubation at 4°C is a common practice to ensure stability while still achieving good conjugation efficiency.[8][9][10]

Q4: Are there any buffer additives I should avoid?

A4: Yes. It is crucial to avoid sodium azide (B81097) in your reaction buffer as it will compete with your azide-labeled molecule for the DBCO group, leading to significantly lower conjugation efficiency.[4][9][11]

Q5: Do additives like glycerol (B35011) or salts affect the reaction?

A5: Additives such as glycerol, NaCl, KCl, potassium phosphate, and chelating agents like EDTA generally do not have a significant effect on the conjugation efficiency.[11]

Troubleshooting Guide

Issue 1: Low or No Conjugation Product

Potential Cause Troubleshooting Step
Presence of competing azides Ensure your buffers are free from sodium azide.[4][11]
Suboptimal pH Adjust the pH of your reaction buffer to be within the 7-9 range, ensuring your biomolecule is stable at the chosen pH.[4]
Low temperature and short incubation time Increase the incubation temperature (e.g., to room temperature or 37°C) or extend the incubation time (e.g., overnight at 4°C).[6][8]
Degraded DBCO reagent DBCO compounds can degrade over time, especially when dissolved. Use freshly prepared DBCO solutions and store stock solutions properly at -20°C.[11]
Steric hindrance If your azide and DBCO moieties are close to bulky groups, this can impede the reaction. Consider using a DBCO or azide reagent with a PEG linker to increase the distance between the reactive groups and the biomolecule.[2][3]

Issue 2: High Background Fluorescence

Potential Cause Troubleshooting Step
Non-specific binding of this compound Ensure adequate removal of unreacted this compound after the reaction through methods like size exclusion chromatography, dialysis, or spin desalting columns.[11][12]
Use in fixed and permeabilized cells This compound is not recommended for staining intracellular components of fixed and permeabilized cells due to high background.[5]

Quantitative Data on Reaction Kinetics

The following table summarizes the second-order rate constants (k₂) for DBCO-azide reactions under various buffer conditions.

BufferpHTemperature (°C)Azide ReactantRate Constant (k₂ in M⁻¹s⁻¹)
PBS7253-azido-L-alanine0.32–0.85[1]
HEPES7253-azido-L-alanine0.55–1.22[1]
DMEMNot Specified253-azido-L-alanine0.59–0.97[1][2]
RPMINot Specified253-azido-L-alanine0.27–0.77[1][2]
PBS7371-azido-1-deoxy-β-D-glucopyranosideHigher than at 25°C[1]
HEPES7371-azido-1-deoxy-β-D-glucopyranosideHigher than at 25°C[1]

Experimental Protocols

General Protocol for this compound-Azide Conjugation

This protocol provides a general guideline. Optimal conditions may vary depending on the specific biomolecules.

  • Reagent Preparation:

    • Dissolve the azide-containing biomolecule in a reaction buffer (e.g., PBS or HEPES, pH 7.4) at a desired concentration.

    • Prepare a stock solution of this compound in a compatible organic solvent like DMSO or DMF.[11]

  • Reaction Setup:

    • Add the this compound stock solution to the solution of the azide-containing biomolecule. A molar excess of the this compound (typically 2-4 fold) is recommended.[9]

    • Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <10-20%) to avoid precipitation of biomolecules.[9]

  • Incubation:

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature for 2-4 hours or 4°C overnight).[9] Protect the reaction from light.

  • Purification:

    • Remove unreacted this compound using an appropriate method such as size exclusion chromatography (e.g., spin desalting columns), dialysis, or HPLC.[8][11]

Monitoring Reaction Progress

The progress of the DBCO-azide reaction can be monitored by measuring the decrease in absorbance of the DBCO group at approximately 310 nm using a UV-Vis spectrophotometer.[9]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis azide_prep Prepare Azide-Biomolecule in Reaction Buffer mix Mix Reactants azide_prep->mix dbco_prep Prepare this compound Stock Solution (DMSO) dbco_prep->mix incubate Incubate (e.g., 4°C overnight) mix->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Product purify->analyze

Caption: Experimental workflow for this compound-azide conjugation.

influencing_factors cluster_positive Positive Influences cluster_negative Negative Influences center Reaction Kinetics hepes HEPES Buffer hepes->center high_ph Higher pH (7-9) high_ph->center high_temp Higher Temperature high_temp->center peg PEG Linker peg->center na_azide Sodium Azide na_azide->center steric Steric Hindrance steric->center

Caption: Factors influencing this compound-azide reaction kinetics.

References

Technical Support Center: Purification of Cy5.5 DBCO Labeled Proteins and Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of proteins and peptides labeled with Cy5.5 DBCO via copper-free click chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reaction mechanism?

Cy5.5 Dibenzocyclooctyne (DBCO) is a bright and photostable near-infrared fluorescent dye.[1] It is water-soluble and its fluorescence is stable across a pH range of 4 to 10.[1] The DBCO group reacts specifically with azide-functionalized molecules through a copper-free click chemistry reaction, also known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This reaction is highly specific and bio-orthogonal, meaning it does not interfere with native biological functional groups, forming a stable triazole linkage without the need for a copper catalyst.[1][2][3]

Q2: Why is it critical to purify the labeled protein or peptide from free this compound?

The removal of unconjugated "free" dye is essential for the accuracy and reliability of downstream applications.[4] The presence of free dye can lead to high background signals, non-specific signals in imaging or binding assays, and inaccurate quantification of labeling efficiency.[4]

Q3: What are the common methods for purifying this compound labeled conjugates?

The most common methods separate the larger protein-dye conjugate from the smaller, unreacted this compound dye based on size. These include:

  • Spin Columns (Gel Filtration): A rapid method ideal for small sample volumes where centrifugation is used to pass the mixture through a size-exclusion resin.[4][5]

  • Size-Exclusion Chromatography (SEC): A chromatographic technique offering higher resolution for separating molecules based on size. Larger molecules elute from the column first.[4]

  • Dialysis: A method that uses a semipermeable membrane with a specific molecular weight cut-off (MWCO) to separate the large conjugate from the small free dye.

  • High-Performance Liquid Chromatography (HPLC): Typically used to purify labeled peptides, providing high-resolution separation.[6]

Q4: How can I confirm that the purification was successful?

Successful purification can be verified by:

  • Spectrophotometry: After purification, the absorbance spectrum should show a peak at ~678 nm (for Cy5.5) and 280 nm (for the protein). The absence of a significant free dye shoulder or peak in the appropriate fraction indicates successful removal.[4]

  • SDS-PAGE Analysis: When visualized on a fluorescence gel imager, a successful purification will show a fluorescent band corresponding to the molecular weight of the protein or peptide, with no fluorescent band at the low molecular weight corresponding to the free dye.[7]

  • Mass Spectrometry (MS): Confirms the precise molecular weight of the labeled conjugate, verifying the successful attachment of the dye.[6]

Q5: What is the Degree of Labeling (DOL) and how is it calculated?

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein or peptide molecule.[4] An optimal DOL is crucial for maximizing fluorescence without causing self-quenching.[4] It is calculated using absorbance measurements of the purified conjugate.

Calculation of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the maximum absorbance of Cy5.5, which is ~678 nm (A_max).

  • Calculate the molar concentration of the dye:

    • Dye Concentration (M) = A_max / ε_dye (where ε_dye for Cy5.5 is ~190,000 M⁻¹cm⁻¹)[1]

  • Calculate the molar concentration of the protein, correcting for the dye's absorbance at 280 nm:

    • Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein (where CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max. For Cy5.5, this is typically around 0.05-0.10. ε_protein is the molar extinction coefficient of the protein at 280 nm).

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Experimental Workflows and Protocols

The general process involves reacting an azide-modified protein or peptide with this compound, followed by a purification step to remove the unreacted dye.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis azide_protein Azide-Modified Protein/Peptide reaction Incubate at RT (Copper-Free Click Chemistry) azide_protein->reaction cy55_dbco This compound cy55_dbco->reaction purify Purification Step (e.g., Spin Column/SEC) reaction->purify Reaction Mixture analysis Characterization (Spectroscopy, SDS-PAGE) purify->analysis Purified Conjugate free_dye Unreacted This compound (Discarded)

Caption: General workflow for labeling and purification.

Protocol: Purification of this compound Labeled Protein using a Spin Column

This protocol is suitable for sample volumes up to ~100 µL and protein amounts up to 1 mg.[5]

Materials:

  • Desalting spin column (e.g., Sephadex G-25 based).[8]

  • Labeled protein reaction mixture.

  • Elution Buffer (e.g., PBS).

  • Microcentrifuge and collection tubes.

Methodology:

  • Prepare the Spin Column:

    • Invert the column several times to resuspend the resin.

    • Snap off the bottom closure and place it in a 2 mL collection tube.

    • Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[4][5]

  • Equilibrate the Column:

    • Place the column in a new collection tube.

    • Add 150-200 µL of Elution Buffer to the resin.

    • Centrifuge at 1,500 x g for 1-2 minutes. Discard the flow-through.[4]

    • Repeat this wash step at least two more times.[4][5]

  • Load the Sample:

    • After the final wash, place the column in a fresh, clean collection tube.

    • Carefully apply the entire labeling reaction mixture (~100-110 µL) to the center of the resin bed.[4]

  • Elute the Labeled Protein:

    • Centrifuge the column at 1,500 x g for 2 minutes.[4]

    • The eluate in the collection tube contains the purified this compound labeled protein. The smaller, unreacted dye remains trapped in the resin.[4]

  • Storage:

    • Store the purified conjugate as you would the unlabeled protein, protected from light.[7] For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20°C or -80°C.[7]

Data Summary Tables

Table 1: Comparison of Common Purification Methods

MethodTypical Sample SizeSpeedResolutionKey AdvantageKey Disadvantage
Spin Column < 200 µLVery Fast (~10 min)LowSpeed and convenience for small samples.[4][5]Potential for sample dilution; not ideal for large volumes.
SEC (Gravity/FPLC) 0.2 mL - several mLModerate (30-90 min)Moderate to HighHigher purity and better separation than spin columns.[4]Requires a chromatography system; more time-consuming.
Dialysis > 100 µLSlow (Hours to overnight)LowSimple setup for buffer exchange and purification.Very slow; risk of sample loss, especially with small volumes.[9]
RP-HPLC < 1 mLModerate (30-60 min)Very HighExcellent for purifying peptides and assessing purity.[6]Requires specialized equipment; potential for protein denaturation.

Table 2: Key Spectroscopic Properties for Cy5.5 Conjugates

ParameterValueReference
Excitation Maximum (λ_ex) ~678 nm[1]
Emission Maximum (λ_em) ~694 nm[1]
Molar Extinction Coefficient (ε) ~190,000 M⁻¹cm⁻¹[1]
Recommended Storage -20°C, desiccated, protected from light[1]

Troubleshooting Guide

Caption: Troubleshooting high background signal.

Q: My final conjugate has a low fluorescence signal. What went wrong?

  • A: This could be due to several factors. First, confirm that the initial azide (B81097) functionalization of your protein/peptide was successful. Second, ensure the this compound reagent is active; it should be stored desiccated and protected from light.[1][8] Finally, very high degrees of labeling (DOL > 8) can lead to self-quenching of the fluorophores, reducing the overall signal.[4] If the DOL is too high, reduce the molar excess of the dye in the labeling reaction.

Q: I see a fluorescent band corresponding to free dye on my SDS-PAGE gel after purification. Why?

  • A: This indicates that the purification was incomplete. The capacity of the spin column or SEC column may have been exceeded, or the size difference between your conjugate and the free dye is not large enough for complete separation with the chosen resin.[4] For smaller peptides, HPLC is often a more effective purification method than standard gel filtration.[6] You can also try repeating the purification step, for instance, by passing the eluate through a second spin column.[4]

Q: The recovery of my labeled protein is very low after purification. How can I improve it?

  • A: Low recovery is a common issue, especially with small amounts of starting material.[8][9] Protein can be lost due to non-specific adsorption to columns and tubes. Using low-protein-binding tubes can help. For spin columns, ensure you are using a column with an appropriate molecular weight cutoff for your protein to prevent its loss. For very small proteins or peptides, methods like dialysis can be challenging due to potential loss through the membrane or during recovery from the cassette.[9] Using centrifugal filter units with a suitable MWCO can be an alternative for concentrating the sample and removing free dye.[10]

Q: My labeled protein appears to be aggregating after labeling/purification.

  • A: The Cy5.5 dye has some hydrophobicity, and attaching multiple dye molecules to a protein can increase its propensity to aggregate. This is especially true if the protein itself is prone to aggregation. To mitigate this, perform all steps in buffers that are optimal for your protein's stability. Consider including additives like 0.05% Tween-20 or adjusting the salt concentration. Ensure you do not over-label the protein; aim for a moderate DOL.

Q: The buffer for my azide-modified protein contains sodium azide. Is this a problem?

  • A: Yes, this is a critical issue. The presence of free sodium azide in the buffer will compete with the azide on your protein for reaction with the DBCO reagent, severely inhibiting or preventing the labeling reaction.[3] It is essential to remove any free sodium azide from your protein solution before starting the labeling reaction. This can be done by dialysis, buffer exchange with a desalting column, or using a centrifugal concentrator.[3]

References

Stability of the Cy5.5 DBCO-triazole linkage in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols regarding the stability of the Cy5.5 DBCO-triazole linkage in biological assays.

Frequently Asked Questions (FAQs)

Q1: How stable is the DBCO-triazole linkage formed via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) under typical biological conditions?

A1: The 1,2,3-triazole ring formed via the SPAAC reaction between a DBCO (Dibenzocyclooctyne) group and an azide (B81097) is considered exceptionally stable and bioorthogonal.[1][2][3] This covalent bond is robust under a wide range of physiological conditions, including aqueous buffers, physiological pH (pH 4-10), and ambient temperatures, making it ideal for in vivo and in vitro biological applications.[4][5][6] Both the DBCO and azide moieties, once conjugated to biomolecules, also exhibit long-term stability.[2]

Q2: What chemical or biological factors can compromise the stability of my this compound-conjugate?

A2: While the triazole linkage itself is highly stable, overall conjugate stability can be influenced by several factors:

  • The DBCO Moiety: Although more stable than many other linkers, the DBCO group itself can have some reactivity with thiols, such as the highly abundant glutathione (B108866) (GSH) in biological systems. This is generally less of a concern than with maleimide-based chemistries.[7]

  • Enzymatic Degradation: The triazole ring is generally resistant to enzymatic cleavage.[8][9] However, the biomolecule to which the Cy5.5-DBCO is attached (e.g., a peptide or antibody) can be subject to degradation by proteases or other enzymes present in biological media like serum or cell lysates.[10] This would result in the loss of the entire dye-biomolecule conjugate, not the cleavage of the triazole linkage itself.

  • Extreme pH and Temperature: While stable across a broad pH range (4-10), extreme pH values outside this range or elevated temperatures can potentially affect the integrity of the overall conjugate.[5][6]

  • Photobleaching: Like all fluorophores, Cy5.5 is susceptible to photobleaching upon prolonged exposure to intense light sources. This leads to a loss of fluorescent signal without affecting the chemical linkage.

Q3: Can I use buffers containing sodium azide (NaN₃) during my conjugation or purification steps?

A3: No. You should strictly avoid buffers containing sodium azide or other azide-containing compounds when working with DBCO-functionalized molecules.[4][11] The DBCO group will react with the free azide in the buffer, effectively quenching the DBCO and preventing it from reacting with your target azide-modified biomolecule.[4]

Q4: How should I store my this compound-conjugates for maximum stability?

A4: For long-term storage, it is recommended to store this compound-conjugates at -20°C or -80°C, desiccated, and protected from light.[5][12][13] DBCO-modified antibodies have been shown to lose only 3-5% of their reactivity towards azides after 4 weeks of storage at 4°C or -20°C.[11] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescent Signal Incomplete Conjugation: The click reaction did not proceed to completion.Verify the reactivity of both the DBCO and azide components. Optimize reaction conditions (concentration, incubation time). Ensure buffers are free of competing azides.[4] Use UV-Vis spectroscopy to monitor the consumption of DBCO at ~310 nm.[4]
Linkage Instability/Cleavage: The conjugate is degrading in the assay medium.Assess stability in the specific biological medium (e.g., plasma, serum) using HPLC or LC-MS (see protocols below). Consider if enzymatic degradation of the biomolecule is occurring.
Photobleaching: The Cy5.5 dye has been damaged by light exposure.Minimize exposure of the conjugate to light during all steps. Use anti-fade reagents in imaging buffers. Ensure appropriate laser power and exposure times during fluorescence detection.
High Background Signal Excess Unconjugated this compound: Residual, unreacted fluorescent reagent is present.Purify the conjugate thoroughly after the reaction using methods like size-exclusion chromatography (SEC), dialysis, or spin columns to remove all unconjugated dye.
Non-Specific Binding: The Cy5.5 dye or the biomolecule is binding non-specifically to surfaces or other proteins.Add a blocking agent (e.g., BSA, Tween-20) to your assay buffer. Consider using DBCO reagents with integrated PEG linkers to increase hydrophilicity and reduce non-specific interactions.[1][4]
Intracellular Staining Issues: this compound is known to cause high backgrounds in fixed and permeabilized cells.For intracellular targets, consider alternative labeling strategies or dyes. This compound is best suited for labeling the surface of live cells.[5]

Quantitative Data on Linker Stability

The stability of a bioconjugate is critically dependent on the choice of chemical linkage. The DBCO-triazole linkage demonstrates high stability compared to other common linkages, particularly in the presence of biological thiols.

Table 1: Comparative Stability of Common Bioconjugation Linkages in the Presence of Glutathione (GSH)

Linker ChemistryLinkage FormedStability in Presence of GSH (5 mM)Notes
DBCO + Azide (SPAAC) TriazoleHighThe triazole bond is highly stable and bioorthogonal.[7]
BCN + Azide (SPAAC) TriazoleHighBCN (Bicyclo[6.1.0]nonyne) is also highly stable and may be more resistant to thiols than DBCO.[14]
Maleimide + Thiol ThioetherLow to ModerateProne to retro-Michael reaction and exchange with thiols like GSH, leading to premature payload release.[14][15]
NHS Ester + Amine AmideVery HighAmide bonds are exceptionally stable under physiological conditions.[14]

Experimental Protocols

Protocol 1: Assessing Conjugate Stability in Plasma

This protocol provides a method to determine the stability of a this compound-conjugate in plasma by quantifying the amount of intact conjugate over time using HPLC.

Materials:

  • This compound-bioconjugate

  • Human, mouse, or rat plasma (freshly prepared with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Cold acetonitrile (B52724)

  • Microcentrifuge

  • Reverse-phase HPLC system with a C18 column and fluorescence detector

Methodology:

  • Incubation: Incubate the this compound-conjugate at a final concentration of 100 µg/mL in plasma at 37°C. Prepare a parallel control sample by incubating the conjugate in PBS.[16][17]

  • Time Points: Collect aliquots (e.g., 50 µL) from both the plasma and PBS incubations at multiple time points (e.g., 0, 1, 6, 24, 48, and 72 hours).[16]

  • Protein Precipitation: Immediately after collection, add three volumes of cold acetonitrile to each plasma aliquot to precipitate plasma proteins.[17] Vortex thoroughly.

  • Centrifugation: Incubate the samples at -20°C for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[14]

  • HPLC Analysis: Carefully collect the supernatant and inject it into the HPLC system. Use a suitable gradient of water/acetonitrile (with 0.1% TFA) to separate the intact conjugate from any degradation products or free dye.

  • Data Analysis: Monitor the fluorescence signal of Cy5.5. The percentage of intact conjugate at each time point is calculated by comparing the area of the corresponding HPLC peak to the peak area at T=0.[14] A decrease in the average Drug-to-Antibody Ratio (DAR) over time, if applicable, can also indicate deconjugation.[17]

Protocol 2: General Protocol for this compound Labeling

This protocol describes a general workflow for labeling an azide-modified biomolecule with this compound.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, antibody, or oligonucleotide)

  • Reaction Buffer: PBS, pH 7.4 (or other amine-free, azide-free buffer)

  • DMSO or DMF for dissolving this compound

  • Purification system (e.g., SEC column, dialysis cassette)

Methodology:

  • Reagent Preparation: Dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

  • Biomolecule Preparation: Dissolve your azide-modified biomolecule in the reaction buffer.

  • Conjugation Reaction: Add a 2-4 fold molar excess of the this compound solution to the azide-modified biomolecule.[4] The final concentration of DMSO should ideally be kept below 20% to avoid denaturation of proteins.[4]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.[4] The reaction is typically complete within 1-2 hours.[18]

  • Purification: Remove excess, unreacted this compound by purifying the conjugate. For proteins, a size-exclusion or desalting column is effective. For smaller molecules, dialysis or HPLC may be required.

  • Validation: Confirm successful conjugation using an appropriate method. For proteins, SDS-PAGE will show a shift in the molecular weight of the conjugate compared to the unlabeled protein.[4] Spectrophotometry can also be used to determine the degree of labeling.

Visualizations

Experimental and Logical Workflows

G cluster_0 Experimental Workflow: Assessing Conjugate Stability in Plasma start Start: this compound-Conjugate incubation Incubate at 37°C in Plasma (Control: Incubate in PBS) start->incubation aliquots Collect Aliquots at Time Points (0, 1, 6, 24, 48h) incubation->aliquots precipitation Precipitate Proteins (Cold Acetonitrile) aliquots->precipitation centrifuge Centrifuge to Pellet Proteins precipitation->centrifuge analysis Analyze Supernatant centrifuge->analysis hplc HPLC Analysis analysis->hplc Quantify Intact Conjugate lcms LC-MS Analysis (Optional) analysis->lcms Identify Degradation Products results Calculate % Intact Conjugate vs. Time=0 hplc->results

Caption: Workflow for assessing bioconjugate stability in plasma.

G cluster_1 Troubleshooting Guide for this compound Assays issue Experimental Issue Observed low_signal Low / No Signal issue->low_signal high_bg High Background issue->high_bg cause1 Incomplete Conjugation? low_signal->cause1 cause2 Linkage Cleavage? low_signal->cause2 cause3 Photobleaching? low_signal->cause3 cause4 Excess Free Dye? high_bg->cause4 cause5 Non-Specific Binding? high_bg->cause5 solution1 Optimize Reaction (Time, Conc.) Avoid NaN3 Buffers cause1->solution1 solution2 Run Plasma Stability Assay (HPLC/LCMS) cause2->solution2 solution3 Minimize Light Exposure Use Antifade Reagents cause3->solution3 solution4 Improve Purification (SEC, Dialysis) cause4->solution4 solution5 Add Blocking Agents (BSA) Use PEGylated Linkers cause5->solution5

Caption: Logic diagram for troubleshooting common experimental issues.

G cluster_2 SPAAC Bioorthogonal Reaction Pathway dbco Cy5.5-DBCO reaction Strain-Promoted [3+2] Cycloaddition (Copper-Free, Bioorthogonal) dbco->reaction azide Azide-Modified Biomolecule azide->reaction product Stable Cy5.5-Triazole-Biomolecule Conjugate reaction->product Forms Stable Triazole Linkage

Caption: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

References

Technical Support Center: Post-Labeling Purification of Cy5.5 DBCO Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing unconjugated Cy5.5 DBCO after labeling reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unconjugated this compound after a labeling reaction?

A1: The removal of unconjugated, or "free," this compound is a critical step for several reasons:

  • Accurate Quantification: The presence of free dye will interfere with the accurate determination of the dye-to-protein ratio (degree of labeling), a crucial parameter for the consistency and performance of your conjugate.[1][2]

  • Reduced Background Signal: Unconjugated dye can lead to high background fluorescence in imaging applications and immunoassays, reducing the signal-to-noise ratio and potentially leading to false-positive results.[1][3]

  • Prevention of Non-Specific Binding: Free dye can non-specifically bind to cells or other molecules in your experimental system, leading to misleading results.

Q2: What are the most common methods for removing unconjugated this compound?

A2: The three most widely used methods for purifying antibody-dye conjugates are:

  • Size Exclusion Chromatography (SEC): This method, also known as gel filtration, separates molecules based on their size. The larger antibody-dye conjugates will elute from the column first, while the smaller, unconjugated this compound molecules are retained and elute later.[4][5][6][7][8]

  • Dialysis: This technique uses a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that allows the small, free dye molecules to diffuse out of the sample into a larger volume of buffer, while retaining the much larger antibody-dye conjugate.[3][5][9][10][11][12][13][14]

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: This method involves precipitating the antibody-dye conjugate out of solution by adding a high concentration of ammonium sulfate. The free dye remains in the supernatant, which can then be separated from the precipitated conjugate by centrifugation.[2][4][15][16][17][18][19][20][21][22][23]

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including your sample volume, the desired purity, the time constraints of your experiment, and the equipment available. The table below provides a comparison of the key features of each method.

Comparison of Purification Methods

FeatureSize Exclusion Chromatography (SEC)DialysisAmmonium Sulfate Precipitation
Principle Separation based on molecular size.[4][5][6][7][8]Diffusion of small molecules across a semi-permeable membrane.[3][5][9][10][11][12][13][14]Differential solubility in high salt concentration.[2][4][15][16][17][18][19][20][21][22][23]
Typical Protein Recovery >95%[4]>90% (can be lower for dilute samples)[10]80-90% (can be lower)[17]
Dye Removal Efficiency Very High (>99%)High (>95%)Moderate to High (can be variable)
Speed Fast (minutes to a few hours)Slow (hours to days)Moderate (a few hours)
Sample Dilution Can cause some dilutionCan cause significant dilutionConcentrates the sample
Best For High purity, speed, and recoveryBuffer exchange, moderate purityConcentrating the sample, initial purification step

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (Spin Column Format)

This protocol is designed for the rapid purification of small-volume labeling reactions.

Materials:

  • Spin column with a 7K MWCO resin

  • Collection tubes

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Spin Column: Loosen the cap of the spin column and snap off the bottom closure. Place the column in a collection tube.

  • Remove Storage Buffer: Centrifuge the column at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.[1]

  • Equilibrate the Column: Add 500 µL of PBS to the column and centrifuge at 1,500 x g for 1 minute. Repeat this step twice, discarding the flow-through each time.[1]

  • Load the Sample: Place the column in a new collection tube. Carefully apply your labeling reaction mixture to the center of the resin bed.

  • Elute the Conjugate: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube is your purified antibody-dye conjugate.[1] The unconjugated this compound remains in the resin.

Protocol 2: Purification by Dialysis

This protocol is suitable for larger sample volumes and when buffer exchange is also desired.

Materials:

  • Dialysis tubing or cassette with a 10-14 kDa MWCO[9]

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Large beaker

  • Magnetic stir plate and stir bar

Procedure:

  • Prepare the Dialysis Membrane: Cut the desired length of dialysis tubing and hydrate (B1144303) it in dialysis buffer for at least 30 minutes.

  • Load the Sample: Secure one end of the tubing with a clip. Load your sample into the tubing, leaving some space at the top. Remove excess air and seal the other end with a second clip.

  • Dialyze: Immerse the sealed tubing in a beaker with a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume). Place the beaker on a magnetic stir plate and stir gently.[12]

  • Buffer Exchange: Change the dialysis buffer at least three times over a period of 24 hours. A common schedule is to change the buffer after 4 hours, 8 hours, and then overnight.

  • Recover the Sample: Carefully remove the tubing from the buffer, gently dry the outside, and transfer the purified conjugate to a clean tube.

Protocol 3: Purification by Ammonium Sulfate Precipitation

This method is useful for concentrating the antibody-dye conjugate while removing the free dye.

Materials:

  • Saturated ammonium sulfate solution

  • Ice-cold PBS, pH 7.4

  • Refrigerated centrifuge

Procedure:

  • Chill the Sample: Place your antibody-dye conjugate solution in an ice bath.

  • Add Ammonium Sulfate: While gently stirring, slowly add an equal volume of cold, saturated ammonium sulfate solution dropwise to your sample. This will bring the final concentration to approximately 50% saturation.[15]

  • Precipitate: Continue to stir the mixture on ice for at least 1 hour.

  • Pellet the Conjugate: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C.

  • Remove Supernatant: Carefully decant and discard the supernatant, which contains the unconjugated this compound.

  • Resuspend the Pellet: Resuspend the protein pellet in a minimal volume of cold PBS.

  • Optional: Desalting: To remove residual ammonium sulfate, perform a buffer exchange using a spin column (Protocol 1) or dialysis (Protocol 2).

Troubleshooting Guide

Q4: After purification with a spin column, I still see a significant amount of free dye in my sample. What went wrong?

A4: This can happen for a few reasons:

  • Column Overload: You may have loaded too much of the labeling reaction mixture onto the column. For highly concentrated dye solutions, a single pass may not be sufficient. Solution: Try passing the eluate through a second, fresh spin column.[24]

  • Incorrect Resin: Ensure you are using a resin with the appropriate size exclusion limit for separating your antibody from the small dye molecule.

  • Hydrophobic Interactions: Some dyes can have hydrophobic interactions with the column matrix, causing them to co-elute with the protein. Solution: If you suspect this is an issue, consider using a different type of SEC resin or switching to an alternative purification method like dialysis.

Q5: My protein has precipitated after dialysis. How can I prevent this?

A5: Protein precipitation during dialysis is often due to a rapid change in the buffer environment.[10][14][25][26]

  • Gradual Buffer Exchange: Instead of transferring the dialysis bag directly into a large volume of the final buffer, perform a stepwise dialysis with decreasing concentrations of the initial buffer components (e.g., salt).[26]

  • Protein Concentration: Very high protein concentrations can increase the risk of aggregation and precipitation. Solution: If your protein is highly concentrated, consider diluting it before dialysis.[25] Conversely, very dilute protein samples can be lost due to non-specific binding to the dialysis membrane.[10]

  • pH Shock: Ensure the pH of your dialysis buffer is not at or near the isoelectric point (pI) of your protein, as this is the pH at which the protein is least soluble.

Q6: The recovery of my antibody-dye conjugate after ammonium sulfate precipitation is very low. What can I do?

A6: Low recovery can be due to several factors:

  • Incomplete Precipitation: The concentration of ammonium sulfate may not have been optimal for precipitating your specific antibody. Solution: You can perform a small-scale optimization experiment with different ammonium sulfate concentrations (e.g., 40%, 50%, 60%) to determine the best condition for your antibody.[21]

  • Pellet Loss: The precipitated protein pellet can be loose and easily lost during the decanting of the supernatant. Solution: Be very careful when removing the supernatant. You can use a pipette to remove the last traces of liquid.

  • Incomplete Resuspension: The protein pellet may not have been fully resuspended. Solution: Ensure the pellet is completely dissolved in the resuspension buffer. This may require gentle pipetting or vortexing.

Experimental Workflows and Signaling Pathways

Antibody_Labeling_and_Purification_Workflow cluster_labeling Step 1: Antibody Labeling cluster_purification Step 2: Purification cluster_analysis Step 3: Quality Control Antibody Antibody Labeling_Reaction Labeling Reaction (e.g., targeting lysines) Antibody->Labeling_Reaction Cy5_5_DBCO This compound Cy5_5_DBCO->Labeling_Reaction Labeled_Antibody_Mix Labeled Antibody Mix (contains free dye) Labeling_Reaction->Labeled_Antibody_Mix SEC Size Exclusion Chromatography Labeled_Antibody_Mix->SEC Method A Dialysis Dialysis Labeled_Antibody_Mix->Dialysis Method B Precipitation Ammonium Sulfate Precipitation Labeled_Antibody_Mix->Precipitation Method C Purified_Conjugate Purified Cy5.5-Antibody Conjugate SEC->Purified_Conjugate Dialysis->Purified_Conjugate Precipitation->Purified_Conjugate DOL_Calculation Dye-to-Protein Ratio Calculation Purified_Conjugate->DOL_Calculation Final_Product Final Purified Product DOL_Calculation->Final_Product

Fig. 1: General workflow for antibody labeling and purification.

Troubleshooting_Logic cluster_free_dye Troubleshooting Free Dye cluster_low_yield Troubleshooting Low Yield cluster_precipitation Troubleshooting Precipitation Start Post-Purification Issue Free_Dye Residual Free Dye? Start->Free_Dye Low_Yield Low Protein Recovery? Start->Low_Yield Precipitation Protein Precipitation? Start->Precipitation Overload Column Overload Free_Dye->Overload Yes Inefficient_Dialysis Inefficient Dialysis Free_Dye->Inefficient_Dialysis Yes Non_specific_Binding Non-specific Binding to membrane/resin Low_Yield->Non_specific_Binding Yes Incomplete_Precipitation Incomplete Precipitation Low_Yield->Incomplete_Precipitation Yes Buffer_Shock Buffer Shock (pH/Salt) Precipitation->Buffer_Shock Yes High_Concentration High Protein Concentration Precipitation->High_Concentration Yes Repeat_Purification Repeat Purification Step Overload->Repeat_Purification Increase_Dialysis Increase Dialysis Time/ Buffer Changes Inefficient_Dialysis->Increase_Dialysis Change_Membrane Use Low-Binding Membrane Non_specific_Binding->Change_Membrane Optimize_Conditions Optimize Precipitation % Incomplete_Precipitation->Optimize_Conditions Gradual_Exchange Gradual Buffer Exchange Buffer_Shock->Gradual_Exchange Dilute_Sample Dilute Sample Before Purification High_Concentration->Dilute_Sample

References

Cy5.5 DBCO suitability for intracellular vs. extracellular labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cy5.5 DBCO. This resource provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a fluorescent probe used in bioorthogonal chemistry. It consists of a Cyanine5.5 (Cy5.5) dye, which is a bright and photostable near-infrared fluorophore, attached to a dibenzocyclooctyne (DBCO) group.[1][2] The DBCO group enables the probe to react with azide-functionalized molecules through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2][3][4] This reaction is highly specific, efficient, and biocompatible, as it proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst, making it ideal for use in living systems.[5][6][7] The reaction forms a stable, covalent triazole linkage between the dye and the target molecule.[1][4]

Q2: Is this compound suitable for intracellular labeling?

A2: The suitability of this compound for intracellular labeling depends on the state of the cell.

  • Live Cells: this compound is generally considered cell-impermeable due to its hydrophilic nature.[1][8] This property makes it challenging to label intracellular targets in living cells without specific delivery mechanisms.

  • Fixed and Permeabilized Cells: It is not recommended for labeling intracellular components in fixed and permeabilized cells.[1][8] This is because it tends to exhibit high non-specific background fluorescence in this context, which can obscure the desired signal.[1][8]

Q3: Is this compound suitable for extracellular labeling?

A3: Yes, this compound is highly suitable and often the reagent of choice for extracellular labeling.[9][10] Its water-soluble and hydrophilic properties help minimize non-specific binding to the cell surface.[1][8] It is ideal for labeling azide-modified biomolecules on the surface of live cells, a common technique in metabolic glycoengineering where cells are cultured with azide-modified sugars to express azides on their surface glycans.[11][12]

Q4: What are the primary advantages of using this compound?

A4:

  • Biocompatibility: The reaction is copper-free, avoiding the cytotoxicity associated with copper-catalyzed click chemistry, making it perfect for live-cell imaging.[5][7]

  • High Specificity: The DBCO group reacts specifically with azides, ensuring minimal off-target labeling (bioorthogonality).[4][5]

  • Near-Infrared (NIR) Fluorescence: Cy5.5 emits in the near-infrared spectrum (approx. 694 nm), which minimizes autofluorescence from biological samples, leading to a better signal-to-noise ratio.[1][8]

  • Brightness and Photostability: It is a bright and photostable dye, suitable for demanding imaging applications.[1][13]

  • pH Insensitivity: Its fluorescence is stable over a wide pH range (pH 4 to 10).[1][8]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High Background Fluorescence 1. Permeabilized Cells: The reagent is known to cause high background in permeabilized cells.[1][8] 2. Excess Reagent: Too much this compound was used, leading to non-specific binding. 3. Inadequate Washing: Insufficient washing steps after labeling.1. Avoid using for intracellular targets in permeabilized cells. Use for live-cell surface labeling instead. 2. Titrate the this compound concentration to find the optimal balance between signal and background. Start with a lower concentration (e.g., 5-10 µM). 3. Increase the number and duration of washing steps with an appropriate buffer (e.g., PBS with 1% FBS) after incubation.[14]
Low or No Signal 1. Inefficient Azide (B81097) Incorporation: The target biomolecule (e.g., cell surface) does not have a sufficient number of azide groups. 2. Suboptimal Reaction Conditions: Incubation time, temperature, or reagent concentration may be insufficient. 3. Reagent Degradation: The this compound reagent may have degraded due to improper storage.1. Optimize the metabolic labeling step by adjusting the concentration of the azide-modified precursor and incubation time. Confirm azide expression using a positive control. 2. Increase the incubation time (e.g., 30-60 minutes or longer) and/or the concentration of this compound.[14][15] Ensure the reaction is performed at a suitable temperature (room temperature to 37°C).[15] 3. Store the reagent at -20°C, protected from light and moisture, as recommended.[1][8] Prepare fresh stock solutions in anhydrous DMSO or DMF.[5]
Cell Viability Issues 1. High Reagent Concentration: Although generally biocompatible, very high concentrations of DBCO reagents might affect cell health. 2. Contaminants in Reagent: Impurities in the dye or solvent. 3. Extended Incubation: Prolonged exposure to labeling media.1. Perform a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line.[12] 2. Use high-purity reagents and sterile, cell-culture grade solvents and buffers. 3. Minimize the incubation time to the shortest duration that provides adequate signal.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Excitation Maximum (λex) ~678 nm[1][8]
Emission Maximum (λem) ~694 nm[1][8]
Molar Extinction Coefficient ~190,000 cm⁻¹M⁻¹[1][8]
Molecular Weight ~1161.34 g/mol [1][8]
Solubility Water, DMSO, DMF[1][8]
Storage Conditions -20°C, Desiccate, Protect from light[1][8]
Table 2: Suitability for Labeling Applications
Application TypeSuitabilityRationaleReference(s)
Extracellular (Live Cells) Excellent Hydrophilic nature minimizes non-specific binding; ideal for surface labeling.[1][9][10]
Intracellular (Live Cells) Poor Generally cell-impermeable due to hydrophilicity.[16]
Intracellular (Fixed & Permeabilized) Not Recommended Causes high non-specific background fluorescence.[1][8]
In Vivo Tracking Good NIR fluorescence allows for deep tissue penetration and low autofluorescence.[12][17][18]

Experimental Protocols

Protocol 1: Extracellular Labeling of Live Cells via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans by first metabolically incorporating an azide-modified sugar into the cell's glycoproteins, followed by reaction with this compound.

Materials:

  • Cells of interest in culture

  • Complete cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)

  • This compound

  • Anhydrous DMSO

  • Phosphate-Buffered Saline (PBS)

  • Wash Buffer (e.g., PBS containing 1% Fetal Bovine Serum, FBS)

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add the azide-modified sugar (e.g., Ac₄ManNAz) to the cell culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 1-3 days under standard culture conditions (37°C, 5% CO₂).[12]

  • Preparation of this compound Solution:

    • Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.

  • Copper-Free Click Reaction:

    • Gently wash the azide-labeled cells twice with pre-warmed Wash Buffer to remove residual media and unincorporated sugar.[14]

    • Dilute the this compound stock solution in Wash Buffer to a final concentration of 5-30 µM.[14]

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 37°C, protected from light.[14]

  • Washing and Imaging:

    • Remove the labeling solution and wash the cells three to four times with Wash Buffer to remove unbound dye.[14]

    • Replace with fresh culture medium or PBS.

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry using appropriate filters for Cy5.5 (Excitation: ~678 nm / Emission: ~694 nm).

Protocol 2: Labeling of Extracellular Vesicles (EVs)

This protocol outlines the labeling of EVs derived from cells that have undergone metabolic glycoengineering.

Materials:

  • EVs isolated from azide-labeled cells

  • This compound

  • Anhydrous DMSO

  • PBS

  • Centrifugal filter units (e.g., 100 kDa MWCO)

Procedure:

  • Isolate EVs:

    • Culture cells with an azide-modified sugar as described in Protocol 1.

    • Isolate EVs from the cell culture supernatant using your standard protocol (e.g., ultracentrifugation, size exclusion chromatography).

  • Prepare this compound Solution:

    • Prepare a 5-10 mM stock solution of this compound in anhydrous DMSO.

  • Click Reaction:

    • Resuspend the isolated EVs in PBS.

    • Add this compound to the EV suspension to a final concentration of 5-10 µM.

    • Incubate for 30-60 minutes at room temperature, protected from light.[11]

  • Purification:

    • Remove the unreacted this compound from the labeled EVs using a centrifugal filter unit (100 kDa).[11]

    • Add PBS to the filter unit and centrifuge according to the manufacturer's instructions.

    • Repeat the washing step at least three times to ensure complete removal of free dye.[11]

  • Final Resuspension:

    • Resuspend the purified, Cy5.5-labeled EVs in PBS for downstream applications such as cell uptake studies or in vivo tracking.[11]

Visualizations

Extracellular_Labeling_Workflow cluster_cell Live Cell cluster_reagent Labeling AzideSugar 1. Add Azide Sugar (e.g., Ac₄ManNAz) Metabolism 2. Metabolic Incorporation AzideSugar->Metabolism SurfaceAzide 3. Azide Groups Expressed on Cell Surface Glycans Metabolism->SurfaceAzide ClickReaction 5. Copper-Free Click Reaction (SPAAC) SurfaceAzide->ClickReaction DBCO 4. Add this compound DBCO->ClickReaction LabeledCell 6. Labeled Cell (Fluorescent Surface) ClickReaction->LabeledCell

Caption: Workflow for extracellular labeling of live cells.

Troubleshooting_Guide Start Start Troubleshooting Issue What is the issue? Start->Issue HighBg High Background Issue->HighBg High Background LowSignal Low/No Signal Issue->LowSignal Low Signal Permeabilized Are cells fixed and permeabilized? HighBg->Permeabilized AzideCheck Is azide incorporation confirmed? LowSignal->AzideCheck Solution_Perm Not Recommended. Use for live cell surface labeling instead. Permeabilized->Solution_Perm Yes Wash Increase wash steps. Titrate [Dye] down. Permeabilized->Wash No OptimizeAzide Optimize azide sugar concentration and incubation time. AzideCheck->OptimizeAzide No OptimizeClick Increase [Dye] or incubation time. AzideCheck->OptimizeClick Yes

References

Validation & Comparative

A Head-to-Head Comparison: Cy5.5 DBCO vs. Alexa Fluor 680 DBCO for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal near-infrared fluorescent probe for protein labeling, the choice between Cy5.5 DBCO and Alexa Fluor 680 DBCO is a critical one. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed methodologies, to empower informed decisions in your research endeavors.

Both Cy5.5 and Alexa Fluor 680 are bright, far-red fluorescent dyes well-suited for applications requiring deep tissue penetration and minimal autofluorescence from biological samples. The dibenzocyclooctyne (DBCO) group enables their covalent attachment to azide-modified proteins via a copper-free click chemistry reaction, a bioorthogonal ligation method ideal for use in living systems. While spectrally similar, key differences in their photophysical properties and performance characteristics can significantly impact experimental outcomes.

Quantitative Performance Data

The performance of a fluorescent dye is primarily determined by its quantum yield, molar extinction coefficient, and photostability. The brightness of a fluorophore is directly proportional to the product of its quantum yield and extinction coefficient. The following tables summarize the key quantitative data for this compound and Alexa Fluor 680 DBCO.

PropertyThis compoundAlexa Fluor 680 DBCOReference
Excitation Maximum (nm) 678679[1][2]
Emission Maximum (nm) 694702[1][2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000~184,000[1]
Quantum Yield ~0.21~0.36[3]
Brightness (Ext. Coeff. x QY) ~39,900~66,240

Key Observations:

  • Brightness: Alexa Fluor 680 DBCO exhibits significantly higher brightness than this compound, primarily due to its substantially greater quantum yield. This translates to a stronger fluorescence signal, enabling more sensitive detection of target proteins.

  • Photostability: Alexa Fluor dyes are widely reported to be more photostable than their cyanine (B1664457) dye counterparts, including Cy5.5.[4] This allows for longer exposure times during imaging and more reliable results in time-lapse experiments with less signal degradation.

  • Fluorescence Quenching: Cyanine dyes, including Cy5.5, are more susceptible to self-quenching when conjugated to proteins at high degrees of labeling.[4][5] This can lead to a decrease in the overall fluorescence of the conjugate. Alexa Fluor dyes show significantly less self-quenching, resulting in brighter and more consistent signals across a range of labeling densities.[5][6]

Experimental Protocols

The following are generalized protocols for the labeling of azide-modified proteins with this compound and Alexa Fluor 680 DBCO via copper-free click chemistry.

Protocol 1: Protein Labeling with this compound

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound, dissolved in DMSO or DMF

  • Purification resin (e.g., Sephadex G-25) for desalting

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS.

  • Dye Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove excess, unreacted dye by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 678 nm).

Protocol 2: Protein Labeling with Alexa Fluor 680 DBCO

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Alexa Fluor 680 DBCO, dissolved in DMSO or DMF

  • Purification resin (e.g., Sephadex G-25) for desalting

Procedure:

  • Protein Preparation: Ensure the azide-modified protein is at a concentration of 1-10 mg/mL in an amine-free buffer like PBS.

  • Dye Preparation: Prepare a 10 mM stock solution of Alexa Fluor 680 DBCO in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10-20 fold molar excess of Alexa Fluor 680 DBCO to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis against PBS.

  • Characterization: Calculate the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at 679 nm).

Visualizing the Workflow

The following diagrams illustrate the key processes involved in protein labeling with DBCO-functionalized dyes.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis protein_prep Prepare Azide-Modified Protein mix Mix Protein and Dye protein_prep->mix dye_prep Prepare DBCO-Dye Stock Solution dye_prep->mix incubate Incubate mix->incubate purify Remove Unreacted Dye incubate->purify analyze Characterize Labeled Protein (DOL) purify->analyze

Caption: A generalized workflow for protein labeling with DBCO-functionalized fluorescent dyes.

click_chemistry_reaction protein_azide Protein-N3 labeled_protein Labeled Protein protein_azide->labeled_protein Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) dbco_dye DBCO-Dye dbco_dye->labeled_protein

Caption: The copper-free click chemistry reaction between an azide-modified protein and a DBCO-dye.

Conclusion

For most protein labeling applications, Alexa Fluor 680 DBCO offers a significant advantage over this compound in terms of brightness and photostability. The higher quantum yield of Alexa Fluor 680 DBCO leads to a more robust fluorescent signal, which is particularly beneficial for the detection of low-abundance proteins. Furthermore, its superior photostability and reduced tendency for self-quenching ensure more reliable and reproducible results, especially in demanding imaging applications.

While this compound remains a viable option, particularly for less demanding applications or when cost is a primary concern, researchers seeking the highest sensitivity and performance are encouraged to consider Alexa Fluor 680 DBCO for their protein labeling needs. The choice of fluorophore should ultimately be guided by the specific requirements of the experiment, including the desired signal-to-noise ratio, the duration of imaging, and the expression level of the target protein.

References

A Head-to-Head Comparison of Cy5.5 DBCO and IRDye 680RD for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) fluorophores for in vivo imaging, the choice between different dyes is critical for achieving optimal experimental outcomes. This guide provides a detailed comparison of two popular choices: Cy5.5 DBCO and IRDye 680RD, focusing on their performance characteristics and providing supporting data and protocols to inform your decision-making process.

In the realm of non-invasive deep-tissue imaging, the selection of an appropriate fluorescent probe is paramount.[1] The ideal dye should exhibit high brightness, superior signal-to-noise ratio, and favorable pharmacokinetic properties. This guide delves into a comparative analysis of this compound and IRDye 680RD, two near-infrared dyes frequently employed for in vivo applications.

Physicochemical and Spectroscopic Properties

A summary of the key quantitative data for this compound and IRDye 680RD is presented in Table 1. These parameters are fundamental to understanding the potential performance of a fluorophore in an imaging experiment. Brightness, a critical factor for sensitive detection, is directly proportional to the product of the molar extinction coefficient and the quantum yield.

PropertyThis compoundIRDye 680RDReference
Excitation Maximum (nm) ~678~680[2]
Emission Maximum (nm) ~694~694[2]
Molar Extinction Coefficient (cm⁻¹M⁻¹) ~190,000~170,000[3]
Quantum Yield ~0.21 (for sulfo-Cyanine5.5 DBCO)Not explicitly found in search results.
Reactive Group Dibenzocyclooctyne (DBCO)Dibenzocyclooctyne (DBCO)[4]
Chemistry Copper-free Click ChemistryCopper-free Click Chemistry[4]

Note: The quantum yield for this compound is based on the value for sulfo-Cyanine5.5 DBCO, a structurally similar water-soluble derivative.

Experimental Workflow for In Vivo Imaging

A typical workflow for an in vivo imaging experiment using either this compound or IRDye 680RD conjugated to a targeting moiety (e.g., an antibody or peptide) is illustrated below. This process involves preparation of the animal, administration of the fluorescent probe, imaging at various time points, and subsequent ex vivo analysis to confirm biodistribution.

InVivoWorkflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis AnimalPrep Animal Preparation (e.g., tumor implantation, diet change) Injection Intravenous Injection of Fluorescent Probe AnimalPrep->Injection ProbePrep Probe Preparation (conjugation of dye to targeting molecule) ProbePrep->Injection InVivoImaging In Vivo Imaging (multiple time points) Injection->InVivoImaging Euthanasia Euthanasia & Organ Harvest InVivoImaging->Euthanasia ExVivoImaging Ex Vivo Organ Imaging Euthanasia->ExVivoImaging DataAnalysis Data Quantification (Signal-to-Background Ratio) ExVivoImaging->DataAnalysis

A generalized workflow for in vivo fluorescence imaging experiments.

Key Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable in vivo imaging results. Below are representative protocols for studies involving cyanine (B1664457) dyes like Cy5.5 and IRDye 680RD.

Protocol 1: In Vivo Tumor Imaging with a Cy5.5-labeled Probe

This protocol describes the use of a Cy5.5-conjugated molecule for visualizing tumors in a mouse model.

1. Animal Model:

  • Athymic nude mice (4-6 weeks old) are typically used.[5]

  • If using haired mice, the fur over the imaging area should be removed to minimize light scattering and absorption.[6]

  • For studies sensitive to autofluorescence, mice can be fed a low-fluorescence or chlorophyll-free diet for at least one week prior to imaging.[6]

2. Probe Administration:

  • The Cy5.5-conjugated targeting molecule is administered intravenously (i.v.) via the tail vein.[7]

  • The typical dose is in the range of 1-5 nmol of the dye per mouse.[7]

3. In Vivo Imaging:

  • A baseline fluorescence image should be acquired before injecting the probe to assess autofluorescence.[7]

  • Imaging is performed at multiple time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to monitor the probe's accumulation in the tumor and its clearance from non-target tissues.[7]

  • An imaging system with appropriate excitation (e.g., ~640 nm) and emission (e.g., ~680 nm long-pass) filters is used.[7]

4. Ex Vivo Analysis:

  • At the final time point, mice are euthanized, and the tumor and major organs (liver, kidneys, spleen, lungs, heart) are dissected.[7]

  • The excised organs are imaged to confirm the in vivo signal and to quantitatively assess the biodistribution of the probe.[7]

Protocol 2: Biodistribution Study with an IRDye 680RD-labeled Agent

This protocol outlines a typical biodistribution study to determine the pharmacokinetic profile of an IRDye 680RD-labeled compound.

1. Animal Model:

  • Similar to the Cy5.5 protocol, appropriate mouse models (e.g., BALB/c or C57BL/6) are used.[6] Depilation and special diets are also recommended.[6]

2. Probe Administration:

  • The IRDye 680RD-conjugated agent is injected intravenously. A typical dose is around 2 nmol per 100 µL for a 25-gram mouse.[6]

3. In Vivo Imaging and Blood Sampling:

  • A pre-injection image is taken to establish baseline fluorescence.[6]

  • Dynamic imaging can be performed immediately after injection to observe the initial distribution phase.

  • Blood samples are collected at various time points (e.g., 1, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) to determine the clearance rate of the probe from circulation.

4. Ex Vivo Organ Analysis:

  • The fluorescence intensity in each organ is measured to determine the final biodistribution of the IRDye 680RD-labeled agent.

Performance Comparison for In Vivo Imaging

Signal-to-Background Ratio (SBR)

A critical determinant of in vivo imaging quality is the signal-to-background ratio (SBR). Studies comparing Cy5.5 to longer-wavelength IRDyes have shown that the latter can provide a significantly enhanced tumor-to-background ratio.[8][9] This is largely attributed to reduced tissue autofluorescence in the 800 nm emission window compared to the region where Cy5.5 emits.[8][9] Although IRDye 680RD emits at a similar wavelength to Cy5.5, the proprietary chemistry of the IRDye family is designed to minimize non-specific binding, which can contribute to lower background signals.[10]

Tissue Penetration

Both Cy5.5 and IRDye 680RD operate in the near-infrared window (700-900 nm), where light absorption and scattering by biological tissues like hemoglobin and water are minimized.[1] This allows for deeper tissue penetration compared to fluorophores that emit in the visible spectrum.[1] The subtle differences in their emission maxima are unlikely to result in a dramatic difference in tissue penetration depth between the two dyes.

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of a fluorescent probe is influenced by the properties of both the dye and the targeting molecule to which it is conjugated. Studies on Cy5.5-labeled molecules have shown that the dye itself can influence the biodistribution and clearance of the conjugate.[11] Similarly, IRDye 680RD is designed for good clearance profiles in animals.[10] The DBCO moiety on both dyes allows for a stable, covalent attachment to azide-modified targeting molecules, which is crucial for accurate tracking in vivo.

Logical Relationship of Factors Influencing In Vivo Imaging Success

The success of an in vivo imaging experiment depends on a combination of factors related to the chosen fluorophore, the targeting molecule, and the biological system under investigation.

InVivoFactors cluster_fluorophore Fluorophore Properties cluster_targeting Targeting Moiety cluster_system Biological System cluster_outcome Imaging Outcome Brightness Brightness (Extinction Coeff. x Quantum Yield) SBR Signal-to-Background Ratio Brightness->SBR Wavelength Excitation/Emission Wavelength Autofluorescence Tissue Autofluorescence Wavelength->Autofluorescence TissueDepth Target Tissue Depth Wavelength->TissueDepth Stability Photostability & Chemical Stability Stability->SBR Solubility Aqueous Solubility Pharmacokinetics Pharmacokinetics & Biodistribution Solubility->Pharmacokinetics Specificity Target Specificity & Affinity Specificity->SBR Pharmacokinetics->SBR Autofluorescence->SBR Sensitivity Detection Sensitivity TissueDepth->Sensitivity SBR->Sensitivity

Key factors influencing the outcome of in vivo fluorescence imaging.

Conclusion

Both this compound and IRDye 680RD are potent near-infrared dyes well-suited for in vivo imaging applications utilizing copper-free click chemistry. Their similar spectral properties suggest comparable performance in terms of tissue penetration. This compound is a well-established dye with a high extinction coefficient. While a direct quantum yield for IRDye 680RD was not found, the IRDye family is generally recognized for producing high signal-to-noise ratios, which is crucial for sensitive in vivo detection.[10]

The ultimate choice between this compound and IRDye 680RD may depend on the specific requirements of the experiment, including the nature of the targeting molecule, the tumor model, and the imaging instrumentation available. For applications where minimizing non-specific background is of utmost importance, the IRDye 680RD may offer an advantage. However, for many standard in vivo imaging applications, both dyes are likely to provide excellent results. It is recommended to perform pilot studies to determine the optimal probe for your specific biological system and research question.

References

A Head-to-Head Comparison: The Advantages of Cy5.5 DBCO in Bioconjugation over Traditional NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

SOUTH SAN FRANCISCO, CA – December 15, 2025 – In the intricate world of bioconjugation, the precision and stability of molecular linkages are paramount. For researchers, scientists, and drug development professionals, the choice of conjugation chemistry can profoundly impact the efficacy and reliability of their work, from diagnostic assays to targeted therapeutics. This guide provides an objective, data-driven comparison between two prominent methods for labeling biomolecules with the near-infrared dye Cy5.5: the advanced copper-free click chemistry approach using Cy5.5 DBCO (Dibenzocyclooctyne) and the conventional method employing Cy5.5 NHS (N-hydroxysuccinimide) ester.

The fundamental difference lies in their reaction mechanisms. Cy5.5 NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds. This method is straightforward but can lead to a heterogeneous product due to the abundance of lysines on a protein's surface. In contrast, this compound utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a highly specific and bioorthogonal reaction. This "click chemistry" approach involves the reaction of a DBCO-modified dye with an azide-functionalized biomolecule, forming a stable triazole linkage. This specificity allows for precise control over the site of conjugation, leading to a more homogeneous and well-defined bioconjugate.

Quantitative Performance Comparison

The efficiency, specificity, and stability of the resulting conjugate are critical performance indicators. While direct head-to-head experimental data for Cy5.5 under identical conditions is limited in publicly available literature, we can compile a comparison based on the known properties of the underlying chemistries.

FeatureThis compound (SPAAC)Cy5.5 NHS Ester (Amine Reaction)
Reaction Specificity High (Bioorthogonal)Moderate (Targets primary amines)
Reaction Conditions Aqueous buffer, pH 7-9, room temperature to 37°CAmine-free buffer, pH 8.0-8.5
Catalyst Required NoNo
Reaction Speed Fast (~1 M⁻¹s⁻¹)Fast (minutes to a few hours)
Byproducts NoneN-hydroxysuccinimide
Resulting Linkage TriazoleAmide
Linkage Stability HighVery High
Product Homogeneity High (site-specific)Low (random)

Delving into the Advantages of this compound

The primary advantages of employing this compound for bioconjugation stem from the principles of bioorthogonality inherent to click chemistry.

1. Unparalleled Specificity and Site-Control: The reaction between a DBCO group and an azide (B81097) is highly specific and does not interfere with other functional groups found in biological systems.[1] This allows for precise, site-specific labeling of biomolecules, which is crucial for preserving their biological activity. In contrast, NHS esters react with any accessible primary amine, leading to a random distribution of the dye and potentially impacting the functionality of the biomolecule.[2]

2. Milder Reaction Conditions: SPAAC reactions proceed efficiently under physiological conditions (neutral pH and room temperature) without the need for a cytotoxic copper catalyst.[3] This is particularly advantageous when working with sensitive biomolecules that can be denatured or degraded under the slightly basic conditions required for efficient NHS ester labeling.

3. Enhanced Homogeneity of the Final Product: The site-specific nature of DBCO-azide ligation results in a more homogeneous product with a defined dye-to-biomolecule ratio (Degree of Labeling - DOL). This is in stark contrast to NHS ester reactions, which typically yield a heterogeneous mixture of conjugates with varying DOLs. Homogeneity is critical for applications such as antibody-drug conjugates (ADCs), where a consistent drug-to-antibody ratio (DAR) is essential for predictable efficacy and safety.

4. Stable Conjugates for Long-Term Applications: The triazole linkage formed through SPAAC is highly stable, making it suitable for applications that require long-term stability, such as in vivo imaging and diagnostics.[4] While the amide bond formed by NHS esters is also very stable, the bioorthogonal nature of the triazole linkage provides an added layer of stability in complex biological environments.[4]

Experimental Protocols

To provide a practical framework for comparison, the following are generalized protocols for conjugating Cy5.5 to a protein using both DBCO and NHS ester chemistries.

Protocol 1: Two-Step Bioconjugation using this compound (SPAAC)

This protocol involves the initial introduction of an azide group onto the target protein, followed by the click reaction with this compound.

Step 1: Introduction of Azide Groups onto the Protein

  • Protein Preparation: Prepare the protein solution (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Azide-NHS Ester Preparation: Immediately before use, dissolve an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS ester) in anhydrous DMSO to a stock concentration of 10 mM.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved Azide-NHS ester to the protein solution.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess azide reagent using a desalting column or dialysis.

Step 2: Copper-Free Click Chemistry Reaction

  • Reactant Preparation: Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4).

  • This compound Preparation: Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Ligation Reaction: Add a 2- to 5-fold molar excess of this compound to the azide-modified protein solution.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the conjugate using a desalting column to remove unreacted this compound.

Protocol 2: One-Step Bioconjugation using Cy5.5 NHS Ester

This protocol describes the direct labeling of a protein with Cy5.5 NHS ester.

  • Protein Preparation: Prepare the protein solution (2-5 mg/mL) in an amine-free buffer with a slightly basic pH (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3).

  • Cy5.5 NHS Ester Preparation: Immediately before use, dissolve the Cy5.5 NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Labeling Reaction: While gently stirring, add a 5- to 10-fold molar excess of the dissolved Cy5.5 NHS ester to the protein solution.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Quenching (Optional): The reaction can be quenched by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to react with any unreacted NHS ester.

  • Purification: Purify the conjugate using a desalting column to remove unreacted dye and hydrolysis byproducts.

Visualizing the Chemistries and Workflow

To further elucidate the differences between these two powerful bioconjugation techniques, the following diagrams illustrate the chemical reactions and a typical experimental workflow for their comparison.

Comparison of this compound and NHS Ester Reaction Pathways cluster_0 This compound (SPAAC) cluster_1 Cy5.5 NHS Ester Protein-Azide Protein-N₃ Protein-Cy5.5_Triazole Protein-Triazole-Cy5.5 Protein-Azide->Protein-Cy5.5_Triazole + Cy5.5-DBCO Cy5.5-DBCO Cy5.5-DBCO->Protein-Cy5.5_Triazole Protein-Amine Protein-NH₂ Protein-Cy5.5_Amide Protein-Amide-Cy5.5 Protein-Amine->Protein-Cy5.5_Amide + Cy5.5-NHS Cy5.5-NHS Ester Cy5.5-NHS->Protein-Cy5.5_Amide

Caption: Chemical reaction pathways for this compound (SPAAC) and Cy5.5 NHS ester bioconjugation.

Experimental Workflow for Comparing Conjugation Methods cluster_0 This compound Pathway cluster_1 Cy5.5 NHS Ester Pathway Start Prepare Protein Solution (e.g., Antibody in PBS) Azide_Labeling 1a. Label with Azide-NHS Ester Start->Azide_Labeling Adjust_pH 1b. Adjust to pH 8.0-8.5 Start->Adjust_pH Purify_Azide 2a. Purify Azide-Protein Azide_Labeling->Purify_Azide DBCO_Reaction 3a. React with this compound Purify_Azide->DBCO_Reaction Purify_Conjugates 4. Purify Final Conjugates (Both Pathways) DBCO_Reaction->Purify_Conjugates NHS_Reaction 2b. React with Cy5.5 NHS Ester Adjust_pH->NHS_Reaction NHS_Reaction->Purify_Conjugates Characterize 5. Characterize Conjugates - Degree of Labeling (DOL) - Stability Assay - Functional Assay Purify_Conjugates->Characterize

Caption: A generalized experimental workflow for comparing this compound and Cy5.5 NHS ester bioconjugation.

Conclusion

While traditional NHS ester chemistry offers a simple and rapid method for bioconjugation, the advent of copper-free click chemistry with reagents like this compound represents a significant leap forward in precision and control. The bioorthogonality of the DBCO-azide reaction provides unparalleled specificity, leading to more homogeneous and well-defined bioconjugates. This is particularly crucial for the development of next-generation therapeutics and sensitive diagnostic tools where reproducibility and predictability are non-negotiable. For researchers seeking to maintain the integrity and function of their biomolecules while achieving robust and stable labeling, this compound presents a compelling and often superior alternative to conventional NHS ester bioconjugation.

References

A Researcher's Guide to Cyclooctyne Alternatives for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioorthogonal chemistry, the strain-promoted azide-alkyne cycloaddition (SPAAC) stands as a cornerstone for covalent labeling of biomolecules in living systems.[1][2][3][4][5][6] Dibenzocyclooctyne (DBCO) has long been a popular choice for this reaction due to its high reactivity and commercial availability.[7][8] However, the ever-expanding scope of biological questions necessitates a broader toolkit of cyclooctyne-based reagents with diverse properties. This guide provides an objective comparison of prominent alternatives to DBCO, offering researchers insights into their performance based on experimental data to inform the selection of the optimal reagent for their specific application.

The primary considerations for choosing a cyclooctyne (B158145) for SPAAC are its reaction kinetics, stability, solubility, and biocompatibility. The ideal cyclooctyne should exhibit rapid reaction rates at low concentrations to minimize off-target reactions and ensure efficient labeling, while also remaining stable in aqueous buffers and biological media. Furthermore, good solubility and minimal cytotoxicity are paramount for applications in live cells and organisms.[5][6][9][10]

Comparative Analysis of DBCO Alternatives

A variety of cyclooctyne derivatives have been developed to address the limitations of DBCO and to offer a range of reactivity and physical properties.[1][2][11] This section provides a quantitative comparison of some of the most common alternatives.

Reaction Kinetics

The performance of different cyclooctynes is often benchmarked by their second-order rate constants for the reaction with a simple azide (B81097), such as benzyl (B1604629) azide.[12][13] This value provides a direct measure of the intrinsic reactivity of the cyclooctyne.

CyclooctyneSecond-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹)Key Advantages
DBCO ~0.1 - 0.3High reactivity, commercially available in many forms.[7][14]
BCN (Bicyclo[6.1.0]nonyne)~0.03 - 0.1Good balance of reactivity and small size.[7][11][15]
DIBO (Dibenzocyclooctynol)~0.03 - 0.07Fast reaction rates and high stability.[11]
DIFO (Difluorinated cyclooctyne)~0.076Increased reactivity due to fluorine substitution.[9][13]
MOFO (Monofluorinated cyclooctyne)~0.0043
BARAC (Biarylazacyclooctynone)>1.0Exceptionally fast reaction kinetics.[13][14]
ADIBO (Azadibenzocyclooctyne)~0.1High reactivity.

Note: Rate constants can vary depending on the solvent, temperature, and specific derivatives used. The values presented here are approximate and intended for comparative purposes.

Visualizing the SPAAC Landscape

To better understand the principles underlying the utility of these reagents, the following diagrams illustrate the fundamental mechanism of SPAAC and the structural diversity of cyclooctyne-based probes.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Azide R1-N3 TS [3+2] Cycloaddition Azide->TS Strain-Promoted Cyclooctyne Cyclooctyne (e.g., DBCO) Cyclooctyne->TS Triazole Stable Triazole TS->Triazole Irreversible

Figure 1: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Cyclooctyne_Structures cluster_family Cyclooctyne Alternatives DBCO DBCO (Dibenzocyclooctyne) BCN BCN (Bicyclo[6.1.0]nonyne) DIBO DIBO (Dibenzocyclooctynol) DIFO DIFO (Difluorinated cyclooctyne) BARAC BARAC (Biarylazacyclooctynone)

Figure 2: Structural diversity of common cyclooctyne reagents for SPAAC.

Experimental Protocols

To aid researchers in the practical application of these alternatives, this section provides a general methodology for comparing the kinetics of different cyclooctynes.

General Protocol for Kinetic Analysis of SPAAC Reactions

This protocol outlines a typical workflow for determining the second-order rate constant of a SPAAC reaction using pseudo-first-order conditions and monitoring the reaction by ¹H NMR spectroscopy.[16][17]

Experimental_Workflow A 1. Prepare Stock Solutions - Cyclooctyne in deuterated solvent - Benzyl azide in the same solvent B 2. Set up Reaction - Mix cyclooctyne and a large excess (e.g., 10-20 fold) of benzyl azide in an NMR tube A->B Mixing C 3. Acquire NMR Spectra - Record ¹H NMR spectra at regular time intervals B->C Time Course D 4. Monitor Reactant Disappearance - Integrate a characteristic peak of the cyclooctyne at each time point C->D Integration E 5. Data Analysis - Plot ln([Cyclooctyne]) vs. time D->E Plotting F 6. Determine Rate Constant - The slope of the line is -k_obs - k₂ = k_obs / [Benzyl Azide] E->F Calculation

Figure 3: A typical experimental workflow for determining SPAAC reaction kinetics.

Materials:

  • Cyclooctyne of interest

  • Benzyl azide

  • Deuterated solvent (e.g., CD₃CN, DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the cyclooctyne in the chosen deuterated solvent at a known concentration (e.g., 10 mM).

    • Prepare a stock solution of benzyl azide in the same deuterated solvent at a higher concentration (e.g., 200 mM).

  • Reaction Setup:

    • In an NMR tube, combine a known volume of the cyclooctyne stock solution with a volume of the benzyl azide stock solution to achieve a significant excess of the azide (e.g., 10- to 20-fold).

    • The final concentration of the cyclooctyne should be suitable for accurate NMR integration.

  • NMR Data Acquisition:

    • Immediately after mixing, start acquiring a series of ¹H NMR spectra at regular time intervals. The frequency of data collection will depend on the reaction rate.

  • Data Processing and Analysis:

    • For each spectrum, integrate a well-resolved proton signal corresponding to the starting cyclooctyne.

    • Normalize the integrals to the integral at t=0.

    • Plot the natural logarithm of the normalized integral (ln([Cyclooctyne])) against time.

  • Calculation of the Rate Constant:

    • The plot should yield a straight line, the slope of which is the negative of the observed rate constant (-k_obs).

    • The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the excess reactant (benzyl azide): k₂ = k_obs / [Benzyl Azide].

Concluding Remarks

The selection of a cyclooctyne for SPAAC is a critical decision that can significantly impact the success of a bioconjugation experiment. While DBCO remains a robust and widely used reagent, the alternatives presented in this guide offer a spectrum of reactivities and properties that can be advantageous for specific applications. By carefully considering the kinetic data and experimental protocols provided, researchers can make informed choices to advance their studies in chemical biology, drug development, and beyond. The continued development of novel cyclooctynes promises to further expand the capabilities of bioorthogonal chemistry, enabling the investigation of increasingly complex biological processes.[2]

References

Navigating the Crowded Spectrum: A Guide to Cy5.5 DBCO Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multiplexed fluorescence imaging and bioorthogonal chemistry, the careful selection of fluorophores is paramount to generating clear and reliable data. This guide provides a comprehensive comparison of the spectral properties of Cy5.5 DBCO, a popular near-infrared dye used in copper-free click chemistry, with other commonly used fluorophores. Understanding the potential for spectral overlap, or crosstalk, is critical for designing robust experiments and accurately interpreting their results. This document offers a summary of key spectral characteristics, detailed experimental protocols for quantifying spectral overlap, and visualizations to clarify these concepts for researchers, scientists, and drug development professionals.

Spectral Characteristics of Common Fluorophores

The degree of spectral overlap is primarily determined by the excitation and emission profiles of the fluorophores in a multiplex panel. The following table summarizes the peak excitation and emission wavelengths for this compound and a selection of other widely used fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)
This compound ~678 ~694
FITC~495~519[1]
TRITC~557~576[2]
Texas Red~596~615[3]
Cy3~554~568[4]
Cy5~649~667
Alexa Fluor 488~496~519[5]
Alexa Fluor 555~555~565
Alexa Fluor 594~590~617[6]
Alexa Fluor 647~650~665[7]

Note: The exact excitation and emission maxima can vary depending on the local environment, conjugation to biomolecules, and the solvent.

While the table above provides the peak wavelengths, the potential for spectral overlap is best understood by examining the entire spectral profile. The emission spectrum of one fluorophore (the "donor") can overlap with the excitation spectrum of another (the "acceptor"), leading to fluorescence resonance energy transfer (FRET). More commonly in multiplex imaging, the emission of one fluorophore bleeds into the detection channel of another, a phenomenon known as crosstalk or bleed-through.

Due to its emission in the far-red to near-infrared region of the spectrum, this compound generally exhibits low spectral overlap with fluorophores that excite and emit in the blue, green, or yellow regions, such as FITC, Alexa Fluor 488, TRITC, and Alexa Fluor 555. However, there is a higher potential for spectral overlap with fluorophores that have emission tails extending into the far-red region or those with excitation spectra that overlap with the this compound emission. Particular attention should be paid when pairing this compound with other red and far-red dyes like Cy5, Alexa Fluor 647, and other fluorophores in the 650-750 nm range.

The actual percentage of crosstalk is highly dependent on the specific microscope, laser lines, and filter sets used for imaging. Therefore, it is crucial for researchers to experimentally determine the level of spectral bleed-through in their own systems.

Experimental Protocols for Determining Spectral Overlap

To ensure the accuracy of multiplexed fluorescence imaging data, it is essential to quantify the amount of spectral crosstalk between the chosen fluorophores. The following protocols outline methods for measuring spectral bleed-through.

Protocol 1: Preparation of Single-Labeled Control Samples

Objective: To prepare samples that are labeled with only one fluorophore of the intended multiplex panel. These single-labeled samples are crucial for measuring the bleed-through of each fluorophore into the other detection channels.

Materials:

  • Cells or tissue of interest

  • Labeling reagents for each fluorophore in the multiplex panel (e.g., antibody-fluorophore conjugates, fluorescent dyes with reactive groups)

  • Appropriate buffers (e.g., PBS, cell culture medium)

  • Fixation and permeabilization reagents (if required for intracellular labeling)

  • Mounting medium

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation: Prepare a separate sample (e.g., a slide of cells) for each fluorophore that will be used in the multiplex experiment.

  • Labeling: Stain each sample with only one of the chosen fluorophores, following the manufacturer's recommended protocol for that specific dye or conjugate. It is critical to use the same concentration and incubation conditions that will be used in the final multiplex experiment.

  • Washing: After labeling, thoroughly wash the samples to remove any unbound fluorophore.

  • Fixation and Mounting (if applicable): If the experimental design requires, fix and permeabilize the cells. Mount the samples using an appropriate mounting medium.

  • Imaging: Image each single-labeled sample on the fluorescence microscope using all the filter sets that will be used in the final multiplex experiment. For example, for a three-color experiment with DAPI, FITC, and Cy5.5, the FITC-only sample should be imaged using the DAPI, FITC, and Cy5.5 filter sets.

Protocol 2: Quantifying Crosstalk using Image Analysis Software

Objective: To use the images of single-labeled controls to measure the percentage of signal from one fluorophore that is detected in a non-corresponding channel (bleed-through).

Materials:

  • Images of single-labeled control samples from Protocol 1

  • Image analysis software (e.g., ImageJ/Fiji, CellProfiler, MATLAB)

Procedure:

  • Image Acquisition: For each single-labeled sample, acquire an image in its primary detection channel and in all other channels of the multiplex experiment. For instance, for a FITC-labeled sample, acquire an image in the FITC channel (primary) and the TRITC and Cy5.5 channels (secondary).

  • Region of Interest (ROI) Selection: In the image from the primary channel, identify and select regions of positive fluorescence signal.

  • Intensity Measurement: Measure the mean fluorescence intensity within these ROIs in both the primary channel and the secondary (bleed-through) channels.

  • Crosstalk Calculation: Calculate the crosstalk percentage for each fluorophore into each of the other channels using the following formula:

    Crosstalk (%) = (Mean Intensity in Secondary Channel / Mean Intensity in Primary Channel) x 100

  • Correction (Optional but Recommended): Many modern microscopy software platforms have built-in spectral unmixing or compensation tools. The calculated crosstalk percentages can be used to set up these correction matrices to subtract the bleed-through signal from the multiplexed images.

Visualizing Spectral Overlap and Experimental Workflow

To further clarify the concepts of spectral overlap and the experimental approach to its quantification, the following diagrams have been generated.

Spectral_Overlap Conceptual Diagram of Spectral Overlap cluster_donor Donor Fluorophore (e.g., FITC) cluster_acceptor Acceptor Fluorophore (e.g., TRITC) cluster_overlap Spectral Overlap Region donor_ex Excitation Spectrum donor_em Emission Spectrum donor_ex->donor_em Stokes Shift overlap Overlap donor_em->overlap acceptor_ex Excitation Spectrum acceptor_em Emission Spectrum acceptor_ex->acceptor_em Stokes Shift acceptor_ex->overlap overlap->acceptor_em Bleed-through / FRET

Caption: Conceptual diagram of spectral overlap between two fluorophores.

Experimental_Workflow Workflow for Quantifying Spectral Crosstalk prep_samples Prepare Single-Labeled Control Samples (One for each fluorophore) image_samples Image Each Control Sample Using All Filter Sets prep_samples->image_samples define_roi Define Regions of Interest (ROIs) Based on Primary Channel Signal image_samples->define_roi measure_intensity Measure Mean Fluorescence Intensity in ROIs for All Channels define_roi->measure_intensity calculate_crosstalk Calculate Crosstalk Percentage for Each Fluorophore into Non-corresponding Channels measure_intensity->calculate_crosstalk apply_correction Apply Correction Matrix (Spectral Unmixing) to Multiplex Images calculate_crosstalk->apply_correction

Caption: Experimental workflow for the quantification of spectral crosstalk.

References

The Quest for Stability: A Comparative Guide to Cyanine Dye Photostability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a fluorescent probe is a pivotal decision that can significantly influence the outcome of an experiment. Cyanine (B1664457) dyes, a prominent class of fluorophores, are indispensable tools in a myriad of applications, from super-resolution microscopy to in vivo imaging. However, a critical parameter that dictates their utility is photostability—the ability to resist fading upon exposure to light. This guide provides a comparative analysis of the photostability of Cy5.5 DBCO against other commonly used cyanine dyes, supported by available data and detailed experimental methodologies to empower informed decisions in your research.

Quantitative Photostability Comparison

The following table summarizes key photophysical properties of this compound and other cyanine dyes. It is important to note that photostability can be influenced by various factors including the chemical environment, conjugation to biomolecules, and the intensity and wavelength of the excitation light. Therefore, values from different sources should be interpreted with caution.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Fluorescence Quantum Yield (Φ)Relative Photostability
This compound 673 - 684691 - 710190,000 - 211,0000.20 - 0.21Generally described as high[1][2]
Cy3 ~550~570~150,000~0.15Moderate
Cy5 ~649~670~250,000~0.27Moderate to Low, known to be less stable than Alexa Fluor 647[3]
Cy7 ~750~775Not readily availableNot readily availableCan be less stable than Cy5 under certain conditions[4]

Understanding Photobleaching Mechanisms

The irreversible loss of fluorescence, known as photobleaching, is a complex process. For cyanine dyes, it often involves photo-oxidation. The polymethine chain, a core structural element of cyanine dyes, is susceptible to attack by reactive oxygen species (ROS) generated during the fluorescence process. The specific degradation pathway can vary between different cyanine dyes. For instance, the photodegradation of Cy7 is thought to involve an electrocyclic closure and subsequent aromatization of its heptamethine chain.[4]

Experimental Protocol for Photostability Measurement

To facilitate a direct and reliable comparison of the photostability of different cyanine dyes, a standardized experimental protocol is crucial. The following methodology outlines a general procedure for a photobleaching experiment.

Objective: To quantify and compare the rate of photobleaching of this compound and other cyanine dyes under continuous illumination.

Materials:

  • Cyanine dyes of interest (e.g., this compound, Cy3, Cy5, Cy7) conjugated to a standard biomolecule (e.g., a specific antibody or oligonucleotide) to ensure comparable experimental conditions.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Microscope slides and coverslips.

  • Fluorescence microscope equipped with:

    • A stable light source (e.g., laser or LED) with adjustable intensity.

    • Appropriate filter sets for each dye.

    • A sensitive camera (e.g., sCMOS or EMCCD).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Sample Preparation:

    • Prepare solutions of the dye-conjugates in PBS at a standardized concentration.

    • Mount a small volume of each solution onto a microscope slide and cover with a coverslip. Seal the edges to prevent evaporation.

  • Microscope Setup:

    • Select the appropriate excitation wavelength and filter set for the dye being tested.

    • Set the illumination intensity to a consistent and reproducible level. It is critical to use the same intensity for all dyes being compared.

    • Define a region of interest (ROI) for imaging.

  • Image Acquisition:

    • Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval and total acquisition time should be chosen to capture a significant decrease in fluorescence for the least stable dye.

  • Data Analysis:

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by measuring the intensity of a region without any fluorescent molecules and subtracting it from the ROI intensity.

    • Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the key steps in the experimental workflow for comparing cyanine dye photostability.

G Experimental Workflow for Photostability Comparison cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis DyeConjugation Dye Conjugation to Biomolecule Purification Purification of Conjugate DyeConjugation->Purification Concentration Standardize Concentration Purification->Concentration Mounting Mount Sample on Slide Concentration->Mounting MicroscopeSetup Microscope Setup (Light Source, Filters) Mounting->MicroscopeSetup ROI Define Region of Interest (ROI) MicroscopeSetup->ROI TimeLapse Acquire Time-Lapse Images ROI->TimeLapse Intensity Measure ROI Intensity TimeLapse->Intensity Background Background Subtraction Intensity->Background Normalize Normalize Intensity Background->Normalize Plot Plot Intensity vs. Time Normalize->Plot HalfLife Calculate Half-Life (t₁/₂) Plot->HalfLife Comparison Compare Photostability HalfLife->Comparison

Caption: A flowchart outlining the key steps for comparing cyanine dye photostability.

Logical Relationship in Photobleaching Analysis

The analysis of photobleaching data follows a logical progression from raw image data to a quantitative measure of photostability.

G Photobleaching Data Analysis Pathway RawImages Time-Lapse Image Series IntensityData Raw Intensity Data RawImages->IntensityData ImageJ/Fiji Analysis CorrectedData Background-Corrected Intensity IntensityData->CorrectedData Subtract Background NormalizedData Normalized Intensity Curve CorrectedData->NormalizedData Normalize to t=0 HalfLife Photobleaching Half-Life (t₁/₂) NormalizedData->HalfLife Determine 50% Intensity Point

Caption: The logical flow from raw image data to the final photostability metric.

Conclusion

The selection of an appropriate cyanine dye requires a careful consideration of its photostability in the context of the intended application. While this compound is marketed as a photostable near-infrared dye, the lack of direct, standardized comparative data necessitates a cautious approach. By employing a rigorous and consistent experimental protocol, researchers can generate reliable in-house data to make an informed decision and ensure the acquisition of high-quality, reproducible fluorescence data. The development of more inherently photostable cyanine dyes and the use of photostabilizing agents are active areas of research that promise to further enhance the capabilities of fluorescence-based techniques in the future.

References

A Researcher's Guide to Validating Cy5.5 DBCO Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable conjugation of fluorescent dyes to biomolecules is paramount for accurate downstream applications. Cyanine 5.5 (Cy5.5) conjugated to dibenzocyclooctyne (DBCO) is a widely used reagent for labeling azide-modified molecules via copper-free click chemistry, a bioorthogonal reaction ideal for biological systems. This guide provides a comprehensive comparison of mass spectrometry with other common techniques for validating Cy5.5 DBCO labeling, supported by experimental protocols and data interpretation guidelines.

The successful covalent attachment of this compound to a target biomolecule is a critical checkpoint in any experimental workflow. Inadequate or failed labeling can lead to misleading results and a waste of valuable resources. Therefore, robust validation of the conjugation reaction is essential. Mass spectrometry (MS) has emerged as a gold-standard for this purpose, offering direct and unambiguous evidence of successful labeling.

Comparison of Validation Techniques

While mass spectrometry provides the most definitive confirmation of conjugation, other techniques such as UV-Vis spectroscopy, SDS-PAGE, and HPLC are also employed, each with its own set of advantages and limitations. The choice of method often depends on the nature of the biomolecule, the required level of detail, and the available instrumentation.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ions. Successful labeling is confirmed by an increase in the molecular weight of the biomolecule corresponding to the mass of the this compound moiety.Qualitative and Quantitative (confirms covalent attachment and can determine labeling efficiency and site of labeling).Provides direct, unambiguous evidence of covalent labeling. High sensitivity and accuracy. Can identify the exact mass of the conjugate.Requires specialized and expensive equipment. Sample preparation can be complex and requires removal of non-volatile salts.
UV-Vis Spectroscopy Measures the absorbance of light by the sample. The disappearance of the DBCO absorbance peak (~309 nm) and the appearance of the Cy5.5 peak (~675 nm) indicate successful conjugation.Quantitative (Degree of Labeling - DOL).Quick, simple, and non-destructive. Requires common laboratory equipment.Indirect method. Can be affected by other molecules that absorb in the same region. Does not confirm the site of labeling.
SDS-PAGE Separates molecules based on their molecular weight. A successful conjugation can result in a noticeable mobility shift of the labeled biomolecule compared to the unlabeled control.Qualitative.Simple and widely available technique. Provides a quick visual assessment of labeling.Not all labeling events result in a discernible shift, especially for large biomolecules. Does not provide quantitative information.
Reverse-Phase HPLC (RP-HPLC) Separates molecules based on their hydrophobicity. The increased hydrophobicity of the this compound tag often leads to a longer retention time for the labeled conjugate compared to the unlabeled biomolecule.Qualitative and semi-quantitative.Can be used for both validation and purification of the labeled conjugate. Provides information on the purity of the sample.Requires an HPLC system. Retention time shifts can be subtle and may not be easily resolved for all conjugates.

Experimental Workflows and Protocols

A typical workflow for this compound labeling and its validation involves several key steps, from the initial conjugation reaction to the final confirmation of successful labeling.

G cluster_0 Labeling cluster_1 Purification cluster_2 Validation cluster_3 Data Analysis A Azide-Modified Biomolecule C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) A->C B This compound B->C D Labeled Conjugate C->D E Removal of Excess Reagents (e.g., Desalting Column) D->E F Mass Spectrometry E->F G UV-Vis Spectroscopy E->G H SDS-PAGE E->H I HPLC E->I J Mass Shift Confirmation F->J K Degree of Labeling (DOL) Calculation G->K L Mobility Shift Analysis H->L M Retention Time Shift Analysis I->M

Workflow for this compound labeling and validation.
Protocol 1: Mass Spectrometry Validation of this compound Labeling

This protocol provides a general guideline for the analysis of a this compound-labeled protein using electrospray ionization mass spectrometry (ESI-MS).

1. Sample Preparation:

  • Following the labeling reaction, purify the conjugate to remove unreacted this compound and other reaction components. A desalting column or dialysis is recommended.

  • Buffer exchange the purified conjugate into a volatile buffer, such as 100 mM ammonium (B1175870) acetate, to remove non-volatile salts that can interfere with ionization.

  • Prepare an unlabeled control of the biomolecule in the same buffer.

2. Mass Spectrometry Analysis:

  • Infuse the sample into an ESI mass spectrometer.

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to encompass the expected molecular weights of the unlabeled and labeled biomolecule.

  • Deconvolute the resulting spectrum to determine the molecular weights of the species present in the sample.

3. Data Analysis:

  • Compare the molecular weight of the labeled biomolecule to the unlabeled control.

  • A successful conjugation is confirmed by a mass increase corresponding to the molecular weight of the this compound moiety (typically around 1161.34 Da, but can vary depending on the specific product).[1]

  • The presence of multiple peaks corresponding to different numbers of attached labels can provide information on the degree of labeling.

Protocol 2: UV-Vis Spectroscopy for Degree of Labeling (DOL) Calculation

This protocol describes how to estimate the number of Cy5.5 molecules conjugated to a protein.

1. Absorbance Measurement:

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) for the protein and at ~678 nm (Amax) for Cy5.5 using a spectrophotometer.

2. Calculations:

  • Calculate the concentration of the protein using the Beer-Lambert law:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • Where CF is the correction factor for the absorbance of Cy5.5 at 280 nm (provided by the manufacturer), and ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the Cy5.5 dye:

    • Cy5.5 Concentration (M) = Amax / ε_Cy5.5

    • Where ε_Cy5.5 is the molar extinction coefficient of Cy5.5 at its Amax (e.g., ~190,000 cm⁻¹M⁻¹).[1]

  • Calculate the Degree of Labeling (DOL):

    • DOL = Cy5.5 Concentration (M) / Protein Concentration (M)

Interpreting Mass Spectrometry Results

The key indicator of a successful this compound labeling in a mass spectrum is a clear and predictable mass shift.

G cluster_0 Unlabeled Biomolecule cluster_1 This compound Labeling cluster_2 Labeled Biomolecule A Mass Spectrum shows a peak at the expected molecular weight (MW). B Successful conjugation adds the mass of this compound (ΔM ≈ 1161.34 Da). A->B Reaction C Mass Spectrum shows a new peak at MW + ΔM. B->C Analysis

Expected mass shift in mass spectrometry.

For example, if a protein with a molecular weight of 50,000 Da is labeled with one this compound molecule, the resulting mass spectrum should show a new peak at approximately 51,161.34 Da. The presence of peaks at multiples of the mass shift (e.g., MW + 2ΔM, MW + 3ΔM) would indicate the presence of multiply labeled species.

Troubleshooting

Several factors can influence the success of this compound labeling and its validation by mass spectrometry.

  • Low Labeling Efficiency: If the mass spectrum shows a large peak for the unlabeled biomolecule and a very small or absent peak for the labeled conjugate, the labeling efficiency may be low. This could be due to issues with the azide (B81097) modification of the biomolecule, the reactivity of the this compound reagent, or suboptimal reaction conditions.

  • Precipitation of the Labeled Molecule: The addition of the hydrophobic this compound moiety can sometimes lead to the precipitation of the labeled biomolecule. If this occurs, consider optimizing the labeling conditions, such as lowering the molar ratio of the dye to the biomolecule.

  • Interference in Mass Spectrometry: The presence of salts, detergents, or other non-volatile components in the sample can suppress the signal in the mass spectrometer. Ensure thorough purification and buffer exchange into a volatile buffer before analysis.

  • No Fluorescence Signal Despite Labeling: In some cases, dye-dye quenching can occur if too many fluorophores are attached to a single molecule, leading to a decrease in the fluorescence signal. This highlights the importance of using a direct validation method like mass spectrometry in conjunction with fluorescence-based assessments.

References

A Head-to-Head Battle of Near-Infrared Dyes: A Cost-Benefit Analysis of Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of near-infrared (NIR) fluorescence imaging, the choice of a suitable dye is paramount for experimental success. This guide provides a comprehensive cost-benefit analysis of Cy5.5 Dibenzocyclooctyne (DBCO), a popular choice for copper-free click chemistry, against other commercially available NIR dyes. By objectively comparing performance metrics, cost-effectiveness, and providing detailed experimental protocols, this guide aims to facilitate an informed decision-making process for your specific research needs.

The near-infrared window (roughly 700-1700 nm) offers significant advantages for in vivo and deep-tissue imaging, including reduced tissue autofluorescence and deeper photon penetration compared to the visible spectrum.[1][2] Within this spectral range, a variety of fluorescent dyes are available, each with its own set of characteristics. Cy5.5 DBCO has gained prominence due to its convenient reactivity with azide-tagged biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst.[3][4]

This guide will delve into a quantitative comparison of this compound with its spectral cousins and other popular NIR dyes, present standardized experimental workflows, and offer a transparent cost analysis to help you determine the most suitable NIR dye for your research.

Performance Comparison of Near-Infrared Dyes

The efficacy of a fluorescent dye is determined by a combination of its photophysical properties. Key metrics include the molar extinction coefficient (a measure of how strongly the dye absorbs light), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), brightness (the product of the molar extinction coefficient and quantum yield), and photostability.

Below is a summary of the key performance indicators for this compound and a selection of alternative near-infrared dyes.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε x Φ)
This compound ~678[3]~694[3]~190,000[3]~0.2 (unconjugated)~38,000
Alexa Fluor 680 DBCO ~679[5]~702[5]~184,0000.36[6]66,240
IRDye® 800CW DBCO ~774[7]~789[7]~240,000[8]0.076[8]18,240
Cy5 DBCO ~649[9]~671[9]~250,000[9]~0.2 (unconjugated)~50,000
ICG-DBCO ~789[10]~813[10]~109,700 (ICG)[8]~0.016 (ICG)[8]~1,755 (ICG)

Note: Quantum yield and brightness can be influenced by conjugation to biomolecules and the local environment. The data presented here is for comparative purposes.

Studies have shown that while spectrally similar, Alexa Fluor dyes often exhibit greater resistance to photobleaching compared to cyanine (B1664457) dyes like Cy5.5.[11] Furthermore, in vivo studies comparing Cy5.5 and IRDye 800CW have indicated that IRDye 800CW can lead to a lower background signal and an enhanced tumor-to-background ratio.

Cost-Benefit Analysis

To provide a practical assessment of cost-effectiveness, the following table outlines the approximate cost per milligram for this compound and its alternatives from various suppliers. Prices are subject to change and may vary based on the supplier and purity.

DyeSupplierPrice (USD/mg)
This compound Vector Labs$146.00[3]
BroadPharm$146.00
AxisPharm$145.00
Alexa Fluor 680 DBCO Thermo Fisher ScientificVaries
IRDye® 800CW DBCO LI-CORVaries
Tocris BioscienceVaries[12]
Cy5 DBCO Vector Labs$150.00[9]
LumiprobeVaries[13]
AAT Bioquest$115.00[14]
ICG-DBCO MedChemExpressVaries[10]

Analysis:

  • This compound offers a competitive price point from multiple suppliers, making it a cost-effective option for many applications.

  • Alexa Fluor 680 DBCO , while potentially offering superior photostability and brightness, is generally priced at a premium. The higher cost may be justified for demanding imaging applications requiring long exposure times or high sensitivity.

  • IRDye® 800CW DBCO is another premium dye that has demonstrated excellent in vivo performance with low background signal. Its higher cost may be warranted for studies where maximizing the signal-to-noise ratio is critical.

  • Cy5 DBCO is a slightly more affordable alternative to this compound with a higher molar extinction coefficient, potentially leading to brighter initial signals.

  • ICG-DBCO is a derivative of the FDA-approved dye Indocyanine Green.[15] While its quantum yield is relatively low, its clinical relevance makes it an important option for translational research.

Ultimately, the most cost-effective choice depends on the specific experimental requirements. For routine screening or applications where high photostability is not the primary concern, this compound presents a balanced option. For high-resolution, long-term imaging or in vivo studies demanding the highest sensitivity, the additional investment in Alexa Fluor 680 DBCO or IRDye® 800CW DBCO may be beneficial.

Experimental Protocols

To ensure reproducibility and facilitate a fair comparison between different dyes, standardized experimental protocols are crucial. Below are detailed methodologies for antibody conjugation and a general workflow for in vivo imaging.

Antibody Conjugation with DBCO-Functionalized Dyes

This protocol describes the labeling of an azide-modified antibody with a DBCO-functionalized near-infrared dye.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis Azide_Antibody Azide-Modified Antibody in PBS Mix Mix Antibody and Dye (2-4 fold molar excess of dye) Azide_Antibody->Mix DBCO_Dye DBCO-NIR Dye in DMSO DBCO_Dye->Mix Incubate Incubate (2-4h at RT or overnight at 4°C) Mix->Incubate Purify Purification (Size-Exclusion Chromatography) Incubate->Purify Analyze Characterization (Spectrophotometry, SDS-PAGE) Purify->Analyze Final_Product Labeled Antibody Conjugate Analyze->Final_Product

Antibody Conjugation Workflow

Materials:

  • Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized near-infrared dye (e.g., this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) column for purification

Procedure:

  • Prepare the DBCO-Dye Solution: Dissolve the DBCO-functionalized dye in anhydrous DMSO to a stock concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody.

  • Add the DBCO-Dye: Add a 2- to 4-fold molar excess of the DBCO-dye solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to maintain antibody stability.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Purify the antibody-dye conjugate from the unreacted dye using a size-exclusion chromatography column.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye. Further analyze the conjugate by SDS-PAGE to confirm covalent labeling.

In Vivo Imaging with NIR Dye Conjugates

This protocol provides a general workflow for in vivo imaging in a mouse model using a near-infrared dye-labeled targeting agent (e.g., an antibody).

InVivo_Imaging_Workflow cluster_animal_prep Animal Preparation cluster_injection Probe Administration cluster_imaging Imaging cluster_analysis Data Analysis Animal_Model Establish Animal Model (e.g., tumor xenograft) Injection Administer NIR Dye Conjugate (e.g., intravenous injection) Animal_Model->Injection Anesthesia Anesthetize Animal Injection->Anesthesia Imaging_System Acquire Images (In Vivo Imaging System) Anesthesia->Imaging_System Time_Points Image at Multiple Time Points Imaging_System->Time_Points ROI_Analysis Region of Interest (ROI) Analysis Time_Points->ROI_Analysis Biodistribution Ex Vivo Biodistribution (optional) Time_Points->Biodistribution Quantification Quantify Signal Intensity and Tumor-to-Background Ratio ROI_Analysis->Quantification Biodistribution->Quantification

In Vivo Imaging Workflow

Materials:

  • Animal model (e.g., tumor-bearing mouse)

  • NIR dye-labeled targeting agent

  • In vivo imaging system equipped with appropriate lasers and filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Acclimatize the animals and, if applicable, establish the disease model (e.g., tumor cell implantation).

  • Probe Administration: Administer the near-infrared dye conjugate to the animal via the desired route (e.g., tail vein injection).

  • In Vivo Imaging:

    • Anesthetize the animal using a suitable anesthetic agent.

    • Place the animal in the imaging chamber of the in vivo imaging system.

    • Acquire fluorescence images at various time points post-injection to monitor the biodistribution and target accumulation of the probe. Use appropriate excitation and emission filters for the specific dye being used.

  • Data Analysis:

    • Draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a background region (e.g., muscle).

    • Quantify the average fluorescence intensity in each ROI.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific targeting of the probe.

  • Ex Vivo Biodistribution (Optional): At the end of the imaging study, euthanize the animal and excise major organs and the tumor. Image the excised tissues to confirm the in vivo imaging results and quantify the probe distribution.

Conclusion

The selection of a near-infrared dye for bioorthogonal labeling and in vivo imaging is a critical decision that balances performance and cost. This compound emerges as a versatile and cost-effective option suitable for a wide range of applications. However, for experiments demanding the utmost sensitivity and photostability, premium alternatives such as Alexa Fluor 680 DBCO and IRDye® 800CW DBCO may provide a superior return on investment despite their higher initial cost. By carefully considering the specific requirements of your research and utilizing standardized protocols for comparison, you can confidently select the optimal near-infrared dye to illuminate your biological questions.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Cy5.5 DBCO, ensuring the protection of personnel and the environment.

Researchers and scientists working with advanced chemical reagents like this compound are at the forefront of innovation in drug development and various scientific fields. A critical, yet often overlooked, aspect of this cutting-edge research is the responsible management and disposal of chemical waste. Adherence to proper disposal protocols is not only a regulatory requirement but also a fundamental component of a robust laboratory safety culture. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, a fluorescent dye commonly used in copper-free click chemistry applications.

Understanding the Compound: this compound

This compound (Dibenzocyclooctyne) is a bright, near-infrared fluorescent probe. While specific disposal guidelines are not universally published, the available safety data indicates that it should be handled with care. The compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in accordance with institutional and local regulations for chemical waste.

Quantitative Data Summary

For quick reference, the key physical and safety properties of this compound are summarized in the table below. This information is crucial for a comprehensive understanding of the compound's characteristics.

PropertyValueSource
Molecular FormulaC58H56N4O14S4[2]
Molecular Weight1161.34 g/mol [2][3]
AppearanceBlue solid[2][4]
SolubilityWater, DMSO, DMF[2][3][4]
Storage Temperature-20°C[1][2][3][5]
Hazard CodesH315, H319, H335[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the recommended steps for the safe disposal of this compound waste. This procedure is based on general best practices for handling fluorescent dyes and click chemistry reagents. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles.
  • Conduct all handling and disposal procedures within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Waste Segregation:

  • Solid Waste:
  • Collect all solid waste contaminated with this compound, including unused product, contaminated weighing paper, and disposable labware (e.g., pipette tips, microcentrifuge tubes), in a dedicated, clearly labeled hazardous waste container.
  • The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.
  • Label the container as "Hazardous Waste: this compound" and include the date of initial waste accumulation.
  • Liquid Waste:
  • Collect all liquid waste containing this compound, such as residual solutions in solvents like DMSO or DMF, in a dedicated, clearly labeled hazardous waste container.
  • The container should be compatible with the solvents used and have a secure, sealed cap to prevent evaporation and spills.
  • Label the container as "Hazardous Waste: this compound in [Solvent Name]" and include the approximate concentration and date.

3. Decontamination of Work Surfaces:

  • After handling this compound, thoroughly decontaminate all work surfaces (e.g., benchtops, fume hood sash) with a suitable solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
  • Dispose of all cleaning materials (e.g., paper towels, wipes) as solid hazardous waste.

4. Final Disposal:

  • Store the sealed and labeled hazardous waste containers in a designated, secure secondary containment area until they are collected by your institution's EHS or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound waste down the drain or in the regular trash.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste, from initial handling to final collection.

Cy5_5_DBCO_Disposal_Workflow start Start: Handling this compound ppe Wear Appropriate PPE: Lab Coat, Gloves, Goggles start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste fume_hood->waste_generation waste_type Determine Waste Type waste_generation->waste_type solid_waste Solid Waste: (e.g., unused powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste: (e.g., solutions in DMSO, DMF) waste_type->liquid_waste Liquid solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container decontaminate Decontaminate Work Surfaces solid_container->decontaminate liquid_container->decontaminate storage Store Sealed Containers in Secondary Containment Area decontaminate->storage collection Arrange for Collection by EHS or Licensed Contractor storage->collection end End: Proper Disposal Complete collection->end

Caption: Workflow for the safe disposal of this compound waste.

By following these procedures, researchers can ensure the safe handling and disposal of this compound, thereby minimizing risks and maintaining a compliant and safe laboratory environment. This commitment to safety is integral to the responsible conduct of research and the advancement of science.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Cy5.5 DBCO

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals require robust safety protocols to ensure both personal protection and experimental integrity. This guide provides essential, immediate safety and logistical information for handling Cy5.5 DBCO, a fluorescent dye commonly used in bioconjugation. Adherence to these procedures is critical for minimizing risks and ensuring proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive approach to personal protective equipment is non-negotiable. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartPersonal Protective EquipmentRationale
Eyes/Face Safety glasses with side shields or safety goggles.Protects against splashes and airborne particles.
Hands Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.Prevents skin contact with the chemical. Check manufacturer data for breakthrough times.[1]
Body Laboratory coat.Protects clothing and skin from contamination.
Respiratory NIOSH-approved air-purifying respirator with appropriate cartridges.Necessary if handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[1]

Essential Safety and Handling Information

This compound is a blue, solid substance soluble in DMF, DMSO, and water.[2][3][4] Like similar DBCO compounds, it may cause skin and eye irritation and respiratory irritation.[5] All handling of the solid compound should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[1]

Storage and Stability: Store this compound at -20°C in the dark and desiccated.[2][4][6] It is shipped at ambient temperature and is stable for up to 3 weeks under these conditions.[6] The shelf life is typically 12 to 24 months after delivery when stored correctly.[2][6]

PropertyValue
Molecular Formula C58H56N4O14S4[2]
Molecular Weight 1161.34 g/mol [2][3][4]
Appearance Blue solid[2][3][4]
Solubility DMF, DMSO, Water[2][3][4]
Excitation Maximum (λabs) 678 nm[2]
Emission Maximum (λem) 694 nm[2]
Purity ≥ 90% (HPLC)[2]
Storage Temperature -20°C[2][4][6]

Procedural Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal & Decontamination a Don appropriate PPE: - Lab coat - Safety glasses - Double gloves (nitrile) b Work within a certified chemical fume hood a->b c Carefully weigh the solid this compound b->c d Slowly add solvent to the solid to avoid splashing c->d e Vortex or sonicate to ensure complete dissolution d->e f Collect solid waste (gloves, wipes, etc.) in a labeled hazardous waste container e->f After use g Collect liquid waste (unused solutions, rinsates) in a separate, labeled hazardous waste container e->g After use h Decontaminate non-disposable equipment with a suitable solvent (e.g., ethanol (B145695), isopropanol) e->h After use i Collect decontamination rinsate as hazardous liquid waste h->i

Safe Handling Workflow for this compound

Detailed Disposal Plan

All waste generated from handling this compound is considered hazardous and must be disposed of in accordance with institutional and local regulations.[1]

  • Solid Waste: Contaminated consumables such as gloves, weighing boats, and pipette tips should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.[1]

Decontamination Protocol

All non-disposable equipment, such as spatulas and glassware, must be decontaminated.[1]

  • Rinse contaminated surfaces with an appropriate solvent (e.g., ethanol or isopropanol) inside a chemical fume hood.[1]

  • Collect the rinsate as hazardous liquid waste.[1]

  • After the initial solvent rinse, wash the equipment with soap and water.[1]

By adhering to these safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment and the integrity of their scientific work.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.